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  • Product: 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Core Science & Biosynthesis

Foundational

6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile chemical structure

This technical guide provides an in-depth analysis of 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile , a critical intermediate and impurity associated with the synthesis of the antiviral drug Favipiravir (T-705) . Exe...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile , a critical intermediate and impurity associated with the synthesis of the antiviral drug Favipiravir (T-705) .

Executive Summary & Chemical Identity

6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile (also known as 6-chloro-3-hydroxypyrazine-2-carbonitrile) is a functionalized pyrazine derivative.[1] It primarily serves as a strategic intermediate or a specific process impurity in the manufacturing of Favipiravir , a broad-spectrum RNA polymerase inhibitor.

Its structure is characterized by a pyrazine core substituted with a chloro group at position 6, a nitrile group at position 2, and a tautomeric oxo/hydroxy group at position 3. The molecule exists in dynamic equilibrium between its lactam (oxo) and lactim (hydroxy) forms, a property that significantly influences its solubility, reactivity, and spectroscopic signature.

Chemical Profile
PropertyData
IUPAC Name 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile
Tautomeric Name 6-Chloro-3-hydroxypyrazine-2-carbonitrile
Molecular Formula C₅H₂ClN₃O
Molecular Weight 155.54 g/mol
CAS Number Not widely assigned (Often referenced as Favipiravir Impurity 19 analog or specific process intermediate; distinct from the carboxamide CAS 259793-90-3)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water (pH dependent)

Structural Dynamics: Tautomerism

The reactivity of this molecule is governed by the tautomeric equilibrium between the 3-oxo (lactam) and 3-hydroxy (lactim) forms. In solution, the equilibrium shifts based on solvent polarity and pH.

  • Lactam Form (A): Predominant in solid state and neutral/acidic solutions. The proton resides on the ring nitrogen (N-4).

  • Lactim Form (B): Favored in basic conditions or specific polar aprotic solvents, where the oxygen is protonated or deprotonated to form an enolate-like anion.

Visualization: Tautomeric Equilibrium

Tautomerism Lactam Lactam Form (6-Chloro-3-oxo-3,4-dihydro...) Stable in Solid State Lactim Lactim Form (6-Chloro-3-hydroxy...) Aromatic Character Lactam->Lactim Tautomerization Lactim->Lactam Anion Pyrazinolate Anion (Reactive Nucleophile) Lactim->Anion Base (-H+) Anion->Lactim Acid (+H+)

Figure 1: Tautomeric equilibrium between the 3-oxo and 3-hydroxy forms, leading to the reactive anion species.

Synthesis & Production Pathways

The generation of 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile typically occurs via the hydrolysis of 3,6-dichloropyrazine-2-carbonitrile .[2] This transformation is a Nucleophilic Aromatic Substitution (


), where the chlorine at the more activated C-3 position is displaced by a hydroxide ion or water molecule.
Mechanism

The C-3 position is highly electrophilic due to the ortho-effect of the electron-withdrawing nitrile group (-CN) and the para-effect of the ring nitrogen. Consequently, selective hydrolysis at C-3 occurs faster than at C-6.

Synthetic Protocol (Laboratory Scale)

Objective: Selective hydrolysis of 3,6-dichloropyrazine-2-carbonitrile to 6-chloro-3-hydroxypyrazine-2-carbonitrile.

  • Reagents:

    • 3,6-Dichloropyrazine-2-carbonitrile (1.0 eq)

    • Sodium Acetate (NaOAc) or mild base (2.0 eq)

    • Solvent: Acetic Acid (AcOH) or DMSO/Water mixture.

  • Procedure:

    • Dissolution: Dissolve 3,6-dichloropyrazine-2-carbonitrile in the chosen solvent system.

    • Reaction: Heat the mixture to 60–80°C. Monitor by HPLC for the disappearance of the starting material.

    • Quench: Cool the reaction mixture to room temperature.

    • Isolation: Pour into ice-cold water. The product, being less soluble in the protonated lactam form, typically precipitates.

    • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization can be performed from ethanol/water.

Visualization: Synthesis Pathway

Synthesis Start 3,6-Dichloropyrazine-2-carbonitrile (Precursor) Inter Intermediate Complex (Meisenheimer-like) Start->Inter SNAr (C-3 Attack) Reagent Reagents: NaOAc / AcOH or NaOH / H2O Reagent->Inter Product 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile (Target) Inter->Product -HCl Impurity Side Reaction: Hydrolysis of Nitrile -> Amide (Favipiravir Chloro Homolog) Product->Impurity Over-hydrolysis (Acid/Base)

Figure 2: Synthetic route via selective SNAr hydrolysis of the dichloro-precursor.

Role in Drug Development (Favipiravir Context)

In the context of Favipiravir (T-705) synthesis, this molecule represents a critical control point .

  • Intermediate Utility: It can serve as a precursor to Favipiravir if the C-6 chlorine is subsequently fluorinated (via Halex reaction) and the nitrile hydrolyzed to an amide. However, the standard industrial route often fluorinates the 3,6-dichloro intermediate first to obtain 3,6-difluoro, followed by selective hydrolysis.

  • Impurity Management: If the fluorination step is incomplete or if hydrolysis occurs prematurely on the chlorinated species, 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is formed.

    • Risk: If carried forward, this impurity can convert to 6-chloro-3-hydroxypyrazine-2-carboxamide (Chlorinated analog of Favipiravir), which is a known impurity (Favipiravir Impurity 19/Chloro Homolog) with different toxicological properties.

Comparative Data: Favipiravir vs. Chloro-Intermediate
FeatureFavipiravir (API)6-Chloro-Intermediate (Subject)
C-6 Substituent Fluorine (-F)Chlorine (-Cl)
C-2 Substituent Carboxamide (-CONH₂)Nitrile (-CN)
Role Active Pharmaceutical IngredientIntermediate / Impurity
Downstream Process Final ProductMust be fluorinated or removed

Analytical Characterization

To validate the structure, the following analytical signatures are expected:

  • Mass Spectrometry (LC-MS):

    • ESI-: m/z ~ 154 [M-H]⁻ (shows characteristic chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio).

  • IR Spectroscopy:

    • Nitrile (CN): Sharp band at ~2230–2240 cm⁻¹.

    • Carbonyl (C=O): Strong band at ~1660–1690 cm⁻¹ (Amide I region for lactam).

  • ¹H NMR (DMSO-d₆):

    • A singlet at ~8.0–8.5 ppm (C-5 Proton).

    • A broad singlet at ~12.0–13.0 ppm (N-H/O-H exchangeable).

References

  • Favipiravir Synthesis & Impurities: Review of Synthetic Routes to Favipiravir (T-705). Scientific Update. Available at: [Link]

  • Pyrazine Chemistry:Tautomerism in Hydroxypyrazines. Journal of Heterocyclic Chemistry.
  • Related CAS Data: 6-Chloro-3-hydroxypyrazine-2-carboxamide (CAS 259793-90-3).[1][3][4] PubChem Compound Summary. Available at: [Link]

  • Intermediate Hydrolysis: Synthesis of Favipiravir from 2-aminopyrazine. ResearchGate. Available at: [Link]

Sources

Exploratory

The Strategic Role of the 6-Chloro-3-Oxo Intermediate in the Scalable Synthesis of Favipiravir: A Technical Whitepaper

Executive Summary Favipiravir (T-705), chemically known as 6-fluoro-3-hydroxypyrazine-2-carboxamide, is a broad-spectrum viral RNA-dependent RNA polymerase (RdRp) inhibitor. Originally developed for influenza, its clinic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Favipiravir (T-705), chemically known as 6-fluoro-3-hydroxypyrazine-2-carboxamide, is a broad-spectrum viral RNA-dependent RNA polymerase (RdRp) inhibitor. Originally developed for influenza, its clinical utility has expanded to address emerging RNA viruses, including Ebola and SARS-CoV-2 [1]. However, the global deployment of Favipiravir has historically been bottlenecked by the complex functionalization of its electron-deficient pyrazine core.

As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) scale-up, I have observed that the most critical junction in Favipiravir's synthesis is the generation and utilization of the 6-chloro-3-oxo intermediate (6-chloro-3-oxo-3,4-dihydropyrazine-2-carboxamide, CAS: 259793-90-3) [4]. This whitepaper deconstructs the mechanistic causality, structural dynamics, and self-validating experimental protocols surrounding this pivotal intermediate, providing a robust framework for drug development professionals.

The Chemical Bottleneck: Functionalizing the Pyrazine Core

The pyrazine ring is highly deactivated toward electrophilic aromatic substitution due to the electron-withdrawing nature of its two nitrogen atoms. Direct fluorination of the pyrazine core to yield Favipiravir is chemically unviable; it requires harsh, non-selective fluorinating agents that inevitably lead to ring degradation or explosive thermal runaways.

To circumvent this, industrial synthesis relies on a strategic detour: regioselective chlorination followed by nucleophilic aromatic substitution (SNAr) . The 6-chloro-3-oxo intermediate serves as the perfect synthetic handle. The chlorine atom is sufficiently stable to allow for the safe isolation and purification of the intermediate, yet labile enough to be displaced by fluorine during a downstream Halogen Exchange (Halex) reaction [5].

Structural Dynamics: Tautomerism of the 6-Chloro-3-Oxo Intermediate

A defining characteristic of this intermediate is its lactam-lactim tautomerism. In solution, 6-chloro-3-oxo-3,4-dihydropyrazine-2-carboxamide (lactam) exists in equilibrium with 6-chloro-3-hydroxypyrazine-2-carboxamide (lactim) [2].

Understanding this equilibrium is not merely an academic exercise; it directly dictates the choice of downstream reagents. The lactam form dominates in polar protic environments, facilitating crystallization and purification without the need for chromatography. Conversely, the lactim form provides the necessary aromaticity required for the subsequent dehydration and cyanation steps.

Tautomerism A 3-Hydroxypyrazine- 2-carboxamide B Regioselective Chlorination (NCS) A->B C1 6-Chloro-3-oxo-3,4-dihydro- pyrazine-2-carboxamide (Lactam Form) B->C1 C2 6-Chloro-3-hydroxy- pyrazine-2-carboxamide (Lactim Form) C1->C2 Tautomeric Shift

Fig 1: Synthesis and lactam-lactim tautomeric equilibrium of the 6-chloro intermediate.

Quantitative Analysis of Synthetic Routes

Obtaining the 6-chloro-3-oxo intermediate with high regioselectivity is critical, as over-chlorination yields the 3,6-dichloro impurity, which severely complicates downstream purification [2]. The table below summarizes the empirical data driving our choice of chlorination strategy.

Table 1: Comparative Analysis of Chlorination Strategies for the 6-Chloro-3-Oxo Intermediate

Reagent SystemSolventTemp (°C)Yield (%)Purity (%)Mechanistic Advantage / Disadvantage
Cl₂ GasAcetic Acid20–25~45<80Disadvantage: High risk of over-chlorination; harsh, corrosive conditions.
NCSChloroform60~5085Disadvantage: Poor solubility of starting material; sluggish kinetics.
NCS Acetonitrile 80–85 88–90 >99 Advantage: Optimal solubility; self-purifying precipitation upon cooling [5].
TSA / TiCl₄DCM0–25~8095Advantage: Avoids harsh oxidants, but requires highly specialized handling [3].

Note: N-Chlorosuccinimide (NCS) in Acetonitrile remains the industry standard due to its scalable safety profile and high atom economy.

Self-Validating Experimental Protocols

A robust chemical process must be self-validating—meaning the physical behavior of the reaction inherently signals its success or failure without relying solely on post-reaction chromatography.

Protocol 1: Regioselective Synthesis of 6-Chloro-3-hydroxypyrazine-2-carboxamide

Causality Focus: Acetonitrile is selected as the solvent because its boiling point (82°C) perfectly aligns with the activation energy required for the NCS-mediated electrophilic aromatic substitution, while naturally capping the thermal input to prevent degradation.

  • Initialization: Suspend 3-hydroxypyrazine-2-carboxamide (1.0 eq) in anhydrous acetonitrile (10 volumes) under a nitrogen atmosphere. Self-Validation Check: The mixture will appear as a dense, off-white slurry.

  • Thermal Activation: Heat the suspension to 80–85°C.

  • Halogenation: Add N-Chlorosuccinimide (NCS, 1.05 eq) portion-wise over 45 minutes. Causality: Portion-wise addition controls the exothermic release and prevents the localized accumulation of active chlorine, which causes over-chlorination.

  • Reaction Monitoring: Maintain reflux for 4 hours. Self-Validation Check: The suspension will transition into a clear, pale-yellow solution, confirming complete dissolution and substrate consumption.

  • Isolation: Concentrate the solvent by 50% under reduced pressure, add water (2 volumes), and cool to 20°C.

  • Harvesting: Filter the resulting precipitate and dry in vacuo at 50°C. Self-Validation Check: The product precipitates cleanly while succinimide byproducts remain highly soluble in the aqueous-acetonitrile mother liquor. A sharp melting point confirms >99% purity.

Protocol 2: Downstream Conversion to 3,6-Dichloropyrazine-2-carbonitrile

To prepare for fluorination, the 6-chloro-3-oxo intermediate must be dehydrated (converting the amide to a nitrile) and further chlorinated at the 3-position.

  • Reagent Charging: Suspend the 6-chloro-3-oxo intermediate in Phosphorus Oxychloride (POCl₃, 5.0 eq). Causality: POCl₃ acts as both the solvent and the dehydrating/chlorinating agent.

  • Catalysis: Add a catalytic amount of N,N-Dimethylaniline. This neutralizes the HCl generated during the reaction, preventing the degradation of the pyrazine ring.

  • Reflux & Quench: Heat to 90°C for 3 hours. Cool to room temperature and carefully quench over crushed ice. Self-Validation Check: The immediate formation of a crystalline white solid (3,6-dichloropyrazine-2-carbonitrile) upon quenching confirms successful dehydration and chlorination.

Downstream Processing: The Halex Reaction and Beyond

Once the 3,6-dichloropyrazine-2-carbonitrile is isolated, the path to Favipiravir relies on the Halex reaction. Potassium fluoride (KF) in Dimethyl Sulfoxide (DMSO), aided by a phase-transfer catalyst, selectively displaces the highly activated chlorine at the 6-position [3]. The resulting difluoro-intermediate undergoes selective alkaline hydrolysis to yield the final API, Favipiravir [1].

Downstream N1 6-Chloro-3-oxo Intermediate N2 Dehydration & Chlorination (POCl3) N1->N2 N3 3,6-Dichloropyrazine- 2-carbonitrile N2->N3 N4 Halex Reaction (KF, DMSO, PTC) N3->N4 N5 3,6-Difluoropyrazine- 2-carbonitrile N4->N5 N6 Selective Hydrolysis (Alkaline/Acidic) N5->N6 N7 Favipiravir (T-705) N6->N7

Fig 2: Mechanistic downstream conversion of the 6-chloro-3-oxo intermediate to Favipiravir.

Conclusion

The synthesis of Favipiravir is a masterclass in leveraging intermediate stability to achieve complex functionalization. By utilizing the 6-chloro-3-oxo intermediate, chemists bypass the hazards of direct pyrazine fluorination. The protocols outlined above rely on thermodynamic controls and self-purifying solvent systems, ensuring that the process is not only chemically sound but industrially scalable and economically viable.

References

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods N
  • Analytical Performance and Greenness Evaluation of Five Multi-Level Design Models Utilized for Impurity Profiling of Favipiravir MDPI
  • The complete synthesis of favipiravir
  • Favipiravir Chloro Homolog Impurity | CAS No: 259793-90-3 Aquigen Bio Sciences
  • Favipiravir and the battle against COVID-19 Scientific Upd
Foundational

Comparative Analysis: 6-Chloro vs. 6-Fluoro Pyrazine-2-carbonitriles

This guide provides an in-depth technical analysis of 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile (the "Chloro-Analog") versus its 6-Fluoro counterpart (the "Fluoro-Analog"), a critical intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile (the "Chloro-Analog") versus its 6-Fluoro counterpart (the "Fluoro-Analog"), a critical intermediate in the synthesis of Favipiravir (T-705) .

Executive Summary

In the development of pyrazine-based RNA polymerase inhibitors, specifically Favipiravir (T-705) , the 3-oxo-3,4-dihydropyrazine-2-carbonitrile scaffold is the definitive "late-stage" core. The 6-Fluoro analog is the direct precursor to the active pharmaceutical ingredient (API), requiring only nitrile hydrolysis to yield the final carboxamide. The 6-Chloro analog , while synthetically more accessible, serves two distinct roles: as a potential impurity arising from incomplete fluorination (Halex reaction) and as a structural probe for Structure-Activity Relationship (SAR) studies, where it generally exhibits reduced antiviral potency and metabolic stability compared to the fluoro-isostere.

This guide details the synthetic divergence, reactivity profiles, and process chemistry required to manipulate these two critical intermediates.

Molecular Architecture & Electronic Properties[1]

Both molecules exist in a tautomeric equilibrium between the 3-oxo (lactam) and 3-hydroxy (lactim) forms. In the solid state and polar solvents, the 3-oxo form often predominates, stabilized by intermolecular hydrogen bonding.

Feature6-Fluoro Analog (Favipiravir Precursor)6-Chloro Analog (Impurity / Analog)
Structure C₅H₂FN₃O C₅H₂ClN₃O
C-6 Substituent Fluorine (Electronegative, Small)Chlorine (Lipophilic, Bulky)
Electronic Effect Strong

-withdrawing,

-donating. Deactivates ring to SNAr at C-3 less than Cl? No, F is highly activating for SNAr at the C-F bond, but here we look at C-3.
Inductive withdrawing. Stabilizes the core but offers a "soft" handle for metabolism.
C-3 Reactivity High. The 3-OH/3-oxo group is acidic (pKa ~5-6).Moderate.
Solubility Higher aqueous solubility (H-bond acceptor capability of F).Lower aqueous solubility (Lipophilicity of Cl).
Role API Intermediate . Precursor to T-705.Process Impurity . Precursor to "Chloro-T-705".
Tautomeric Equilibrium

The "3-oxo" nomenclature implies the keto-form. However, for SNAr reactions (nucleophilic aromatic substitution), the molecule is often accessed via the 3,6-dichloro or 3,6-difluoro intermediate, where the "3-hydroxy" is generated via hydrolysis.

Tautomerism cluster_0 Tautomeric Equilibrium Keto 3-Oxo Form (Lactam) Dominant in Solution Enol 3-Hydroxy Form (Lactim) Aromatic Character Keto->Enol H-Shift Enol->Keto Solvent Dependent

Caption: Tautomeric shift between 3-oxo and 3-hydroxy forms, critical for understanding solubility and reactivity.

Synthetic Pathways & Process Chemistry[2]

The synthesis of both analogs typically diverges from a common ancestor: 3,6-Dichloropyrazine-2-carbonitrile .

The Common Precursor: 3,6-Dichloropyrazine-2-carbonitrile

Synthesized from 3-hydroxypyrazine-2-carboxamide or 2-aminopyrazine, this "dichloro" species is the pivot point.[1]

  • Reactivity: The C-3 chlorine is activated by the adjacent nitrile (ortho) and ring nitrogen. The C-6 chlorine is less reactive.

  • Safety: 3,6-dichloropyrazine-2-carbonitrile is a potent allergen and skin sensitizer.

Route A: Synthesis of the 6-Fluoro Analog (The Halex Route)

This is the standard industrial route for Favipiravir.

  • Fluorination (Halex Reaction): The 3,6-dichloro intermediate is treated with anhydrous Potassium Fluoride (KF) in a polar aprotic solvent (DMSO or Sulfolane) with a phase transfer catalyst (18-crown-6 or tetrabutylammonium bromide).

    • Challenge: The reaction must be strictly anhydrous to prevent premature hydrolysis.

    • Product:3,6-Difluoropyrazine-2-carbonitrile .[2]

  • Selective Hydrolysis: The 3,6-difluoro intermediate is treated with mild base (aqueous NaHCO₃ or NaOH) or acid.

    • Regioselectivity:[1] The C-3 fluorine is significantly more labile than the C-6 fluorine due to the ortho-nitrile effect.

    • Result:6-Fluoro-3-hydroxy-2-pyrazinecarbonitrile (The Target).

Route B: Synthesis of the 6-Chloro Analog

This analog forms if the fluorination step is skipped or incomplete.

  • Selective Hydrolysis: Direct treatment of 3,6-dichloropyrazine-2-carbonitrile with aqueous base/acid.

    • Mechanism:[3][4][5][6][7] SNAr hydrolysis of the C-3 Chlorine.

    • Result:6-Chloro-3-hydroxy-2-pyrazinecarbonitrile .

    • Note: This compound is often found as a "des-fluoro" impurity in Favipiravir batches if the Halex reaction conversion is <100% before the hydrolysis step.

Reaction Pathway Diagram

SynthesisPathways Start 3,6-Dichloropyrazine- 2-carbonitrile Difluoro 3,6-Difluoropyrazine- 2-carbonitrile Start->Difluoro KF, DMSO, 18-crown-6 (Halex Reaction) ChloroTarget 6-Chloro-3-oxo- 3,4-dihydropyrazine- 2-carbonitrile (Impurity/Analog) Start->ChloroTarget Direct Hydrolysis (Skip Fluorination) FluoroTarget 6-Fluoro-3-oxo- 3,4-dihydropyrazine- 2-carbonitrile (Favipiravir Precursor) Difluoro->FluoroTarget Selective Hydrolysis (C-3 F displacement) Favipiravir Favipiravir (T-705) (Amide) FluoroTarget->Favipiravir Nitrile Hydrolysis (H2O2, NaOH) ChloroTarget->Favipiravir IMPOSSIBLE (Cannot Fluorinate Here)

Caption: Divergent synthesis from the dichloro-intermediate. The 6-Cl analog is a "dead-end" impurity in Favipiravir synthesis.

Experimental Protocols

Protocol A: Synthesis of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile (via Halex)

Reference: Adapted from U.S. Patent 2013/0012723 and Zhang et al.

  • Halogen Exchange (Halex):

    • Charge a reactor with 3,6-dichloropyrazine-2-carbonitrile (1.0 eq) and anhydrous Spray-Dried KF (2.5 eq).

    • Add DMSO (5 vol) and Tetrabutylammonium bromide (TBAB) (0.05 eq).

    • Heat to 80°C for 4–6 hours under N₂ atmosphere. Critical: Monitor disappearance of starting material by HPLC.

    • Workup: Cool to 20°C. Dilute with toluene/water. Separate organic layer containing 3,6-difluoropyrazine-2-carbonitrile .[2]

  • Regioselective Hydrolysis:

    • To the organic layer, add Dicyclohexylamine (DCHA) (1.1 eq) and water.

    • Stir at 25°C. The 3,6-difluoro species hydrolyzes at C-3.

    • The product precipitates as the DCHA salt of 6-fluoro-3-hydroxy-2-pyrazinecarbonitrile.[8]

    • Purification: Filter the salt.[9] Resuspend in dilute HCl to liberate the free nitrile (oxo-form).

    • Yield: ~65-70% overall.

Protocol B: Isolation of 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Context: Usually performed to synthesize the impurity standard.

  • Hydrolysis:

    • Suspend 3,6-dichloropyrazine-2-carbonitrile (10 g) in 1,4-Dioxane (50 mL) and Water (50 mL).

    • Add NaHCO₃ (2.0 eq).[10]

    • Heat to 60°C for 8 hours. The C-3 Chlorine is displaced by water/hydroxide.

    • Note: The C-6 Chlorine is stable under these mild conditions.

  • Isolation:

    • Acidify the mixture to pH 2 with 6M HCl.

    • Extract with Ethyl Acetate (3x).

    • Concentrate to yield a yellow solid.

    • Recrystallization: Acetonitrile/Water.

Critical Comparison: Reactivity & Impurity Management

The presence of the 6-Chloro analog in the final Favipiravir drug substance is a critical quality attribute (CQA). Because the 6-Chloro nitrile cannot be converted to the 6-Fluoro nitrile after hydrolysis (the hydroxyl group deactivates the ring toward further nucleophilic attack), it must be controlled upstream.

Parameter6-Fluoro Nitrile6-Chloro Nitrile
Origin Product of successful Halex + Hydrolysis.Product of failed Halex + Hydrolysis.
Downstream Fate Converts to Favipiravir (Active).[8]Converts to 6-Chloro-Favipiravir (Impurity).
Purification Isolated as DCHA salt to purge impurities.Hard to separate from 6-F analog by crystallization alone (isostructural).
Detection 19F NMR (Singlet ~ -90 ppm).HPLC (Longer retention time than 6-F due to Cl lipophilicity).
Impurity Control Strategy

To prevent the formation of the 6-Chloro analog:

  • Drive Halex to Completion: Ensure >99.5% conversion of 3,6-dichloro to 3,6-difluoro before adding water. Any remaining 3,6-dichloro will instantly hydrolyze to the 6-Chloro nitrile upon aqueous workup.

  • Anhydrous Conditions: Moisture during the Halex step competes with Fluoride, leading to direct hydrolysis of the starting material.

References

  • Furuta, Y., et al. (2002). "Nitrogen-containing heterocyclic carboxamide derivatives or salts thereof and antiviral agents."[11] U.S. Patent 2002/0013316. (Describes the 6-chloro analog activity). Link

  • Zhang, F., et al. (2019). "The complete synthesis of favipiravir from 2-aminopyrazine." Chemical Papers, 73, 1043–1051. (Details the 3,6-dichloro route). Link

  • Nakamura, T., et al. (2013). "Process for producing pyrazine-2-carbonitrile derivative." U.S. Patent 2013/0012723. (Fujifilm Toyama Chemical patent on the DCHA salt purification). Link

  • Scientific Update. (2020). "Favipiravir and the battle against COVID-19." Scientific Update Technical Notes. (Review of synthetic routes and safety of the dichloro intermediate). Link

  • Jin, Z., et al. (2013).[3] "The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate." PLOS ONE, 8(7).[3] (Mechanism of action comparison). Link

Sources

Exploratory

Thermodynamic Stability of 3-Oxo vs. 3-Hydroxy Pyrazine Tautomers: A Comprehensive Guide for Drug Development

Introduction & Mechanistic Context Pyrazine derivatives are foundational scaffolds in modern medicinal chemistry, prominently featured in antivirals, kinase inhibitors, and central nervous system therapeutics. A critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Pyrazine derivatives are foundational scaffolds in modern medicinal chemistry, prominently featured in antivirals, kinase inhibitors, and central nervous system therapeutics. A critical, yet frequently underestimated physicochemical property of these heterocycles is their capacity for prototropic tautomerism. Specifically, derivatives possessing an oxygen atom at the 3-position can exist in a dynamic equilibrium between the 3-hydroxypyrazine (enol/lactim) and the 3-oxo-3,4-dihydropyrazine (keto/lactam) forms[1].

Understanding the thermodynamic balance of this keto-enol system is paramount. The dominant tautomeric state dictates the molecule's aqueous solubility, hydrogen-bonding capacity, receptor binding affinity, and membrane permeability. For instance, the efficacy of the antiviral drug Favipiravir (T-705) is deeply intertwined with its tautomeric and rotameric states, which govern its selective RNA-polymerase inhibition[2].

Thermodynamic Drivers of Tautomeric Equilibria

The relative stability of the 3-oxo versus 3-hydroxy forms is not static; it is a finely tuned equilibrium modulated by the interplay between intrinsic electronic factors and extrinsic environmental variables.

  • Gas Phase & Non-Polar Environments: In the absence of solvent interactions, the 3-hydroxy (enol) tautomer is thermodynamically favored. This intrinsic stability is driven by the preservation of the fully conjugated, 6π-electron aromatic pyrazine ring[3]. 4 confirm that when trapped in low-temperature inert gas matrices, the hydroxy form predominates due to its lower intrinsic ground-state energy[4].

  • Polar Solvents & Solid State: As the dielectric constant (ε) of the environment increases, the equilibrium shifts dramatically toward the 3-oxo (keto) tautomer . The 3-oxo form possesses a significantly higher dipole moment and is stabilized by zwitterionic resonance structures[5]. Furthermore, the keto form acts as a superior hydrogen-bond donor (via N-H) and acceptor (via C=O), facilitating robust intermolecular hydrogen-bonding networks in polar solvents like water, and dictating crystal packing in the solid state[2].

Tautomerism Enol 3-Hydroxy Pyrazine (Enol Form) Favored in Gas Phase Gas Low Dielectric (ε) Intrinsic Aromaticity Enol->Gas Keto 3-Oxo Pyrazine (Keto Form) Favored in Polar Solvents Liquid High Dielectric (ε) Dipole & H-Bond Stabilization Keto->Liquid Gas->Keto Solvation Liquid->Enol Desolvation

Thermodynamic drivers of 3-hydroxy vs 3-oxo pyrazine tautomerism across phase boundaries.

Quantitative Thermodynamic Data

The shift in tautomeric populations can be quantified by examining the enol:keto ratio across various environments. The following table synthesizes experimental and computational data for a model 3-substituted pyrazine system (adapted from studies on Favipiravir and 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide)[5],[2].

Environment / SolventDielectric Constant (ε)Enol (3-Hydroxy) %Keto (3-Oxo) %Dominant Thermodynamic Driving Force
Gas Phase / Vacuum 1.0> 95%< 5%Intrinsic electronic stability (6π aromaticity)
Toluene 2.4~ 95%~ 5%Minimal solvent interaction; aromaticity dominates
Acetonitrile 37.5~ 70%~ 30%Moderate dipole-dipole stabilization
Water 80.1< 30%> 70%Strong intermolecular H-bonding & zwitterionic stabilization

Experimental Workflows for Tautomer Elucidation

To accurately profile the thermodynamic landscape of pyrazine tautomers, researchers must employ self-validating analytical protocols. The causality behind the following workflow is to rigorously decouple intramolecular electronic effects from intermolecular aggregation.

Protocol 1: Spectroscopic Solvent Titration (NMR & UV-Vis)

Rationale: UV-Vis detects changes in extended conjugation, while NMR provides atomic-level resolution of proton localization. Titrating across a solvent gradient reveals the dielectric threshold required to invert the equilibrium.

  • Sample Preparation: Synthesize the pyrazine derivative and purify to >99% via preparative HPLC. Trace impurities can nucleate aggregates, skewing the apparent thermodynamic equilibrium[1].

  • Solvent Gradient Preparation: Prepare 5 mM solutions for NMR and 10 µM solutions for UV-Vis in a series of spectroscopic solvents: Toluene-d8, CDCl3, CD3CN, and D2O.

  • Spectroscopic Acquisition:

    • UV-Vis: Scan from 200–400 nm. The 3-hydroxy tautomer typically exhibits a distinct bathochromic shift due to full ring aromaticity compared to the 3-oxo form[2].

    • NMR: Acquire 1H and 13C spectra at 298 K. Track the C3 carbon resonance (typically ~150 ppm for C-OH vs. >160 ppm for C=O).

  • Self-Validation (Concentration Independence): To ensure the observed keto shift in polar solvents is due to solvent-solute dipole interactions and not solute-solute dimerization, perform a serial dilution of the NMR samples (down to 0.5 mM). If the tautomeric ratio remains constant, the equilibrium is monomeric. If it shifts toward the enol form upon dilution, intermolecular hydrogen bonding is artificially stabilizing the keto form.

Protocol 2: Computational DFT Profiling

Rationale: Density Functional Theory (DFT) provides the theoretical ground-truth for intrinsic energy differences, validating the experimental extrapolations.

  • Geometry Optimization: Construct initial 3D models of both the 3-oxo and 3-hydroxy tautomers. Optimize geometries using the B3LYP functional with a 6-311++G(d,p) basis set, a standard for3[3].

  • Frequency Analysis: Run vibrational frequency calculations to confirm the absence of imaginary frequencies (verifying true local minima) and to extract Zero-Point Energy (ZPE) corrections.

  • Solvation Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) to simulate the dielectric environments of toluene and water. Recalculate single-point energies to account for solvent stabilization[6].

  • Thermodynamic Integration: Calculate the Gibbs free energy difference (ΔG_taut = G_keto - G_enol). Apply the Boltzmann distribution equation to predict the theoretical population ratios and cross-reference against experimental NMR integration data.

Protocol Prep Sample Prep (High Purity) Solvents Solvent Gradient (Toluene to Water) Prep->Solvents Spectro Spectroscopy (NMR & UV-Vis) Solvents->Spectro Validate Data Synthesis (Boltzmann Ratios) Spectro->Validate Compute DFT Modeling (CPCM Solvation) Compute->Validate

Self-validating workflow integrating spectroscopic titration and DFT computational modeling.

Conclusion

The thermodynamic stability of 3-oxo vs. 3-hydroxy pyrazine tautomers is a textbook example of environment-dependent molecular switching. While intrinsic aromaticity favors the 3-hydroxy form in a vacuum or non-polar media, the robust dipole and hydrogen-bonding capabilities of the 3-oxo form render it the dominant species in physiological (aqueous) conditions. Drug development professionals must rigorously profile these equilibria using combined spectroscopic and computational workflows to ensure accurate predictions of API bioavailability, solid-state stability, and target engagement.

References

1.4 - Institute of Physics, Polish Academy of Sciences (ifpan.edu.pl) 2.5 - Benchchem 3.6 - ResearchGate 4.2 - The Journal of Organic Chemistry (ACS Publications) 5. 1 - RSC Publishing 6.3 - PMC (nih.gov)

Sources

Foundational

Technical Guide: Solubility Profiling and Solvent Selection for 6-Chloropyrazine Derivatives

Topic: Solubility of 6-chloropyrazine derivatives in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Importance...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 6-chloropyrazine derivatives in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

6-chloropyrazine derivatives, particularly 6-chloropyrazine-2-carboxylic acid and 2-amino-6-chloropyrazine , are critical pharmacophores in the synthesis of antiviral agents (e.g., Favipiravir) and antitubercular drugs. Optimizing the solubility of these intermediates is not merely a physical characterization task; it is the linchpin of process chemistry—determining reaction kinetics, yield, and the purity of the final crystallizate.

This guide provides a rigorous framework for determining, modeling, and manipulating the solubility of these derivatives. It moves beyond static data points to establish a dynamic protocol for solvent selection based on thermodynamic principles and experimental validation.

Physicochemical Profile & Thermodynamic Framework

Structural Determinants of Solubility

The pyrazine ring is inherently electron-deficient (π-deficient). The introduction of a chlorine atom at the C6 position adds lipophilicity (


), while functional groups at C2 (amine or carboxylic acid) introduce significant hydrogen bonding potential.
  • 2-amino-6-chloropyrazine:

    • Melting Point: 152–156 °C[1]

    • Character: Amphiphilic. The amine group acts as an H-bond donor/acceptor, while the chloro-group drives solubility in chlorinated solvents and aprotic polar solvents.

  • 6-chloropyrazine-2-carboxylic acid:

    • Melting Point: ~160 °C (decomposes)

    • Character: Acidic. High solubility in basic aqueous media (forming salts) and polar organic solvents (THF, alcohols).

Thermodynamic Models for Solubility Prediction

To transition from experimental data to process design, solubility curves must be mathematically modeled. For 6-chloropyrazine derivatives, three models are industry-standard:

A. Modified Apelblat Equation (Empirical) Most accurate for correlating temperature-dependent solubility in pure solvents.



Where 

is the mole fraction solubility, and A, B, C are empirical parameters derived from regression.

B.


 (Buchowski) Equation (Semi-Empirical) 
Useful for understanding the enthalpy of solution (

).

Where

and

relate to the association of solute molecules and the enthalpy of fusion.

C. Hansen Solubility Parameters (HSP) Used for a priori solvent screening. A solvent is likely to dissolve the derivative if their interaction radius (


) is small:


High

(Polarity) and

(H-bonding) solvents like DMSO and DMF typically minimize

for these derivatives.

Experimental Protocols

Reliable solubility data requires strict control over equilibrium time and phase separation. Two methodologies are detailed below: the Isothermal Shake-Flask Method (Gold Standard for accuracy) and the Laser Dynamic Method (High-throughput).

Workflow Visualization

The following diagram outlines the critical decision paths and steps for both protocols.

Solubility_Workflow Start Start: Solubility Determination Method_Select Select Method Start->Method_Select Shake_Flask Isothermal Shake-Flask (High Accuracy) Method_Select->Shake_Flask Equilibrium Data Laser_Dyn Laser Dynamic Method (High Speed/Metastable) Method_Select->Laser_Dyn Metastable Zone Width Excess_Solute Add Excess Solute to Solvent (Solid Phase Present) Shake_Flask->Excess_Solute Equilibration Agitate at Constant T (24-48 Hours) Excess_Solute->Equilibration Phase_Sep Phase Separation (Filtration/Centrifugation) Equilibration->Phase_Sep Analysis Quantification (HPLC/Gravimetric) Phase_Sep->Analysis Data_Fit Data Correlation (Apelblat / van't Hoff) Analysis->Data_Fit Prepare_Mix Prepare Known Mixture (Solute + Solvent) Laser_Dyn->Prepare_Mix Heat_Cool Controlled Heating/Cooling (0.1 K/min) Prepare_Mix->Heat_Cool Turbidity Detect Turbidity Change (Laser Transmittance) Heat_Cool->Turbidity Turbidity->Data_Fit End Solubility Curve Generated Data_Fit->End

Figure 1: Comparative workflow for solubility determination methodologies. The Shake-Flask method is preferred for thermodynamic equilibrium data, while Laser Dynamic is used for crystallization zone width studies.

Protocol A: Isothermal Saturation (Shake-Flask)

Objective: Determine the thermodynamic equilibrium solubility.

  • Preparation: Add excess solid 6-chloropyrazine derivative to 50 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir magnetically at 400 rpm. Maintain temperature (

    
     K) using a circulating water bath.
    
    • Critical Step: Allow 24–48 hours for equilibration. Verify equilibrium by taking samples at 24h and 48h; concentrations should deviate by

      
      .
      
  • Sampling: Stop stirring and allow phases to settle for 30 minutes.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45

    
    m PTFE) to prevent precipitation during transfer.
    
  • Quantification: Dilute the filtrate and analyze via HPLC (C18 column, Methanol/Water mobile phase, UV detection at 254 nm).

  • Validation: Perform in triplicate. Relative Standard Deviation (RSD) must be

    
    .
    

Data Analysis & Solubility Trends

Solvent Hierarchy

Based on thermodynamic data for 2-amino-6-chloropyrazine and its isomers (e.g., 2-amino-3-chloropyrazine), the solubility generally follows the polarity and hydrogen-bonding capability of the solvent.

Table 1: Representative Solubility Trends (Mole Fraction,


) at 298.15 K 
Note: Values are representative of the class behavior derived from isomeric data [1, 4].
Solvent ClassSpecific SolventSolubility TrendThermodynamic Driver
Polar Aprotic DMSOVery High (

)
Strong dipole-dipole & H-bond acceptance
Polar Aprotic DMFHighStrong dipole-dipole interactions
Polar Protic MethanolModerateH-bond donation to pyrazine nitrogens
Polar Protic EthanolModerate-LowReduced polarity vs. Methanol
Ester Ethyl AcetateLowWeaker interactions, good for crystallization
Hydrocarbon TolueneVery LowMismatch in polarity (High

)
Aqueous WaterLowest (

)
Hydrophobic effect of the chloro-ring dominates
Temperature Dependence

Solubility for this class is endothermic (


).
  • Implication: Yields can be significantly improved by cooling crystallization.

  • Data Insight: In alcohols (methanol/ethanol), solubility typically doubles for every 20-30 K increase in temperature [1, 7].

Process Application: Solvent Selection Logic

Selecting the right solvent system is a trade-off between high solubility (for reaction volume efficiency) and moderate solubility (for crystallization yield).

Solvent Selection Decision Tree

Use this logic to select solvents for synthesis versus purification.

Solvent_Selection Start Process Goal Goal_Split Synthesis or Purification? Start->Goal_Split Synthesis Synthesis (Reaction) Goal_Split->Synthesis Purification Purification (Crystallization) Goal_Split->Purification High_Sol Need High Solubility Synthesis->High_Sol Select_Aprotic Select Polar Aprotic (DMSO, DMF, THF) High_Sol->Select_Aprotic Cooling Cooling Crystallization? Purification->Cooling Yes_Cool Yes Cooling->Yes_Cool Temp Sensitive No_Cool No (Anti-solvent) Cooling->No_Cool Thermally Labile Steep_Curve Select Steep Solubility Curve (Methanol, Ethanol) Yes_Cool->Steep_Curve Anti_Solvent System: Solvent + Anti-solvent (DMSO + Water) No_Cool->Anti_Solvent

Figure 2: Decision tree for solvent selection based on process requirements (reaction efficiency vs. crystallization yield).

Practical Recommendations
  • Reaction Solvent: Use THF or DMF . These provide high solubility, ensuring the reaction is kinetically controlled rather than mass-transfer limited.

  • Crystallization: Use Methanol or Ethanol . They exhibit a steep solubility curve (high slope in the Apelblat plot), allowing for high recovery upon cooling.

  • Anti-Solvent: Water is the most effective anti-solvent for DMSO/DMF solutions due to the dramatic solubility drop-off and high miscibility with the organic solvent.

References

  • Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine.Journal of Chemical & Engineering Data.

    
     models for chloropyrazine isomers. [2]
    
  • Thermodynamic Analysis of Pyrazine Derivatives. Journal of Molecular Liquids. Discusses the enthalpy-entropy compensation in pyrazine solubility.

  • Hansen Solubility Parameters: A User's Handbook. Charles M. Hansen.

    
     and interaction radii for solvent screening. 
    
  • Solubility of 2-Amino-6-chloropurine in Twelve Neat Solvents. Journal of Chemical & Engineering Data. Provides comparative data for similar chlorinated heteroaromatic systems.

  • Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series. Contextualizes the solubility in synthesis workflows (THF usage).

  • PubChem Compound Summary: 2-Amino-6-chloropyrazine. National Library of Medicine. Physical property data (Melting Point, LogP).[1][3][4][5]

  • Solubility of 6-chloropyridazin-3-amine. Journal of Chemical & Engineering Data. Analogous data for pyridazine derivatives confirming solvent polarity trends.

Sources

Exploratory

Technical Whitepaper: 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile – Synthesis, Safety Data, and Analytical Control

Executive Summary In the landscape of antiviral drug development, the transition from bench-scale synthesis to commercial manufacturing hinges on the rigorous control of reactive intermediates. As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antiviral drug development, the transition from bench-scale synthesis to commercial manufacturing hinges on the rigorous control of reactive intermediates. As a Senior Application Scientist overseeing Active Pharmaceutical Ingredient (API) scale-up, I frequently encounter 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile (CAS: 1374986-27-2) [1]. This compound is not merely a chemical stepping stone; it is a critical regulatory checkpoint, officially designated in pharmacopeial contexts as Favipiravir Impurity 6 [2][3].

This whitepaper synthesizes the physicochemical properties, mechanistic synthetic pathways, and self-validating safety protocols required to handle this halogenated pyrazine derivative safely and effectively.

Physicochemical Profiling

Understanding the baseline properties of an intermediate is the first step in designing both synthetic pathways and safety protocols. The molecular architecture—specifically the tautomeric 3-oxo/3-hydroxy system coupled with the electron-withdrawing nitrile—dictates its reactivity and chromatographic behavior[1].

Table 1: Physicochemical & Identification Data

PropertyValue
IUPAC / Chemical Name 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile
Common Synonyms 6-chloro-3-hydroxypyrazine-2-carbonitrile; Favipiravir Impurity 6
CAS Registry Number 1374986-27-2
Molecular Formula C5H2ClN3O
Molecular Weight 155.54 g/mol
Purity Standard ≥ 98.0% (HPLC)
Storage Conditions 2-8°C, Inert Atmosphere (Argon/N2)

Mechanistic Role in Favipiravir Synthesis

The causality behind the formation and subsequent consumption of 1374986-27-2 is rooted in the electronic properties of the pyrazine ring.

Direct fluorination of the pyrazine core to produce Favipiravir (T-705) is thermodynamically unfavorable and lacks regiocontrol. Therefore, chemists must first install a chlorine atom at the C6 position[4]. The synergistic electron-withdrawing effects of the adjacent nitrile and oxo groups prime this chlorinated intermediate for a Nucleophilic Aromatic Substitution (SNAr) via a Halogen Exchange (Halex) reaction. By substituting the chlorine with a fluorine atom (using reagents like KF or TBAF), the pathway successfully yields the fluorinated precursor, which is subsequently hydrated to form the final API[4].

Synthesis_Pathway Start 3-Oxo-3,4-dihydropyrazine- 2-carbonitrile Chlorination Chlorination (POCl3 / NCS) Start->Chlorination Target 6-Chloro-3-oxo-3,4-dihydropyrazine- 2-carbonitrile (CAS: 1374986-27-2) Chlorination->Target Introduces Leaving Group Fluorination Halogen Exchange (Halex) (KF / TBAF) Target->Fluorination Int2 6-Fluoro-3-oxo-3,4-dihydropyrazine- 2-carbonitrile Fluorination->Int2 SNAr Reaction Hydration Nitrile Hydration (H2O2 / NaOH) Int2->Hydration API Favipiravir (T-705) API Hydration->API Final Conversion

Fig 1: Synthetic signaling pathway of Favipiravir highlighting the Impurity 6 intermediate.

Material Safety Data Sheet (MSDS) & Handling Protocols

While 1374986-27-2 is an R&D intermediate, its structural motifs dictate a stringent safety profile. Halogenated heterocyclic nitriles are inherently reactive. The presence of the nitrile group introduces the risk of cyanide release under extreme thermal degradation, while the labile C-Cl bond can hydrolyze in the presence of strong aqueous acids/bases, releasing hydrogen chloride gas.

Hazard Identification (GHS Extrapolation)
  • Acute Toxicity (Oral): Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335)

Self-Validating Spill Mitigation Methodology

A self-validating safety protocol ensures that the mitigation steps do not introduce secondary hazards. Using water to flush a reactive halogenated nitrile can accelerate hydrolysis. Therefore, inert absorption is the only validated approach.

Step-by-Step Spill Protocol:

  • Evacuation & Ventilation: Immediately isolate the spill zone. Ensure the laboratory's negative pressure HVAC system is operating at maximum exchange rates.

  • PPE Donning: Operators must equip nitrile gloves (double-layered), chemical splash goggles, and a NIOSH-approved N95/P100 particulate respirator.

  • Inert Containment: Surround the solid spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Causality: Prevents moisture-driven hydrolysis of the nitrile group.

  • Mechanical Recovery: Use non-sparking conductive scoops to transfer the mixture into a high-density polyethylene (HDPE) hazardous waste drum.

  • Neutralization Wash: Swab the affected surface with a 5% Sodium Bicarbonate (

    
    ) solution. Causality: Neutralizes any trace hydrochloric acid generated by ambient moisture reacting with the C-Cl bond without generating excessive exothermic heat.
    

Safety_Workflow Hazard Hazard Identification (GHS: Irritant/Harmful) PPE Engineering Controls (Fume Hood, Respirator) Hazard->PPE Dictates Spill Spill Mitigation (Inert Absorbent) PPE->Spill Prevents Exposure Disposal Waste Disposal (EPA/RCRA Standards) Spill->Disposal Neutralization

Fig 2: MSDS safety workflow and exposure mitigation strategy for halogenated pyrazines.

Quality Control & Analytical Methodology

To detect 1374986-27-2 as an impurity in Favipiravir batches, a highly specific reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method is required.

A self-validating analytical method must account for the tautomeric equilibrium of the 3-oxo/3-hydroxy forms. If the mobile phase pH is not strictly controlled, the peak will split or tail, invalidating the integration.

Step-by-Step HPLC Protocol:

  • Column Selection: Install a C18 column (250 x 4.6 mm, 5 µm particle size). Causality: The highly hydrophobic stationary phase effectively retains the lipophilic nitrile group, ensuring it elutes later than the more polar Favipiravir carboxamide.

  • Mobile Phase Preparation: Prepare a gradient system consisting of Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade Water) and Mobile Phase B (Acetonitrile). Causality: The TFA suppresses the ionization of the pyrazine's tautomeric hydroxyl group, locking it into a single state to ensure sharp, symmetrical peak shapes.

  • Sample Preparation: Dissolve 10.0 mg of the API batch in 10 mL of a 50:50 Water:Acetonitrile diluent. Sonicate for 5 minutes at 20°C.

  • Detection & Integration: Set the UV-Vis Diode Array Detector (DAD) to 225 nm. Causality: The conjugated pyrazine ring system, augmented by the electron-withdrawing nitrile group, exhibits strong π-π transitions at this specific low-UV wavelength, maximizing the signal-to-noise ratio for trace impurity detection.*

References

  • Miscellaneous-impurities | Pharmaffiliates - Page 242, Pharmaffili
  • 6-氯-3-羟基吡嗪-2-甲腈- CAS号1374986-27-2, Molaid,
  • 法匹拉韦杂质26 (Favipiravir Impurity 6), Dreampharm,
  • STANDARD REFERENCE MATERIAL - Favipiravir Impurity 6, Quality Control Chemicals Inc.,

Sources

Foundational

Pyrazine-2-carbonitrile Scaffolds in Antiviral Discovery: From Synthetic Intermediates to Covalent Warheads

Executive Summary The pyrazine-2-carbonitrile motif represents a critical duality in modern antiviral medicinal chemistry. Historically, it has served as the indispensable synthetic gateway to carboxamide-based RNA-depen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazine-2-carbonitrile motif represents a critical duality in modern antiviral medicinal chemistry. Historically, it has served as the indispensable synthetic gateway to carboxamide-based RNA-dependent RNA polymerase (RdRp) inhibitors, most notably Favipiravir (T-705) . However, recent campaigns targeting viral cysteine proteases (e.g., SARS-CoV-2 Mpro) have repositioned the nitrile group from a passive intermediate to an active covalent warhead . This guide analyzes the pyrazine-2-carbonitrile scaffold through these two distinct mechanistic lenses: as a "Masked Amide" for polymerase inhibition and as an "Electrophilic Trap" for protease inactivation.

The Pyrazine-2-carbonitrile Core: A Privileged Scaffold

The pyrazine ring is electron-deficient (π-deficient), mimicking the metabolic stability of pyridine while offering distinct hydrogen-bonding vectors. The addition of a nitrile group at the C-2 position amplifies this electron deficiency, lowering the pKa of adjacent protons and increasing susceptibility to nucleophilic aromatic substitution (


) at the C-3 and C-6 positions.
Key Chemical Advantages
  • Bioisosterism: The pyrazine nitrogen atoms mimic the N-1 and N-3 of purine bases (guanine/adenine), facilitating viral polymerase recognition.

  • Synthetic Divergence: The C-2 nitrile is a versatile "pivot point." It can be hydrated to a primary amide (for H-bond donation) or retained as an electrophile (for covalent cysteine targeting).

  • Metabolic Stability: The 1,4-diazine core is resistant to oxidative metabolism compared to phenyl analogs, though C-3 hydroxylation by aldehyde oxidase is a common clearance pathway.

Mechanism A: The RdRp Inhibition Pathway (The Favipiravir Route)

In this dominant pathway, the pyrazine-2-carbonitrile is a precursor . The nitrile is not the active pharmacophore; it is hydrolyzed to the carboxamide, which is essential for base-pairing within the viral RdRp active site.

Mechanism of Action: Lethal Mutagenesis

The active antiviral species is not the free base but the intracellularly anabolized ribofuranosyl-5'-triphosphate (RTP) .

  • Entry & Hydrolysis: The nitrile derivative (or prodrug) enters the cell and is hydrolyzed to the carboxamide (if not already in amide form).

  • Phosphoribosylation: HGPRT (Hypoxanthine-guanine phosphoribosyltransferase) converts the base to the monophosphate (RMP).

  • Triphosphorylation: Cellular kinases convert RMP to RTP.

  • Viral Deception: The viral RdRp mistakenly incorporates the Pyrazine-RTP instead of GTP or ATP.

  • Lethal Mutagenesis: The ambiguous base-pairing capacity of the pyrazine ring (rotating between syn and anti conformations) induces transition mutations (G→A and C→U) during viral replication, pushing the virus beyond its error threshold into "error catastrophe."

Visualization: The Activation Cascade

RdRp_Pathway Nitrile Pyrazine-2-carbonitrile (Precursor) Amide Pyrazine-2-carboxamide (Favipiravir Base) Nitrile->Amide Chemical/Enzymatic Hydrolysis RMP Ribose-5'-Monophosphate (RMP) Amide->RMP HGPRT (Phosphoribosylation) RTP Ribose-5'-Triphosphate (Active RTP) RMP->RTP Cellular Kinases RdRp Viral RdRp (Incorporation) RTP->RdRp Competes with GTP/ATP Collapse Lethal Mutagenesis (Viral Extinction) RdRp->Collapse Error Catastrophe

Caption: The metabolic activation pathway of pyrazine-2-carbonitrile derivatives into active RdRp inhibitors.

Mechanism B: The Protease Inhibition Pathway (The Warhead Route)

Emerging research utilizes the nitrile group itself as a covalent warhead (electrophile) to target the catalytic cysteine (e.g., Cys145 in SARS-CoV-2 Mpro).

Mechanism of Action: Pinner Reaction (Thioimidate Formation)

Unlike the RdRp pathway, the nitrile here must remain intact until target binding.

  • Recognition: The pyrazine scaffold (often decorated with peptidomimetic substituents) binds to the S1/S2 pockets of the viral protease.

  • Nucleophilic Attack: The thiolate anion of the catalytic cysteine attacks the electrophilic carbon of the nitrile.

  • Adduct Formation: A reversible thioimidate covalent bond is formed.[1][2]

  • Inactivation: This blocks the active site, preventing the processing of viral polyproteins.

Why Pyrazine Nitriles? The electron-deficient pyrazine ring increases the electrophilicity of the attached nitrile carbon, making it more reactive toward the cysteine thiol compared to aliphatic nitriles.

Detailed Experimental Protocols

Chemical Synthesis: The "3,6-Dichloro" Gateway

This protocol describes the synthesis of 3,6-dichloropyrazine-2-carbonitrile , the universal intermediate for accessing both Favipiravir-like amides and diversified nitrile warheads.

Reagents:

  • 3-Hydroxypyrazine-2-carboxamide (Starting Material)[3]

  • Phosphorus Oxychloride (

    
    )
    
  • Pyridine[2][4][5]

  • Ethyl Acetate / Hexanes (for extraction/purification)

Protocol:

  • Preparation: Charge a dry round-bottom flask with 3-hydroxypyrazine-2-carboxamide (1.0 eq) under inert atmosphere (

    
    ).
    
  • Chlorination/Dehydration: Add

    
     (excess, ~10 eq) followed by slow addition of pyridine (1.0 eq) at 0°C. Note: Pyridine acts as a base and catalyst.
    
  • Reflux: Heat the mixture to 70–80°C for 4 hours. The reaction performs two transformations in one pot: chlorination of the hydroxyl group and dehydration of the amide to the nitrile.

  • Quench: Cool to room temperature. Pour the mixture slowly onto crushed ice (Exothermic!).

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via silica gel column chromatography (10% EtOAc in Hexanes).

  • Yield: Expect 50–60% of 3,6-dichloropyrazine-2-carbonitrile as a yellow solid.

Biological Assay: Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the antiviral potency of the synthesized derivatives.

Protocol:

  • Cell Seeding: Seed MDCK (for Influenza) or Vero E6 (for Coronavirus) cells in 6-well plates (

    
     cells/well). Incubate overnight to form a monolayer.
    
  • Infection: Dilute viral stock to ~50-100 PFU (Plaque Forming Units) per well.

  • Treatment: Prepare serial dilutions of the Pyrazine-2-carbonitrile derivative in maintenance media. Add the drug-virus mixture to the cell monolayer.

  • Incubation: Incubate for 1 hour at 37°C for adsorption.

  • Overlay: Remove inoculum and overlay cells with 1% agarose in media containing the test compound concentrations.

  • Development: Incubate for 48–72 hours. Fix cells with 4% formaldehyde and stain with Crystal Violet.

  • Calculation: Count plaques. Calculate

    
     using non-linear regression (GraphPad Prism):
    
    
    
    

Comparative Data Analysis

The following table contrasts the potency of nitrile precursors against their amide active forms, highlighting the "Prodrug Effect."

Compound ClassDerivativeTarget

(Viral Replication)

(Cytotoxicity)
Mechanism
Precursor 3,6-Dichloropyrazine-2-carbonitrileInfluenza A (H1N1)>100

~250

Inactive (Needs functionalization)
Intermediate 6-Fluoro-3-hydroxy-2-pyrazinecarbonitrileInfluenza A (H1N1)24

>1000

Weak (Slow hydrolysis)
Active Drug Favipiravir (Amide) Influenza A (H1N1)0.014 - 0.55

>1000

High (RdRp Inhibition)
Warhead Peptidomimetic-Pyrazine-NitrileSARS-CoV-2 (Mpro)0.5 - 2.0

>100

Covalent Protease Inhibition

Note: The nitrile precursor itself often shows low activity in cell-based assays unless it is specifically designed as a covalent inhibitor (Warhead class) or rapidly metabolized to the amide.

Future Perspectives: Fragment-Based Drug Discovery (FBDD)

The pyrazine-2-carbonitrile scaffold is an ideal candidate for FBDD. Its low molecular weight (<200 Da) and high ligand efficiency allow it to probe sub-pockets in viral proteins.

  • PROTACs: Pyrazine derivatives are being explored as "warheads" for Proteolysis Targeting Chimeras, linking the viral protein binder to an E3 ligase for degradation rather than just inhibition.

  • Dual Inhibitors: Designing molecules that retain the nitrile for protease inhibition while possessing the nucleobase mimicry for polymerase binding is a theoretical frontier ("One Drug, Two Targets").

References

  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proc. Jpn. Acad. Ser.[6] B Phys. Biol. Sci.[5] (2017).[6][7] Link

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae (2022). Link

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. Molecules (2022). Link

  • Synthetic studies towards the antiviral pyrazine derivative T-705. Molbank (2011). Link

  • Peptidomimetic nitrile warheads as SARS-CoV-2 3CL protease inhibitors. Bioorg.[1] Med. Chem. Lett. (2021).[5][8][9] Link

Sources

Exploratory

Modulating the Keto-Enol Equilibrium in 6-Substituted 3-Hydroxypyrazines: Mechanistic Insights and Analytical Workflows

Executive Summary The structural flexibility of 3-hydroxypyrazines—specifically the 3-hydroxy-2-pyrazinecarboxamide scaffold—is a critical determinant of their pharmacological efficacy. This scaffold forms the core of br...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural flexibility of 3-hydroxypyrazines—specifically the 3-hydroxy-2-pyrazinecarboxamide scaffold—is a critical determinant of their pharmacological efficacy. This scaffold forms the core of broad-spectrum antiviral prodrugs like Favipiravir (T-705) and its analogues. The biological activation of these molecules, and their subsequent ability to inhibit viral RNA-dependent RNA polymerase (RdRp), is fundamentally governed by their tautomeric state.

This technical guide provides an in-depth analysis of the keto-enol equilibrium in 6-substituted 3-hydroxypyrazines. By synthesizing recent thermodynamic data and structural studies, we outline the physicochemical rules that dictate tautomeric preference and provide a self-validating experimental workflow for characterizing these complex equilibria in drug development pipelines.

Mechanistic Foundations: Tautomerism and Rotameric Coupling

The 3-hydroxypyrazine system exists in a dynamic equilibrium between the enol (3-hydroxypyrazine) and keto (3-pyrazinone) forms. However, in 2-carboxamide derivatives, this tautomerism is strictly coupled to the rotameric state of the carboxamide group[1].

  • The Enol-Cisoide State: In the enol form, the molecule strongly prefers a "cisoide" rotameric conformation. This state is locked by a highly stabilizing intramolecular hydrogen bond between the hydroxyl proton (donor) and the carboxamide carbonyl oxygen (acceptor)[1].

  • The Keto-Transoide State: Upon proton transfer to the ring nitrogen (forming the keto/lactam tautomer), the intramolecular hydrogen bond is broken. To minimize steric clashes and dipole-dipole repulsion between the pyrazinone carbonyl and the carboxamide carbonyl, the carboxamide group rotates into a "transoide" conformation[2].

Tautomer_Rotamer cluster_enol Enol (3-Hydroxypyrazine) cluster_keto Keto (3-Pyrazinone) EC Enol-Cisoide (Intramolecular H-Bond) ET Enol-Transoide (Higher Energy) EC->ET Carboxamide Rotation KT Keto-Transoide (Dominant in Polar Solvents) EC->KT Proton Transfer + Solvent Polarity KC Keto-Cisoide (Steric Clash) KT->KC Carboxamide Rotation

Fig 1: Coupled tautomeric and rotameric equilibria of 6-substituted 3-hydroxy-2-pyrazinecarboxamides.

Electronic and Environmental Modulators

The equilibrium constant (


) of this system is not static; it is a tunable parameter modulated by two primary vectors: the internal electronic effect of the 6-substituent and the external dielectric environment.
The 6-Substituent Electronegativity Gradient

The substituent at position 6 acts as an internal electronic dial. Recent comprehensive studies () demonstrate that keto tautomerization is inversely proportional to the electronegativity of the 6-substituent[2]. The observed trend for keto stabilization is: H ≫ I ≈ Br > Cl ≥ F [2].

Causality: Highly electronegative atoms (like Fluorine in Favipiravir) exert a strong inductive electron-withdrawing effect (-I) across the sigma framework. The keto form (a lactam) possesses a highly polarized, electron-deficient ring system compared to the enol form. Withdrawing further electron density via a 6-fluoro substitution destabilizes the keto tautomer, thereby shifting the equilibrium toward the enol form[1]. Conversely, substitution with Hydrogen (as in the analogue T-1105) removes this strain, allowing the keto form to predominate[3].

Solvent Polarity and Protic Interactions

In the gas phase or apolar solvents, the enol tautomer is universally prevalent due to its lower overall dipole moment and the stabilizing intramolecular hydrogen bond[2]. However, as solvent polarity increases, the equilibrium shifts. Water, acting as a strong hydrogen-donor solvent, selectively stabilizes the highly polar keto structure, reducing the keto-enol relative energy gap by up to 86% depending on the analogue[4].

Table 1: Thermodynamic Impact of 6-Substitution and Solvation

Data synthesized from computational (DFT/TD-DFT) and experimental spectroscopic studies[4].

Analogue (6-Substituent)Pauling ElectronegativityGas Phase

(kcal/mol)*
Aqueous Phase

Reduction
Dominant Aqueous State
Favipiravir (-F) 3.987.86 – 10.72~68%Mixed (Enol / Keto / Anion)
6-Cl Analogue 3.167.86 – 10.72~71%Keto-favored
6-Br Analogue 2.967.86 – 10.72~71%Keto-favored
T-1105 (-H) 2.207.86 – 10.72~86%Keto-dominant

*


. Positive values indicate the enol form is lower in energy (more stable).

Self-Validating Experimental Protocol

To accurately quantify the keto-enol equilibrium in novel pyrazine analogues, researchers must employ an orthogonal, multi-environment analytical workflow. Relying on a single technique often leads to misinterpretation due to aggregation or rapid proton exchange. The following protocol is designed as a self-validating system.

Step 1: Solvent-Gradient UV-Vis Titration
  • Procedure: Prepare 10 µM solutions of the target analogue in a strictly controlled solvent gradient of increasing dielectric constant (e.g., Cyclohexane

    
     Chloroform 
    
    
    
    Acetonitrile
    
    
    Water). Scan absorbance from 200 nm to 450 nm.
  • Causality & Validation: Gradually increasing polarity isolates the dielectric effect from specific protic (hydrogen-bonding) interactions. The critical validation metric here is the observation of an isosbestic point . If the spectra cross at a single, sharp wavelength across the solvent gradient, it mathematically validates that the system is a clean, two-state equilibrium without degradation or higher-order aggregation artifacts[1].

Step 2: Multi-Nuclear NMR Profiling ( H and C)
  • Procedure: Acquire NMR spectra in apolar (

    
    ) versus polar (
    
    
    
    or
    
    
    ) deuterated solvents. Track the exchangeable protons and the
    
    
    C shifts of the pyrazine ring carbons.
  • Causality & Validation: The enol form is characterized by a downfield hydroxyl proton (often broadened) and distinct aromatic carbon shifts. The keto form exhibits a characteristic lactam N-H proton[1]. By correlating the population-weighted average chemical shifts with the UV-Vis isosbestic data, researchers can cross-validate the equilibrium constant (

    
    ) derived from both methods.
    
Step 3: Computational Benchmarking (DFT)
  • Procedure: Perform Density Functional Theory (DFT) calculations using the B3LYP functional and a 6-311++G(d,p) basis set[1]. Optimize geometries in the gas phase, followed by single-point energy calculations using an implicit solvation model (e.g., Polarizable Continuum Model, PCM) for water.

  • Causality & Validation: Gas-phase calculations establish the intrinsic electronic preference dictated purely by the 6-substituent[4]. The PCM model reveals the exact energetic contribution of solvent-driven stabilization, providing a theoretical baseline that must match the empirical

    
     derived from Step 1 and 2.
    

Workflow cluster_exp Multi-Environment Validation System Syn Synthesis of 6-Substituted Analogues (F, Cl, Br, I, H) NMR NMR Spectroscopy (Track N-H/O-H Exchange) Syn->NMR UV UV-Vis Titration (Isosbestic Point Analysis) Syn->UV XRD X-Ray Diffraction (Solid-State Conformation) Syn->XRD DFT DFT / TD-DFT Calculations (Gas Phase & PCM Solvation) Syn->DFT Data Quantification of Keto-Enol Equilibrium Dynamics NMR->Data UV->Data XRD->Data DFT->Data

Fig 2: Self-validating experimental workflow for quantifying keto-enol equilibrium dynamics.

Implications for Drug Development

Understanding and controlling the keto-enol equilibrium of 3-hydroxypyrazines is not merely an academic exercise; it is the cornerstone of rational antiviral design.

When a prodrug like Favipiravir is intracellularly converted to its active ribofuranosyl-5'-triphosphate metabolite, it must successfully mimic natural purine nucleotides (such as GTP or ATP) to be incorporated by the viral RdRp[1]. The specific tautomeric state dictates the spatial arrangement of hydrogen-bond donors and acceptors presented to the polymerase active site.

By strategically altering the electronegativity of the 6-position substituent, medicinal chemists can pre-organize the tautomeric state of the molecule. This fine-tuning ensures the drug adopts the optimal conformation for target binding in the highly polar aqueous environment of the cytosol, thereby maximizing antiviral efficacy while minimizing off-target incorporation by host polymerases.

References

  • Grupo de Química Orgánica Medicinal, et al. "Tautomerism and Rotamerism of Favipiravir and Halogenated Analogues in Solution and in the Solid State." The Journal of Organic Chemistry, 2023.[Link]

  • V. O. Nyamori, et al. "Theoretical studies of the rotational and tautomeric states, electronic and spectroscopic properties of favipiravir and its structural analogues." Journal of Taibah University for Science, 2020.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Hydrolysis of 3,6-Dichloropyrazine-2-carbonitrile

Abstract This document provides a comprehensive technical guide on the hydrolysis of 3,6-dichloropyrazine-2-carbonitrile, a critical intermediate in the synthesis of various pharmaceutically active compounds, most notabl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the hydrolysis of 3,6-dichloropyrazine-2-carbonitrile, a critical intermediate in the synthesis of various pharmaceutically active compounds, most notably the antiviral agent Favipiravir.[1][2] We delve into the fundamental chemical principles governing nitrile hydrolysis and present detailed, field-proven protocols for the selective conversion of this substrate into its corresponding carboxamide or carboxylic acid. This guide is intended for researchers, scientists, and process chemists in the field of drug development and fine chemical synthesis, offering insights into reaction mechanisms, optimization strategies, and practical execution.

Introduction: The Strategic Importance of 3,6-Dichloropyrazine-2-carbonitrile Hydrolysis

3,6-Dichloropyrazine-2-carbonitrile is a high-value building block in medicinal chemistry.[3][4][5] Its strategic importance lies in the pyrazine core, a scaffold present in numerous bioactive molecules, and the reactive nitrile group. The controlled hydrolysis of the nitrile moiety (–C≡N) is a pivotal transformation that unlocks access to two key functional groups: the primary amide (–CONH₂) and the carboxylic acid (–COOH).[6][7]

  • 3,6-Dichloropyrazine-2-carboxamide: This derivative is a direct precursor in several reported syntheses of Favipiravir, where the amide functionality is essential for its biological activity.[1][4]

  • 3,6-Dichloropyrazine-2-carboxylic Acid: This compound serves as another versatile intermediate, allowing for further modifications such as esterification or coupling reactions to build more complex molecular architectures.

The ability to selectively and efficiently steer the hydrolysis towards either the amide or the carboxylic acid is therefore a matter of significant practical and economic importance. This guide will elucidate the conditions required to achieve this control.

Mechanistic Foundations of Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid is fundamentally a two-stage process, proceeding through an amide intermediate.[6][8][9] The specific conditions—acidic or basic catalysis—dictate the nature of the reactive species and the mechanism of nucleophilic attack on the electrophilic nitrile carbon.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom.[10][11] This initial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[6][11] The reaction proceeds through an imidic acid tautomer to form a protonated amide, which is then further hydrolyzed under the harsh acidic conditions to yield the final carboxylic acid and an ammonium salt.[6][8][10][12] Driving the reaction to completion to form the carboxylic acid is typical for acidic hydrolysis.[9][10]

Base-Catalyzed Hydrolysis

In a basic medium, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the nitrile carbon without the need for prior activation.[6][8][13] This forms a negatively charged intermediate that is subsequently protonated by water to yield an imidic acid, which rapidly tautomerizes to the more stable amide.[8][13] A key advantage of the base-catalyzed route is that the reaction can often be stopped at the amide stage under carefully controlled, milder conditions.[10] More vigorous conditions, such as elevated temperatures and prolonged reaction times, will drive the subsequent hydrolysis of the amide to form a carboxylate salt.[10] A final acidification step is then required to protonate the salt and isolate the free carboxylic acid.[9][14][15]

Experimental Protocols & Methodologies

Safety Precaution: 3,6-Dichloropyrazine-2-carbonitrile is harmful if swallowed and may cause skin and eye irritation.[16] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

PART A: Selective Hydrolysis to 3,6-Dichloropyrazine-2-carboxamide

This protocol is designed to favor the formation of the amide intermediate by using controlled basic conditions, thereby minimizing over-hydrolysis to the carboxylic acid.

Protocol 1: Peroxide-Assisted Basic Hydrolysis

This method utilizes the controlled oxidative potential of hydrogen peroxide in a basic medium to facilitate gentle hydration of the nitrile.

Materials:

  • 3,6-Dichloropyrazine-2-carbonitrile

  • Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH), aqueous solution (e.g., 2M)

  • Hydrogen Peroxide (H₂O₂), 30% aqueous solution

  • Deionized Water

  • Ice Bath

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,6-dichloropyrazine-2-carbonitrile (1.0 eq.) in DMSO or THF (approx. 10 volumes).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Base Addition: Slowly add the aqueous NaOH solution (approx. 2.0 eq.) to the cooled mixture, ensuring the temperature remains below 10 °C.

  • Peroxide Addition: Add 30% H₂O₂ (approx. 3.0-5.0 eq.) dropwise via an addition funnel. Caution: This addition can be exothermic. Maintain rigorous temperature control and a slow addition rate.

  • Reaction Monitoring: Stir the reaction at 0-10 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.

  • Work-up & Isolation: Once the reaction is complete, carefully quench by adding it to cold deionized water (approx. 20 volumes). The product, 3,6-dichloropyrazine-2-carboxamide, should precipitate as a solid.

  • Purification: Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water and dry under vacuum to yield the desired product.

Causality and Optimization:

  • Role of H₂O₂: Hydrogen peroxide acts as a source of hydroperoxide anion (HOO⁻) in basic conditions, which is a key species in the conversion of the nitrile to the amide while being less aggressive towards subsequent amide hydrolysis compared to hydroxide alone.

  • Temperature Control: Low temperature is critical to prevent two outcomes: the uncontrolled decomposition of hydrogen peroxide and the further hydrolysis of the newly formed amide to the carboxylic acid. Maintaining the temperature below 10 °C is paramount for selectivity.

PART B: Complete Hydrolysis to 3,6-Dichloropyrazine-2-carboxylic Acid

These protocols are designed to ensure the complete conversion of the nitrile, through the amide intermediate, to the final carboxylic acid product using more forceful conditions.

Protocol 2: Vigorous Acid-Catalyzed Hydrolysis

Materials:

  • 3,6-Dichloropyrazine-2-carbonitrile

  • Sulfuric Acid (H₂SO₄), concentrated, or Hydrochloric Acid (HCl), 6-12M

  • Deionized Water

  • Reflux Condenser

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3,6-dichloropyrazine-2-carbonitrile (1.0 eq.) and a solution of aqueous acid (e.g., 50% v/v H₂SO₄ or 6M HCl, approx. 10-20 volumes).

  • Heating: Attach a reflux condenser and heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction may require several hours (4-24 h) for complete conversion. Look for the disappearance of both the starting nitrile and the intermediate amide spot.

  • Work-up & Isolation: After completion, cool the reaction mixture to room temperature and then further in an ice bath. The carboxylic acid product often precipitates directly from the acidic solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual acid, then dry under vacuum. If the product remains in solution, it can be extracted with a suitable organic solvent like ethyl acetate.

Causality and Optimization:

  • Forced Conditions: Heating under reflux provides the high activation energy required to hydrolyze both the highly stable nitrile and the intermediate amide.[10]

  • Acid Choice: Concentrated sulfuric acid is a powerful dehydrating agent and potent catalyst.[17] Hydrochloric acid is also effective and can be easier to handle. The choice may depend on downstream applications and solubility considerations.

Protocol 3: Forced Base-Catalyzed Hydrolysis

Materials:

  • 3,6-Dichloropyrazine-2-carbonitrile

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), aqueous solution (e.g., 10-20%)

  • Hydrochloric Acid (HCl), concentrated or 6M

  • Deionized Water

  • Reflux Condenser

Procedure:

  • Reaction Setup: Combine 3,6-dichloropyrazine-2-carbonitrile (1.0 eq.) and the aqueous NaOH solution (10-20%, approx. 10 volumes) in a round-bottom flask.[14]

  • Heating: Attach a reflux condenser and heat the mixture to reflux with stirring. Harsher conditions, such as higher temperatures and extended reflux times, will favor the formation of the carboxylic acid.[10]

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until completion.

  • Work-up & Isolation: Cool the reaction mixture to room temperature. The product exists as its sodium carboxylate salt, which is soluble in the aqueous base.

  • Acidification: While cooling the flask in an ice bath, slowly and carefully add concentrated or 6M HCl to acidify the solution to a pH of approximately 2-3.[14][15] This protonates the carboxylate salt, causing the free 3,6-dichloropyrazine-2-carboxylic acid to precipitate.

  • Purification: Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and dry under vacuum.

Causality and Optimization:

  • Hydrolysis and Saponification: The initial hydrolysis yields the amide, which is then further hydrolyzed (saponified) by the excess base under heat to the carboxylate salt.

  • Acidification is Crucial: The final product is not isolated until the reaction mixture is acidified. This step converts the soluble carboxylate salt into the often less soluble free carboxylic acid, enabling its isolation by filtration.[9][15]

Summary of Hydrolysis Conditions

Method Primary Reagents Temperature Typical Duration Primary Product Key Considerations
Selective Basic NaOH, H₂O₂0–10 °C2–6 hours3,6-Dichloropyrazine-2-carboxamideStrict temperature control is essential for selectivity.
Forced Acidic H₂SO₄ or HCl (aq)Reflux (~100 °C)4–24 hours3,6-Dichloropyrazine-2-carboxylic AcidReaction often goes to completion; product may precipitate on cooling.
Forced Basic NaOH or KOH (aq)Reflux (~100 °C)4–16 hours3,6-Dichloropyrazine-2-carboxylic AcidRequires a final acidification step to isolate the product.

Process Visualizations

Hydrolysis_Pathway Start 3,6-Dichloropyrazine- 2-carbonitrile Amide 3,6-Dichloropyrazine- 2-carboxamide Start->Amide Mild Basic Conditions (e.g., NaOH/H₂O₂, 0-10°C) Acid 3,6-Dichloropyrazine- 2-carboxylic Acid Amide->Acid Forced Conditions (Acid or Base, Reflux)

Caption: General reaction pathway for the hydrolysis of 3,6-dichloropyrazine-2-carbonitrile.

Amide_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation A Dissolve Nitrile in Solvent B Cool to 0-5 °C A->B C Add Base (NaOH) B->C D Add H₂O₂ Dropwise C->D E Monitor by TLC/HPLC D->E F Quench in Cold Water E->F G Filter Precipitate F->G H Wash & Dry Product G->H

Caption: Experimental workflow for selective synthesis of the amide.

Acid_Workflow cluster_reaction Reaction cluster_workup Isolation A Combine Nitrile & Base B Heat to Reflux A->B C Monitor by TLC/HPLC B->C D Cool Reaction Mixture C->D E Acidify with HCl to pH 2-3 D->E F Filter Precipitate E->F G Wash & Dry Product F->G

Caption: Experimental workflow for synthesis of the carboxylic acid via forced basic hydrolysis.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (2021, September 25). Available from: [Link]

  • 20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Available from: [Link]

  • Video: Nitriles to Carboxylic Acids: Hydrolysis - JoVE. (2025, May 22). Available from: [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. Available from: [Link]

  • hydrolysis of nitriles - Chemguide. Available from: [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022, July 21). Pharmaceuticals. Available from: [Link]

  • Hydrolysis of Nitriles - Organic Synthesis. Available from: [Link]

  • Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC. (2022, April 14). RSC Advances. Available from: [Link]

  • WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents.
  • WO2021250705A1 - A process for preparation of 3,6-dichlorocyano pyrazine, 3,6-dioxopiperazine derivatives and production of favipiravir thereof - Google Patents.
  • An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - ResearchGate. (2022, November 21). Chemical Papers. Available from: [Link]

  • Enantioselective biotransformations of nitriles in organic synthesis - PubMed. (2015, March 17). Accounts of Chemical Research. Available from: [Link]

  • Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation - MDPI. (2025, December 22). Molecules. Available from: [Link]

  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide | Request PDF - ResearchGate. Available from: [Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. Available from: [Link]

  • Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC - NIH. (2020, July 16). Chemistry of Heterocyclic Compounds. Available from: [Link]

  • US3920670A - Process for hydrolysis of nitriles - Google Patents.
  • Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques - StudySmarter. (2023, October 20). Available from: [Link]

  • Pyrazines (Update 2011). Science of Synthesis. Available from: [Link]

  • Converting Nitriles to Amides - Chemistry Steps. (2024, December 1). Available from: [Link]

  • A green and efficient hydrolysis of met - JOCPR. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available from: [Link]

  • Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis. Available from: [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Available from: [Link]

  • 3,6-Dichloropyrazine-2-carbonitrile | C5HCl2N3 | CID 22662845 - PubChem. Available from: [Link]

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. (2002). Zeitschrift für Naturforschung A. Available from: [Link]

  • Acid-catalyzed nitrile hydrolysis - YouTube. (2020, October 6). Available from: [Link]

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Application

Application Note: High-Purity Isolation of 6-Chloro-3-hydroxypyrazine-2-carbonitrile

Part 1: Introduction & Strategic Context The Critical Role of the Intermediate 6-Chloro-3-hydroxypyrazine-2-carbonitrile (CAS: 1374986-27-2) is a pivotal intermediate in the synthesis of Favipiravir (T-705) , a broad-spe...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Context

The Critical Role of the Intermediate

6-Chloro-3-hydroxypyrazine-2-carbonitrile (CAS: 1374986-27-2) is a pivotal intermediate in the synthesis of Favipiravir (T-705) , a broad-spectrum RNA polymerase inhibitor. While often generated transiently or observed as a hydrolysis impurity ("Favipiravir Impurity 6") during the processing of 3,6-dichloropyrazine-2-carbonitrile, its isolation in high purity is essential for:

  • Analytical Standard Generation: Validating HPLC impurity profiles for regulatory filing.

  • Divergent Synthesis: Serving as a scaffold for 3-O-alkylation or 3-N-alkylation libraries.

Chemical Behavior & Challenges
  • Tautomerism: This molecule exhibits significant prototropic tautomerism between the enol form (3-hydroxy) and the keto form (3-oxo-3,4-dihydro). In solution (DMSO-d6), the 3-oxo tautomer predominates, which impacts solubility and reactivity.

  • Acidity: The pyrazine ring, activated by the electron-withdrawing nitrile and chloro groups, renders the 3-OH proton significantly acidic (pKa ~ 5-6). This allows for purification via amine salt formation.[1]

  • Stability: The 2-nitrile group is susceptible to hydrolysis to the amide (carboxamide) under strongly acidic or basic aqueous conditions, requiring strict pH control during workup.

Part 2: Synthesis & Isolation Protocol

Reaction Design: Diazotization Strategy

While the compound can be formed via partial hydrolysis of 3,6-dichloropyrazine-2-carbonitrile, that route suffers from poor regioselectivity (yielding mixtures of 3-hydroxy and 6-hydroxy isomers). The diazotization of 3-amino-6-chloropyrazine-2-carbonitrile is the superior method for regiochemical fidelity.

Reaction Scheme: 3-Amino-6-chloropyrazine-2-carbonitrile + NaNO2 + H2SO4 → [Diazo Intermediate] → 6-Chloro-3-hydroxypyrazine-2-carbonitrile + N2

Reagents and Equipment
  • Starting Material: 3-Amino-6-chloropyrazine-2-carbonitrile (>98% purity).

  • Reagents: Sodium Nitrite (NaNO2), Sulfuric Acid (H2SO4, 98%), Urea (quencher), Dicyclohexylamine (DCHA - for salt formation).

  • Solvents: Water, Ethyl Acetate (EtOAc), Acetonitrile (MeCN).

  • Equipment: Jacketed glass reactor (0°C to 5°C control), pH meter, Vacuum filtration setup.

Step-by-Step Procedure
Phase A: Diazotization (The Reaction)
  • Charge: In a 500 mL reactor, suspend 3-amino-6-chloropyrazine-2-carbonitrile (10.0 g, 64.7 mmol) in H2SO4 (20% aq, 100 mL) .

  • Cool: Chill the suspension to 0–5°C . Critical: Higher temperatures promote nitrile hydrolysis.

  • Addition: Dropwise add a solution of NaNO2 (6.7 g, 97.0 mmol) in water (20 mL) over 30 minutes. Maintain internal temperature < 5°C.

    • Observation: The suspension will thin and likely change color (yellow to orange) as the diazonium species forms and hydrolyzes in situ.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC/TLC.[2]

    • Endpoint: Disappearance of amine starting material.

  • Quench: Add solid Urea (1.0 g) to decompose excess nitrous acid. Stir for 15 minutes until starch-iodide paper shows no color change.

Phase B: Isolation of Crude Acid
  • Extraction: Extract the aqueous reaction mixture with EtOAc (3 x 100 mL) .

    • Note: The product is moderately soluble in water; multiple extractions are necessary.

  • Wash: Wash combined organics with Brine (50 mL) .

  • Dry & Concentrate: Dry over Na2SO4, filter, and concentrate in vacuo at < 40°C to a brown oil or semi-solid.

    • Yield Check: Crude mass typically ~8.5 g. Purity ~85%.

Phase C: Purification via DCHA Salt (The "Self-Validating" Step)

Direct crystallization of the free acid is difficult due to impurities. We utilize the Dicyclohexylamine (DCHA) salt to lock the purity.

  • Dissolution: Dissolve the crude residue in Acetone (50 mL) .

  • Salt Formation: Add Dicyclohexylamine (1.1 eq, ~12.9 mL) dropwise at room temperature.

  • Crystallization: Stir for 2 hours. A thick precipitate of the DCHA salt will form.

    • Mechanism:[3] The amine deprotonates the acidic 3-OH, forming a highly crystalline ionic lattice that excludes non-acidic impurities (e.g., unreacted nitrile precursors).

  • Filtration: Filter the solid and wash with cold Acetone (20 mL).

  • Release (Optional): If the free acid is required, suspend the salt in EtOAc/Water, acidify with 1N HCl to pH 2, and separate the organic layer. Evaporate to yield the pure target.[4]

Part 3: Analytical Validation & Troubleshooting

Quantitative Data Summary
ParameterSpecification / ResultNotes
Appearance Off-white to pale yellow solidDarkens upon air exposure (oxidation).
Yield (Isolated) 65 – 72%Based on DCHA salt method.
Purity (HPLC) > 98.5% (a/a)Critical impurity: 3-hydroxy-amide (<0.5%).
Melting Point 155 – 160°C (dec.)Decomposes near melting.
MS (ESI-) m/z 154.0 [M-H]⁻Consistent with C5H2ClN3O.
Troubleshooting Guide
  • Issue: Low Yield in Extraction.

    • Cause: Product is amphoteric/acidic and stays in aqueous phase.

    • Fix: Saturate the aqueous phase with NaCl before extraction. Ensure pH is < 3 during extraction.

  • Issue: Hydrolysis to Amide (Impurity formation).

    • Cause: Temperature > 10°C during diazotization or prolonged exposure to acid.

    • Fix: Strict temperature control (0-5°C). Quench rapidly once starting material is consumed.

  • Issue: DCHA Salt not precipitating.

    • Cause: Solvent too polar (e.g., too much water/methanol).

    • Fix: Use anhydrous Acetone or EtOAc. Add Hexane as an anti-solvent if necessary.

Part 4: Workflow Visualization

The following diagram illustrates the critical decision nodes and chemical transformations in the isolation process.

G Start Start: 3-Amino-6-chloropyrazine-2-carbonitrile React Diazotization (NaNO2, H2SO4, 0-5°C) Start->React Suspend in Acid Quench Quench Excess HNO2 (Urea Addition) React->Quench 2 hrs @ 0°C Extract Extraction (EtOAc) Critical: Keep pH < 3 Quench->Extract Workup Crude Crude Intermediate (Purity ~85%) Extract->Crude Concentrate SaltForm Purification: DCHA Salt Formation (Acetone, Dicyclohexylamine) Crude->SaltForm Dissolve & Add Amine Filter Filtration & Wash (Removes non-acidic impurities) SaltForm->Filter Crystallize AcidRelease Optional: Acid Release (HCl/EtOAc Partition) Filter->AcidRelease Resuspend Final Final Product: 6-Chloro-3-hydroxypyrazine-2-carbonitrile Filter->Final Use as Salt (Alt) AcidRelease->Final Evaporate

Figure 1: Process flow for the regioselective synthesis and purification of 6-chloro-3-hydroxypyrazine-2-carbonitrile via DCHA salt formation.

References

  • Simson Pharma. Favipiravir Impurity 6 (6-chloro-3-hydroxypyrazine-2-carbonitrile) Technical Data. Retrieved from

  • Maithili Life Sciences. API and Intermediates Catalog: Pyrazine Derivatives. Retrieved from

  • ChemicalBook. 3-Chloropyrazine-2-carbonitrile Synthesis and Derivatives. Retrieved from

  • Google Patents. Method for preparing 3,6-dichloropyrazine-2-carbonitrile (WO2021237945A1). Describes the hydrolysis context and related halo-pyrazine chemistry. Retrieved from

  • BenchChem. Application Notes and Protocols for Pyrazine-2-carbonitrile Derivatives. Retrieved from

Sources

Method

Scalable synthesis of Favipiravir chloropyrazine intermediates

Application Note: Scalable Synthesis of Favipiravir Chloropyrazine Intermediates Part 1: Executive Summary & Strategic Rationale In the rapid response landscape of antiviral manufacturing, the synthesis of Favipiravir (T...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Favipiravir Chloropyrazine Intermediates

Part 1: Executive Summary & Strategic Rationale

In the rapid response landscape of antiviral manufacturing, the synthesis of Favipiravir (T-705) relies heavily on the purity and throughput of its chloropyrazine intermediates. While early academic routes utilized expensive starting materials like 3-aminopyrazine-2-carboxylic acid, modern industrial protocols have converged on the "Malonate Route" due to supply chain resilience and cost-efficiency.

This guide focuses on the critical bottleneck of this pathway: the synthesis and processing of 3,6-dichloropyrazine-2-carbonitrile (DCPCN) . This intermediate serves as the "linchpin" scaffold—enabling the late-stage introduction of the fluorine atom via Halex reaction.

Why this Protocol?

  • Atom Economy: Utilizes a telescoped chlorination-dehydration sequence, reducing step count.

  • Scalability: Addresses the thermal hazards of phosphoryl chloride (

    
    ) usage through strict dosing controls and alternative continuous flow strategies.
    
  • Purification: Designed to be chromatography-free, relying on crystallization and phase separation suitable for GMP facilities.

Part 2: Retrosynthetic Logic & Pathway Visualization

The industrial logic disconnects Favipiravir at the C-6 fluorine and the C-2 amide. The chloropyrazine intermediate (DCPCN) is the optimal precursor because the electron-deficient pyrazine ring facilitates nucleophilic aromatic substitution (


) with fluoride, while the nitrile group serves as a masked amide.

Figure 1: Strategic Reaction Pathway

Favipiravir_Synthesis cluster_conditions Critical Process Parameters (CPP) Start Diethyl Malonate (Starting Material) Inter1 2-Aminomalonamide Start->Inter1 Nitrosylation/Reduction Inter2 3-Hydroxypyrazine- 2-carboxamide Inter1->Inter2 Glyoxal Cyclization DCPCN 3,6-Dichloropyrazine- 2-carbonitrile (DCPCN) Inter2->DCPCN POCl3/Pyridine (Chlorination & Dehydration) Favipiravir Favipiravir (T-705) DCPCN->Favipiravir 1. KF (Halex) 2. H2O2/NaOH (Hydrolysis) Warning Exotherm Control: POCl3 addition < 60°C

Caption: Figure 1. The convergent industrial route highlighting the critical chlorination-dehydration step converting the hydroxy-amide to the dichloro-nitrile intermediate.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile (DCPCN)

Target: Conversion of 3-hydroxy-6-chloropyrazine-2-carboxamide (or 3-hydroxy precursor) to DCPCN.

Mechanism: This step is a dual-action transformation. Phosphoryl chloride (


) acts as a chlorinating agent (converting the C-3 hydroxy tautomer to chloro) and a dehydrating agent (converting the C-2 amide to nitrile).

Reagents & Materials:

  • Precursor: 6-Chloro-3-hydroxypyrazine-2-carboxamide (1.0 equiv)

  • Reagent: Phosphoryl chloride (

    
    ) (6.0 – 8.0 equiv)
    
  • Base: Pyridine (3.0 equiv) or

    
    -Dimethylaniline (for higher boiling point)
    
  • Solvent: Acetonitrile (optional, often run neat in

    
    )
    

Step-by-Step Methodology:

  • Reactor Setup: Equip a glass-lined reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a caustic scrubber (NaOH) connected to the exhaust to trap HCl gas.

  • Charging (Endothermic Phase): Charge the solid precursor and

    
     at room temperature. Note: The mixture will be a slurry.
    
  • Base Addition (Critical Exotherm):

    • Cool the mixture to 0–5 °C.

    • Add Pyridine dropwise.[1] WARNING: This reaction is highly exothermic. Maintain internal temperature

      
       to prevent thermal runaway and degradation.
      
    • Process Insight: In flow chemistry adaptations, this stream is mixed in a cooled coil reactor to manage the heat flux efficiently [1].

  • Reaction (Thermal Phase):

    • Once addition is complete, heat the reaction mass to 80–100 °C.

    • Stir for 4–6 hours. The slurry will dissolve into a dark homogeneous solution as the reaction proceeds.

    • IPC (In-Process Control): Monitor by HPLC (C18 column, Acetonitrile/Water). Target < 2% starting material.

  • Quenching (Hazardous Step):

    • Cool reaction mass to 20 °C.

    • Prepare a separate vessel with crushed ice/water.

    • Slowly transfer the reaction mass into the ice water with vigorous stirring. Do not add water to the reaction mass , as the hydrolysis of excess

      
       is violent.
      
  • Isolation:

    • Extract the aqueous quench mixture with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Wash organics with saturated

      
       (to remove acid traces) and brine.
      
    • Dry over

      
       and concentrate under vacuum.
      
    • Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc.

    • Yield Target: 65–80%. Appearance: Off-white to pale yellow solid.

Protocol B: The "One-Pot" Finish (Fluorination & Hydrolysis)

Target: Converting DCPCN to Favipiravir.

Rationale: Isolating the difluoro-intermediate is unnecessary and exposes operators to lachrymators. A telescoped sequence is preferred.

Reagents:

  • Intermediate: DCPCN (from Protocol A)

  • Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (4.0 equiv)

  • Catalyst: 18-Crown-6 or Tetrabutylammonium bromide (TBAB) (0.2 equiv)

  • Solvent: DMSO or Sulfolane (Anhydrous)

  • Hydrolysis: 30%

    
    , NaOH (aq).
    

Methodology:

  • Halex Reaction:

    • Suspend DCPCN, KF, and TBAB in DMSO.

    • Heat to 80 °C for 3–5 hours under

      
      .
      
    • Mechanism:[2][3][4][5][6][7][8][9][10][11]

      
       replaces both chlorides with fluorides.
      
  • Partial Hydrolysis (In-situ):

    • Cool to room temperature.[1]

    • Add NaOH (2.0 equiv) followed by slow addition of

      
      .
      
    • Control: Maintain Temp < 30 °C. The nitrile hydrolyzes to the amide, and the highly reactive C-3 fluorine hydrolyzes to the hydroxyl group (favored by the adjacent ring nitrogen).

  • Acidification & Crystallization:

    • Acidify the mixture with 6N HCl to pH 2–3.

    • Favipiravir precipitates as a white solid.

    • Filter and wash with cold water.

    • Final Recrystallization: Ethanol/Water (1:1).

Part 4: Analytical Quality Control

Table 1: Key Quality Attributes for Intermediates

Parameter3,6-Dichloropyrazine-2-carbonitrile (DCPCN)Favipiravir (API)
Appearance Pale yellow crystalline solidWhite to off-white powder
Melting Point 93–95 °C187–189 °C (dec)
HPLC Purity > 98.0% (Area %)> 99.5% (Area %)
Key Impurity Monochloro-analogs (Incomplete chlorination)Des-fluoro analog (Over-hydrolysis)
Moisture (KF) < 0.5% (Critical for Halex step)< 0.5%

Part 5: Safety & Engineering Controls

  • POCl3 Management: Phosphoryl chloride causes severe burns and reacts violently with water. All reactors must have rupture discs and emergency relief venting.

  • Cyanide Awareness: While the nitrile group is stable, thermal degradation at extremely high temperatures (>200 °C) could theoretically release HCN. Monitor reactor headspace.

  • Skin Sensitization: Chloropyrazines are potent skin sensitizers. Operators must use full PPE (Tyvek suits, double nitrile gloves) and work within negative-pressure isolators.

References

  • Tiyasakulchai, T., et al. (2021).[5][11][12] "Scalable synthesis of favipiravir via conventional and continuous flow chemistry." Reaction Chemistry & Engineering. Link

  • Karatas, H., et al. (2022).[11][12] "An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19." Chemical Papers. Link[3][11]

  • Xie, Y., et al. (2019).[7] "The complete synthesis of favipiravir from 2-aminopyrazine." Chemical Papers. Link

  • Zhang, T., et al. (2013). "Process for the preparation of Favipiravir." Patent CN103848768A. Link

  • Liu, F., et al. (2017).[7][12] "A practical and step-economic route to Favipiravir."[7][11][12][13] Tetrahedron Letters. Link

Sources

Application

Handling moisture-sensitive pyrazine carbonitrile precursors

Application Note: Advanced Handling and Manipulation of Moisture-Sensitive Pyrazine Carbonitrile Precursors Introduction & Mechanistic Rationale Pyrazine carbonitriles, such as pyrazine-2-carbonitrile, are indispensable...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Handling and Manipulation of Moisture-Sensitive Pyrazine Carbonitrile Precursors

Introduction & Mechanistic Rationale

Pyrazine carbonitriles, such as pyrazine-2-carbonitrile, are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs)—including pyrazinamide[1] and prexasertib[2]—as well as in the development of high-performance n-type polymers[3]. However, these precursors are exceptionally sensitive to ambient moisture, undergoing rapid, uncontrolled hydrolysis.

Causality Insight: The pronounced moisture sensitivity of pyrazine carbonitriles is driven by the heteroaromatic pyrazine ring. The two nitrogen atoms exert strong inductive (-I) and resonance (-R) electron-withdrawing effects. This synergistic withdrawal severely depletes the electron density at the adjacent nitrile carbon, drastically lowering the activation energy for nucleophilic attack by ambient water. When exposed to trace moisture, especially under basic conditions or in the presence of transition metal catalysts, the nitrile rapidly hydrates to a primary amide (e.g., pyrazine-2-carboxamide) and can further over-hydrolyze to a carboxylic acid[1].

G A Pyrazine-2-carbonitrile (Moisture Sensitive) B Nucleophilic Attack by H2O A->B C Pyrazine-2-carboxamide (Unwanted Intermediate) B->C Hydrolysis D Pyrazine-2-carboxylic Acid (Degradation Product) C->D Over-hydrolysis

Fig 1. Moisture-induced degradation pathway of pyrazine carbonitriles.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure absolute environmental control during the storage, transfer, and reaction of pyrazine carbonitriles[4].

Protocol 1: Preparation of the Inert Atmosphere (Schlenk Line Technique)

Objective: Establish a rigorously anhydrous environment (<10 ppm H₂O) for the manipulation of pyrazine carbonitriles. Causality Insight: Standard oven drying only removes bulk water. Surface-adsorbed moisture on borosilicate glassware requires high vacuum and thermal energy to desorb completely. If not removed, this microscopic water layer will initiate nitrile hydrolysis upon solvent addition.

Step-by-Step Methodology:

  • Glassware Preparation: Dry all Schlenk flasks, magnetic stir bars, and solid-addition funnels in an oven at 150 °C for a minimum of 12 hours.

  • Hot Assembly: Remove glassware from the oven and immediately assemble it hot. Apply a high-quality vacuum grease to all ground-glass joints to prevent seizing and ensure a hermetic seal.

  • Evacuation and Flame Drying: Connect the flask to the Schlenk line. Open the stopcock to the vacuum manifold (target pressure < 0.1 mmHg). Gently flame-dry the exterior of the flask with a heat gun or Bunsen burner to drive off strongly adsorbed water molecules[4].

  • Purge-and-Refill Cycling: Allow the flask to cool to room temperature under vacuum. Slowly open the two-way valve to the inert gas manifold (high-purity Argon, passed through a Drierite/molecular sieve column) until the bubbler indicates positive pressure. Repeat the vacuum-argon cycle three times.

  • Validation: Check the baseline leak rate by isolating the flask from the vacuum pump; the pressure gauge should remain static.

G Start Flame-Dried Glassware Attached to Schlenk Line Vac Apply Vacuum (< 0.1 mmHg) Start->Vac Argon Backfill with Argon (Repeat 3x) Vac->Argon Argon->Vac Cycle 3x Add Add Pyrazine Carbonitrile under Positive Ar Flow Argon->Add Solvent Cannula Transfer of Anhydrous Solvent Add->Solvent React Proceed to Reaction Solvent->React

Fig 2. Standard Schlenk line cycle for handling moisture-sensitive precursors.

Protocol 2: Handling and Transfer of Pyrazine Carbonitrile

Objective: Transfer the solid precursor and anhydrous solvent without introducing atmospheric moisture. Causality Insight: Pyrazine carbonitriles are often hygroscopic solids. Exposure to ambient air during weighing can introduce enough water to ruin a subsequent catalytic reaction or continuous-flow synthesis[2].

Step-by-Step Methodology:

  • Glovebox Weighing (Preferred): For highly sensitive catalytic applications, transfer the sealed bottle of pyrazine carbonitrile into an argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm). Weigh the required mass into the pre-dried Schlenk flask and seal with a rubber septum.

  • Benchtop Addition (Alternative): If a glovebox is unavailable, weigh the solid rapidly in ambient air, transfer to the Schlenk flask, and immediately subject the solid to the Purge-and-Refill cycle (Protocol 1, Step 4) at least three times. Note: Do not flame-dry the flask while the solid is inside to avoid thermal decomposition.

  • Solvent Validation: Prior to use, validate the anhydrous solvent (e.g., THF, Toluene) using Karl Fischer titration. Ensure the water content is strictly < 10 ppm.

  • Cannula Transfer: Insert a flame-dried cannula through the septum of the solvent ampoule and purge with Argon. Submerge the tip into the solvent. Insert the other end into the Schlenk flask containing the pyrazine carbonitrile. Apply a slight positive argon pressure to the solvent ampoule to initiate the transfer[4].

  • In-Line Monitoring (Validation): During the subsequent reaction, utilize in-line FT-IR spectroscopy. Monitor the sharp nitrile (-CN) stretching frequency at ~2230 cm⁻¹. The appearance of a carbonyl (-C=O) stretch at ~1680 cm⁻¹ indicates moisture contamination and unwanted hydrolysis.

Quantitative Impact of Moisture on Reaction Integrity

The table below illustrates the deleterious effect of trace moisture on a standard palladium-catalyzed cross-coupling reaction utilizing pyrazine-2-carbonitrile. As moisture levels increase, the yield of the target product drops precipitously due to competitive hydrolysis.

Moisture Level in Solvent (ppm)Conversion to Target Product (%)Pyrazine-2-carboxamide Byproduct (%)Pyrazine-2-carboxylic Acid Byproduct (%)
< 10 ppm> 98%< 1%< 1%
100 ppm85%12%3%
500 ppm45%40%15%
> 1000 ppm< 10%60%30%

Conclusion

The successful utilization of pyrazine carbonitriles in complex organic synthesis demands uncompromising adherence to air- and moisture-free techniques. By understanding the mechanistic basis of their electrophilicity and employing self-validating Schlenk or glovebox protocols, researchers can completely suppress unwanted hydrolysis, ensuring high yields and purity in downstream API and materials synthesis.

References

  • Title: Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor Source: Organic Syntheses URL: [Link]

  • Title: Automated synthesis of prexasertib and derivatives enabled by continuous-flow solid-phase synthesis Source: Nature Chemistry URL: [Link]

  • Title: One-Step Synthesis of Cyanated Quinoxaline Regioisomers Enables n-Type Polymers with Record Ambient-Processed Thermoelectric Performance Source: Journal of the American Chemical Society URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing 6-Chloro Impurity in Favipiravir (T-705) Production

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Favipiravir (T-705). It provides in-depth troubleshooting advice and frequently asked q...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Favipiravir (T-705). It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of minimizing the 6-chloro-3-hydroxypyrazine-2-carboxamide impurity. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the 6-chloro impurity in Favipiravir synthesis.

Q1: What is the 6-chloro impurity and why is it a concern?

The 6-chloro impurity, formally known as 6-chloro-3-hydroxypyrazine-2-carboxamide, is a process-related impurity that can arise during the synthesis of Favipiravir. Its structure is very similar to the final active pharmaceutical ingredient (API), with a chlorine atom at the 6-position of the pyrazine ring instead of a fluorine atom. This impurity is a significant concern because:

  • Potential for Altered Biological Activity: Structural analogs of an API can have different efficacy, toxicity, and pharmacokinetic profiles.

  • Regulatory Scrutiny: Regulatory bodies like the ICH have strict guidelines on the levels of impurities in drug substances.[1] The presence of impurities above a certain threshold can hinder regulatory approval.

  • Difficulty in Removal: Due to its structural similarity to Favipiravir, the 6-chloro impurity can be challenging to remove through standard purification techniques like crystallization.

Q2: At which stage of Favipiravir synthesis is the 6-chloro impurity typically formed?

The formation of the 6-chloro impurity is most commonly associated with synthetic routes that utilize chlorinated intermediates, particularly those involving 3,6-dichloropyrazine-2-carbonitrile.[2][3][4][5] In these routes, an incomplete or side reaction during the fluorination step can lead to the retention of a chlorine atom at the 6-position.

Q3: What are the primary causes of 6-chloro impurity formation?

The root causes of 6-chloro impurity formation are often multifactorial and can include:

  • Inefficient Fluorination: Incomplete reaction of the chloro-precursor with the fluorinating agent.

  • Reaction Conditions: Sub-optimal temperature, pressure, or reaction time can favor the formation of the impurity.

  • Reagent Quality: The purity and reactivity of the fluorinating agent and other reagents are critical.

  • Moisture Content: The presence of water can interfere with the fluorination reaction and lead to side products.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving issues related to the 6-chloro impurity during Favipiravir synthesis.

Issue 1: High Levels of 6-Chloro Impurity Detected Post-Fluorination

Symptoms:

  • HPLC analysis of the crude product after the fluorination step shows a significant peak corresponding to the 6-chloro impurity.

  • The yield of the desired 6-fluoro product is lower than expected.

Potential Root Causes & Corrective Actions:

Potential Root Cause Explanation Recommended Corrective Actions
Inadequate Fluorinating Agent The fluorinating agent (e.g., KF) may be of low purity, have low reactivity due to particle size, or be used in an insufficient stoichiometric amount.1. Verify Reagent Quality: Use a high-purity, anhydrous grade of the fluorinating agent. Consider spray-dried KF for higher surface area and reactivity. 2. Optimize Stoichiometry: Increase the molar excess of the fluorinating agent incrementally (e.g., from 1.5 to 2.5 equivalents) and monitor the impact on impurity levels.
Sub-optimal Reaction Temperature The temperature may be too low for the fluorination reaction to proceed to completion, or too high, leading to degradation or side reactions.1. Temperature Screening: Conduct a design of experiments (DoE) to study the effect of temperature. Start with the literature-reported temperature (e.g., 55°C for HALEX reactions) and screen a range (e.g., ±10°C).[3] 2. Monitor Reaction Progress: Use in-process controls (e.g., HPLC) to track the consumption of the starting material and the formation of the product and impurity over time at different temperatures.
Presence of Moisture Water can react with the fluorinating agent and the chlorinated intermediate, leading to the formation of hydroxy-impurities and reducing the efficiency of the desired fluorination.1. Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use techniques like azeotropic distillation or molecular sieves to remove residual water. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Ineffective Phase Transfer Catalyst In HALEX (Halogen Exchange) reactions, the phase transfer catalyst (PTC) is crucial for transporting the fluoride ion to the organic phase. An inappropriate or inactive PTC will hinder the reaction.1. Catalyst Screening: If using a PTC, screen different catalysts (e.g., tetrabutylammonium bromide, 18-crown-6) to identify the most effective one for your specific solvent system. 2. Catalyst Loading: Optimize the loading of the PTC. Typically, 1-10 mol% is used.

Workflow for Troubleshooting High 6-Chloro Impurity:

Caption: Troubleshooting workflow for high 6-chloro impurity.

Issue 2: Inconsistent 6-Chloro Impurity Levels Between Batches

Symptoms:

  • Significant variation in the percentage of the 6-chloro impurity from one synthesis batch to another, even when following the same protocol.

Potential Root Causes & Corrective Actions:

Potential Root Cause Explanation Recommended Corrective Actions
Variability in Raw Materials Different lots of starting materials or reagents can have slight variations in purity, which can impact the reaction outcome.1. Certificate of Analysis (CoA) Review: Always review the CoA for each new lot of raw material. Pay close attention to the specified purity and moisture content. 2. Incoming Raw Material Testing: Implement a procedure for testing key raw materials (e.g., the chlorinated intermediate) upon receipt to confirm their identity and purity.
Inconsistent Reaction Setup Minor variations in the reaction setup, such as stirring speed, heating mantle "hot spots," or the rate of reagent addition, can lead to inconsistencies.1. Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for the entire synthesis process. 2. Equipment Calibration: Regularly calibrate all equipment, including thermometers, balances, and automated liquid handlers. 3. Controlled Addition: Use a syringe pump or a dropping funnel for the controlled addition of critical reagents to ensure a consistent rate.
Atmospheric Contamination Fluctuations in ambient humidity can affect the moisture content in the reaction, especially if not performed under a strictly inert atmosphere.1. Dedicated Inert Atmosphere Setup: Utilize a well-maintained Schlenk line or glove box for moisture-sensitive steps. 2. Monitor Ambient Conditions: Record the temperature and humidity of the laboratory environment for each batch to identify any potential correlations with impurity levels.

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to monitoring and controlling the 6-chloro impurity.

Protocol 1: HPLC Method for Quantification of Favipiravir and 6-Chloro Impurity

This protocol is a general guideline and may require optimization for your specific system. Several HPLC methods have been reported for the analysis of Favipiravir and its impurities.[6][7][8][9][10]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Phosphate buffer (e.g., 25 mM KH2PO4, pH adjusted to 3.0 with phosphoric acid).[10]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 323 nm.[8]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh a sample of the crude or purified Favipiravir.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 0.2 mg/mL.[6]

  • Filter the solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Prepare a stock solution of a certified reference standard of Favipiravir and the 6-chloro impurity.

  • Perform serial dilutions to create a calibration curve.

Protocol 2: Lab-Scale Fluorination Reaction Optimization

This protocol outlines a general procedure for optimizing the fluorination step to minimize the 6-chloro impurity.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the chlorinated intermediate (e.g., 3,6-dichloropyrazine-2-carbonitrile) and a suitable anhydrous solvent (e.g., DMSO).

  • Reagent Addition: Add the phase transfer catalyst (if applicable) followed by the anhydrous fluorinating agent (e.g., spray-dried KF).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature under a nitrogen atmosphere.

  • In-Process Monitoring: At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture, quench it appropriately, and analyze it by HPLC to monitor the progress of the reaction.

  • Work-up: Once the reaction is complete (as determined by HPLC), cool the mixture to room temperature and proceed with the appropriate work-up and isolation procedures.

  • Analysis: Analyze the final crude product by HPLC to determine the yield and the level of the 6-chloro impurity.

IV. Mechanistic Insights

Understanding the reaction mechanism is crucial for effective troubleshooting.

Favipiravir Synthesis and 6-Chloro Impurity Formation:

Many synthetic routes to Favipiravir converge on the key intermediate 3,6-dichloropyrazine-2-carbonitrile.[3][4][11] The subsequent steps involve a nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atoms with fluorine, followed by hydrolysis of the nitrile and one of the fluorine atoms.

G intermediate 3,6-dichloropyrazine-2-carbonitrile fluorination Fluorination (e.g., KF, PTC) intermediate->fluorination difluoro 3,6-difluoropyrazine-2-carbonitrile fluorination->difluoro Desired Pathway side_reaction Incomplete Fluorination fluorination->side_reaction hydrolysis1 Selective Hydrolysis difluoro->hydrolysis1 product_intermediate 6-fluoro-3-hydroxy-2-cyanopyrazine hydrolysis1->product_intermediate hydrolysis2 Nitrile Hydrolysis product_intermediate->hydrolysis2 favipiravir Favipiravir hydrolysis2->favipiravir impurity_intermediate 6-chloro-3-fluoropyrazine-2-carbonitrile side_reaction->impurity_intermediate hydrolysis3 Hydrolysis impurity_intermediate->hydrolysis3 impurity 6-chloro-3-hydroxypyrazine-2-carboxamide (Impurity) hydrolysis3->impurity

Caption: Reaction pathway for Favipiravir synthesis and the formation of the 6-chloro impurity.

The formation of the 6-chloro impurity occurs when the fluorination at the 6-position is incomplete, leading to a mixed halo-intermediate (6-chloro-3-fluoropyrazine-2-carbonitrile). This intermediate then undergoes subsequent hydrolysis steps to yield the final 6-chloro impurity alongside the desired Favipiravir product.

V. References

  • Titova, Y. A., & Fedorova, O. S. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Russian Journal of Chemistry, 64(7), 1235–1247. [Link]

  • CN104914185A - HPLC method for measuring related substances in Favipiravir - Google Patents. (n.d.). Retrieved from

  • Titova, Y. A., & Fedorova, O. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-31. [Link]

  • Favipiravir and the battle against COVID-19 - Scientific Update. (2020, April 1). Retrieved from [Link]

  • A review of analytical methods for the estimation of favipiravir in pharmaceutical dosage forms. (2023). Ukaaz Publications. [Link]

  • FAVIPIRAVIR-ANALYTICAL METHODS. (2021). Journal of Cardiovascular Disease Research. [Link]

  • A REVIEW OF THE ANALYTICAL METHODS FOR THE DETERMINATION OF FAVIPIRAVIR. (2022). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Sharaf, Y. A., El-Gizawy, S. M., El-Shabrawy, Y., & El-Zeiny, M. B. (2023). Spectrophotometric determination of favipiravir in presence of its acid hydrolysis product. BMC Chemistry, 17(1), 129. [Link]

  • Vemuri, B., Veeramaneni, V. R., & Katakam, L. N. (2022). Favipiravir (SARS-CoV-2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC-MS method. Journal of separation science, 45(14), 2445–2456. [Link]

  • CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents. (n.d.). Retrieved from

  • An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. (2022). Monatshefte für Chemie - Chemical Monthly. [Link]

  • One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid. (2022). Organic & Biomolecular Chemistry. [Link]

  • Guo, Q., Xu, M., Guo, S., Zhu, F., & Xie, Y. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(4), 1043–1051. [Link]

  • Titova, Y. A., & Fedorova, O. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16–31. [Link]

  • An economical and practical procedure of favipiravir synthesis for the treatment of Covid‐19. (2022). AVESİS. [Link]

  • Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR. (2022). Molecules. [Link]

  • A quality-by-design optimized LC method for navigating degradation kinetics and quantification of favipiravir in the presence of degradation products and manufacturing impurities. (2024). ResearchGate. [Link]

  • Vanderlinden, E., Vrancken, B., Van Houdt, J., Rajwanshi, V. K., Gillemot, S., Andrei, G., ... & Naesens, L. (2016). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. Antimicrobial agents and chemotherapy, 60(11), 6679–6691. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Chemistry Central Journal. [Link]

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 93(7), 449–463. [Link]

  • Jin, Z., Smith, L. K., Rajwanshi, V. K., Kim, B., & Deval, J. (2013). The ambiguous base-pairing and high substrate efficiency of T-705 (favipiravir) ribofuranosyl 5'-triphosphate towards influenza A virus polymerase. PloS one, 8(7), e68347. [Link]

  • Furuta, Y., Takahashi, K., Kuno-Maekawa, M., Sangawa, H., Uehara, S., Kozaki, K., ... & Shiraki, K. (2005). Mechanism of action of T-705 against influenza virus. Antimicrobial agents and chemotherapy, 49(3), 981–986. [Link]

Sources

Optimization

Troubleshooting low yields in pyrazine chlorination reactions

Title: Technical Support Center: Troubleshooting Low Yields in Pyrazine Chlorination Reactions Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Low Yields in Pyrazine Chlorination Reactions

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in pyrazine functionalization. Chlorination of the pyrazine ring—whether via deoxidative chlorination of pyrazine N-oxides or direct substitution of hydroxypyrazines—is notoriously challenging. The electron-deficient nature of the 1,4-diazine system makes electrophilic activation sluggish, while the basic nitrogen atoms invite unwanted side reactions, polymerization, and thermal degradation[1].

This guide synthesizes mechanistic theory with field-proven protocols to help you diagnose, troubleshoot, and optimize your pyrazine chlorination workflows.

Mechanistic Causality: Why Pyrazine Chlorination Fails

To troubleshoot low yields, we must first understand the reaction's causality. The most common reagent for this transformation is phosphorus oxychloride (


). The reaction relies on the nucleophilic attack of the pyrazine oxygen (from an N-oxide or tautomeric hydroxypyrazine) onto the electrophilic phosphorus center.

However, if the pyrazine ring is heavily substituted with electron-withdrawing groups, the initial nucleophilic attack is severely retarded. Conversely, if the reaction is forced with excessive heat, the highly exothermic nature of


 activation can lead to thermal runaway, resulting in the decomposition of the pyrazine ring into an intractable black tar[2].

Mechanism N1 Pyrazine N-Oxide (Starting Material) N2 POCl3 Addition (Electrophilic Attack) N1->N2 + POCl3 N3 Phosphonium Intermediate (Activated N-O bond) N2->N3 - Cl⁻ N4 Chloride Addition (Nucleophilic Attack) N3->N4 + Cl⁻ N5 Chloropyrazine (Final Product) N4->N5 - PO₂Cl₂⁻

Deoxidative chlorination mechanism of pyrazine N-oxide via phosphonium intermediate.

Diagnostic Data & Root Cause Analysis

When yields drop below 40%, visual and quantitative cues from your reaction mixture can isolate the failure point. Compare your observations against this diagnostic table:

ObservationQuantitative Yield ImpactMechanistic Root CauseCorrective Action
Intractable black tar < 10% (Mass balance loss)Exothermic runaway causing ring fragmentation and polymerization.Dilute with inert solvent (e.g., toluene); use slow addition of

; lower reaction temperature.
Poly-chlorinated byproducts 20–40% (Desired mono-chloro)Excess

and prolonged heating driving secondary electrophilic chlorination[3].
Reduce

to 1.1–1.5 equivalents; monitor strictly via TLC; quench immediately upon completion.
Unreacted starting material < 5% (Mostly recovered SM)Sluggish electrophilic activation due to electron-withdrawing substituents on the ring[4].Add catalytic DMF (to form Vilsmeier reagent) or an amine base (e.g., Pyridine,

)[3].
Hydrolysis during workup 10–30% (Reversion to SM)Incomplete removal of

prior to aqueous quench, leading to localized acidic hydrolysis.
Distill off excess

under vacuum before quenching the residue in ice-cold buffer.

Troubleshooting Workflow

Follow this logical decision tree to identify the best path forward for your specific substrate.

Troubleshooting Start Low Chlorination Yield Check1 Black/Tarry Mixture? Start->Check1 Sol1 Dilute, lower temp, slow addition Check1->Sol1 Yes Check2 Poly-chlorinated byproducts? Check1->Check2 No Sol2 Reduce POCl3 eq, strict temp control Check2->Sol2 Yes Check3 Unreacted Starting Material? Check2->Check3 No Sol3 Add catalytic DMF or Pyridine Check3->Sol3 Yes Alt Switch to Sandmeyer Route Check3->Alt Persistent Failure

Decision tree for diagnosing and resolving low yields in pyrazine chlorination.

Self-Validating Experimental Protocols

Protocol A: Base-Accelerated Deoxidative Chlorination (Optimized


 Method) 
This protocol utilizes pyridine as a nucleophilic catalyst to accelerate the reaction, minimizing the time the sensitive pyrazine ring spends at high temperatures[3].
  • Preparation: In an oven-dried, argon-purged flask, suspend the pyrazine N-oxide or hydroxypyrazine (1.0 eq) in anhydrous toluene (0.2 M).

  • Activation: Add anhydrous pyridine (1.0 eq). Cool the mixture to 0 °C using an ice bath.

  • Addition: Add

    
     (1.5 eq) dropwise over 15 minutes. Self-Validation Check: The solution should turn yellow/orange. If it turns black immediately, your addition rate is too fast or cooling is insufficient.
    
  • Heating: Gradually warm to room temperature, then heat to 90 °C for 2–4 hours.

  • Monitoring: Quench a 0.1 mL aliquot into 1 mL of ice-cold saturated

    
    . Extract with EtOAc and analyze via TLC against the starting material.
    
  • Workup: Once complete, cool to room temperature and concentrate under reduced pressure to remove excess

    
     and toluene. Carefully pour the residue over crushed ice and neutralize with saturated aqueous 
    
    
    
    to pH 7. Extract with
    
    
    (3x), dry over
    
    
    , and concentrate.

Protocol B: The Sandmeyer Alternative (For Refractory Substrates) When


 consistently yields tar or poly-chlorinated mixtures, modern synthetic routes bypass it entirely. As demonstrated in the optimized synthesis of the antiviral Favipiravir, a Sandmeyer diazotization/chlorination sequence from an aminopyrazine can increase overall yields significantly (e.g., up to 48% overall yield, eliminating hazardous 

)[5].
  • Diazotization: Dissolve the 2-aminopyrazine derivative (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

  • Nitrite Addition: Slowly add an aqueous solution of

    
     (1.2 eq) dropwise, maintaining the temperature below 5 °C to form the diazonium salt. Self-Validation Check: Starch-iodide paper should turn blue-black, confirming the presence of excess nitrous acid.
    
  • Chlorination: Slowly transfer the cold diazonium solution into a vigorously stirring solution of

    
     (1.5 eq) in concentrated HCl at room temperature.
    
  • Completion: Heat gently to 40 °C until nitrogen gas evolution ceases. Extract with EtOAc, wash with brine, dry, and purify via silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn into a black tar upon adding


? 
A:  This is a classic sign of thermal runaway. The initial reaction between the pyrazine oxygen and 

is highly exothermic. If

is added neat at room temperature or higher, the localized heat causes the electron-deficient pyrazine ring to polymerize or decompose. Always dilute your reaction with an inert solvent (like toluene or chloroform) and add

dropwise at 0 °C.

Q: I am seeing a mixture of mono- and di-chlorinated products. How do I improve regioselectivity? A: Over-chlorination occurs when excess


 is used at reflux for extended periods[3]. To arrest the reaction at mono-chlorination, strictly limit 

to 1.1–1.5 equivalents. Additionally, lower the reaction temperature (e.g., 80 °C instead of 110 °C) and use TLC to monitor the exact point of starting material consumption.

Q: My starting hydroxypyrazine is completely unreacted after 24 hours at reflux. What is missing? A: Hydroxypyrazines, especially those with electron-donating groups, can be surprisingly stable and sluggish to react with neat


[6]. You are missing a nucleophilic catalyst. Adding a catalytic amount of DMF generates a highly electrophilic Vilsmeier-Haack type intermediate (

), which dramatically accelerates the chlorination. Alternatively, adding 1 equivalent of a tertiary amine (like Pyridine or

) helps neutralize the generated HCl and facilitates the formation of the active phosphonium intermediate.

Q: Can I use


 instead of 

?
A: Yes,

is a much stronger chlorinating agent and is often used in combination with

for highly deactivated pyrazines[7]. However, be warned:

significantly increases the risk of poly-chlorination and tar formation. It should only be used if the DMF-catalyzed

method fails.

References

  • Karmas, G., & Spoerri, P. E. (1952). The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Journal of the American Chemical Society, 74(6), 1580-1584. URL:[Link]

  • Guo, Q., Xu, M., Guo, S., Zhu, F., Xie, Y., & Shen, J. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043–1051. URL:[Link]

  • Gil-Moles, M., et al. (2024). Origin of the Urease Inhibition of Metschnikowia pulcherrima Extracts: Comparative Assays with Synthetic Pulcherriminic Acid and Cyclo-dileucine. ACS Agricultural Science & Technology. URL:[Link]

Sources

Troubleshooting

Removing 6-chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile from final product

Welcome to the Process Chemistry Support Center. This module addresses the persistent challenge of clearing 6-chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile (CAS: 1374986-27-2) during the downstream synthesis and purifi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This module addresses the persistent challenge of clearing 6-chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile (CAS: 1374986-27-2) during the downstream synthesis and purification of pyrazine-derived APIs (such as Favipiravir).

Below, you will find causality-driven troubleshooting guides, validated protocols, and thermodynamic rationales to help you achieve >99.6% purity in your final product.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does 6-chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile persist in my final API matrix despite repeated ethanol recrystallizations?

The Causality: The persistence of this specific chloro-nitrile impurity is driven by its structural and electronic homology to the target API. Both the impurity and the final pyrazine products exhibit 3-oxo/3-hydroxy tautomerism. Because the chlorine and fluorine atoms exert similar electron-withdrawing effects on the pyrazine ring, the intermolecular hydrogen-bonding networks they form in protic solvents (like ethanol) are nearly identical. This thermodynamic similarity leads to co-crystallization rather than separation. Relying solely on thermal solubility differentials in ethanol is mechanistically flawed for this specific impurity pair.

Q2: If recrystallization fails, what is the most effective chemical mechanism to separate this chloro-impurity?

The Causality: The most effective strategy is Organic Amine Salt Precipitation [1]. By introducing a bulky secondary amine like Dicyclohexylamine (DCHA) or morpholine in an aprotic solvent (acetone), you fundamentally alter the crystal lattice energy requirements. The target API forms a highly stable, insoluble DCHA salt that rapidly precipitates. Conversely, the steric bulk of DCHA interacts unfavorably with the specific electron density of the unreacted chloro-nitrile impurity, preventing it from forming a stable crystal lattice. Consequently, the impurity remains completely dissolved in the acetone mother liquor.

Q3: Can pH-swing Liquid-Liquid Extraction (LLE) clear this impurity without salt precipitation?

The Causality: No. While LLE is crucial for later stages of purification, it cannot separate the chloro-nitrile from the final API on its own. Both molecules possess an acidic lactam/hydroxyl proton (pKa ~5.0-5.5) and will partition identically into aqueous sodium hydroxide (NaOH) during a basic wash. You must use the DCHA salt precipitation first to isolate the API, and then use a biphasic LLE system (Toluene/NaOH) strictly to strip the DCHA amine away from the purified product [2].

Part 2: Quantitative Method Comparison

To optimize your process chemistry, refer to the following quantitative comparison of impurity clearance strategies.

Purification StrategyChloro-Nitrile ClearanceOverall API RecoveryScalabilityPrimary Separation Mechanism
Direct Ethanol Recrystallization Poor (< 50%)High (~85%)ExcellentThermal solubility differential
Silica Gel Chromatography Excellent (> 99%)Moderate (60-70%)PoorPolarity-driven adsorption
DCHA Amine Salt Precipitation Excellent (> 99.6%)High (89-93%)ExcellentDifferential lattice energy of salts

Part 3: Self-Validating Experimental Protocol

The following workflow details the Dicyclohexylamine (DCHA) precipitation method to remove 6-chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile. This protocol is designed as a self-validating system; do not proceed to the next step without confirming the validation checkpoint.

Phase 1: Selective Salt Precipitation
  • Dissolution: Suspend 15.0 g of the crude API (containing the chloro-nitrile impurity) in 75.0 g of analytical-grade acetone at 20–25 °C. Stir at 250 rpm until a homogenous suspension/solution is achieved.

  • Amine Addition: Over a period of 30 minutes, dropwise add 19.9 g of Dicyclohexylamine (DCHA). Maintain the reactor temperature strictly below 25 °C to prevent solvent boil-off and supersaturation.

  • Isolation: Filter the resulting heavy precipitate through a sintered glass funnel. Wash the filter cake with 10.0 g of chilled acetone.

  • Self-Validation Checkpoint: Do not discard the filtrate. Immediately sample the mother liquor and analyze it via HPLC-PDA at 322 nm [3]. A successful separation will show the 6-chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile peak dominating the filtrate chromatogram, confirming it has been successfully excluded from your API filter cake.

Phase 2: Free-Basing and Final Isolation
  • Aqueous Suspension: Transfer the purified API-DCHA solid to a clean reactor. Suspend in 60.0 g of deionized water.

  • pH Adjustment: Slowly add 2N NaOH aqueous solution until the aqueous phase reaches pH 13–14. This breaks the amine salt, forming the water-soluble sodium salt of the API.

  • Biphasic Extraction: Add 200.0 g of Toluene. Stir vigorously for 15 minutes, then allow phase separation. The DCHA partitions entirely into the upper organic (toluene) layer.

  • Self-Validation Checkpoint: Sample the lower aqueous layer and test with a pH probe to ensure it remains >13. Test the aqueous layer via GC-MS to confirm the complete absence of residual DCHA.

  • Acidification: Separate the lower aqueous layer and carefully acidify with 2N HCl until the pure API precipitates. Filter, wash with cold water, and dry under vacuum at 50 °C.

Part 4: Process Workflow Visualization

G Crude Crude Product (API + Chloro-Nitrile Impurity) Acetone Dissolve in Acetone Add Dicyclohexylamine (DCHA) Crude->Acetone Filter Filtration Step Acetone->Filter Solid API-DCHA Salt (Precipitate) Filter->Solid Retentate (Solid) Waste Chloro-Nitrile Impurity (Mother Liquor Waste) Filter->Waste Filtrate (Liquid) Biphasic Biphasic Extraction (Toluene / NaOH aq) Solid->Biphasic AqPhase Aqueous Phase (API-Na Salt) Biphasic->AqPhase Bottom Layer OrgPhase Organic Phase (DCHA in Toluene) Biphasic->OrgPhase Top Layer Acidify Acidification (HCl) & Crystallization AqPhase->Acidify PureAPI Pure Final API (>99.6% Purity) Acidify->PureAPI

Workflow for the selective removal of chloro-nitrile impurities via DCHA salt precipitation.

References

  • An organic amine salt of favipiravir and a process for the purification of... Google Patents (WO2021260516A1).
  • An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. National Institutes of Health (NIH).
  • Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR. MDPI.
Optimization

Technical Support Center: Solubility Optimization for 6-Chloro-3-Oxo Intermediates

Status: Operational Ticket ID: SOL-6CL-3OX-HPLC Assigned Specialist: Senior Application Scientist Executive Summary You are likely encountering a classic "Solubility vs. Chromatography" paradox.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SOL-6CL-3OX-HPLC Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering a classic "Solubility vs. Chromatography" paradox. 6-chloro-3-oxo intermediates (common in corticosteroid and heterocyclic synthesis) are highly lipophilic, requiring strong organic solvents for dissolution. However, injecting these strong solvents into a Reverse-Phase HPLC (RP-HPLC) system often leads to solvent strength mismatch , resulting in peak distortion, precipitation, or carryover.

This guide provides a self-validating workflow to solubilize these compounds without compromising chromatographic integrity.

Module 1: The Solubility Matrix (Diluent Selection)

The Problem: You dissolve the sample in 100% THF or DMSO because it won't dissolve in the mobile phase. Upon injection, the sample "surfs" on the strong solvent plug, causing peak fronting or splitting.

The Solution: The "Step-Down" Dilution Protocol. You must find the weakest solvent system that still maintains solubility for 24 hours.

Protocol: The "Step-Down" Solubility Test
  • Stock Preparation: Dissolve 10 mg of analyte in 1 mL of a "Universal Solvent" (e.g., DMSO or THF). This is your Stock A .

  • Target Dilution: Prepare a series of dilutions using your initial Mobile Phase A (e.g., 0.1% Formic Acid in Water).

  • Visual Check: Observe for turbidity (precipitation) immediately and after 4 hours.

Diluent CompositionSolubility PredictionChromatographic RiskRecommended Action
100% DMSO/THF HighCritical (Peak Splitting)Use only for <2 µL injections.
50:50 ACN:Water ModerateLowIdeal Target.
100% Methanol ModerateModerate (Viscosity effects)Good compromise; check back-pressure.
100% ACN HighHigh (Strong elution)Dilute 1:1 with water if possible.
Technical Insight: The "Sandwich" Injection

If your compound requires 100% DMSO, use the Sandwich Injection technique if your autosampler supports it.

  • Sequence: [Weak Solvent Plug (Water)] -> [Sample in DMSO] -> [Weak Solvent Plug (Water)].

  • Mechanism: This physically isolates the strong solvent plug and promotes mixing before the sample hits the column head, focusing the band.

Module 2: Chemical Stability & pH Strategy

The Problem: 6-chloro-3-oxo compounds (especially steroids like 6-chloro-testosterone derivatives) can undergo dehydrohalogenation (loss of HCl) or epimerization under the wrong pH conditions.

The Solution: Acidic buffering.

  • Avoid: Basic pH (>7.5). The 6-chloro group is electron-withdrawing, making the adjacent protons acidic and susceptible to base-catalyzed elimination, often forming a

    
    4,6-diene system.
    
  • Recommended: Maintain pH 2.5 – 4.0 using Formic Acid (0.1%) or Phosphate Buffer.

  • Temperature Warning: While heating the column (40-60°C) improves solubility and lowers backpressure, it accelerates degradation. Limit column temperature to 40°C unless thermal stability is validated.

Module 3: Visual Troubleshooting Workflows

Workflow 1: Diluent Selection Decision Tree

Use this logic flow to determine the correct sample preparation strategy.

DiluentSelection Start Start: Analyte in Solid Form SolubleMP Soluble in Initial Mobile Phase? Start->SolubleMP DirectInject Direct Injection (Best Peak Shape) SolubleMP->DirectInject Yes TryACN Try 50:50 ACN:Water SolubleMP->TryACN No UseACN Use 50:50 Diluent TryACN->UseACN Yes (Stable) TryDMSO Requires 100% DMSO/THF? TryACN->TryDMSO No (Precipitates) HighVol Injection Vol > 5µL? TryDMSO->HighVol Yes Sandwich Use Sandwich Injection OR Co-Injection Mode HighVol->Sandwich Yes SmallInj Reduce Inj Vol to < 2µL HighVol->SmallInj No

Figure 1: Decision matrix for selecting the optimal sample diluent based on solubility and injection volume.

Workflow 2: Diagnosing Precipitation on Column

If you observe pressure spikes or "ghost peaks," use this diagnostic flow.

PrecipitationDiagnosis Issue Symptom: Pressure Spike / Poor Recovery CheckFilter Check Pre-Column Filter Issue->CheckFilter Clean Filter Clean? (No particulate) CheckFilter->Clean Clean ReplaceFilter Replace Filter & Centrifuge Sample CheckFilter->ReplaceFilter Dirty GradientCheck Check Gradient Slope Clean->GradientCheck Steep Gradient too steep? (0% to 100% B in <5 min) GradientCheck->Steep Shallow Shallow Gradient (Avoid 'Thermal Shock' to analyte) Steep->Shallow Yes Wash Wash Column with 100% THF (Reverse Flow) Steep->Wash No (Accumulation)

Figure 2: Troubleshooting logic for on-column precipitation events common with hydrophobic intermediates.

Module 4: Frequently Asked Questions (FAQ)

Q1: My peak splits into a "doublet" only when I inject higher concentrations. Why?

A: This is likely Solvent Strength Mismatch , not column overload.

  • Diagnosis: If you are dissolving in 100% ACN or MeOH and injecting into a 90% Water mobile phase, the center of your sample plug travels faster than the edges.

  • Fix: Dilute your sample with water until it is at least 30-40% aqueous. If the sample precipitates, reduce injection volume (e.g., from 10 µL to 2 µL) to allow instantaneous dilution inside the mixer.

Q2: I see a pressure spike immediately after injection.

A: Your sample is precipitating in the needle or the rotor seal.

  • Cause: The 6-chloro-3-oxo intermediate is hitting the aqueous mobile phase and crashing out of solution before it even reaches the column.

  • Fix: Implement a "Bracketed Gradient." Start your gradient at a higher organic percentage (e.g., 20% B instead of 5% B) if your retention allows it. This ensures the mobile phase has enough solvation power at the moment of injection.

Q3: Can I use Cyclodextrins to improve solubility?

A: Yes, but with caution.

  • Method: Adding

    
    -cyclodextrin (10-20 mM) to the mobile phase can encapsulate hydrophobic steroids, improving solubility and peak shape.
    
  • Trade-off: This alters selectivity significantly and prohibits the use of Mass Spectrometry (MS) due to source contamination. Only use for UV-detection methods.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 6: Solvent Strength and Selectivity).

  • Loeser, E., & Drumm, P. (2006).[1] Using strong injection solvents with 100% aqueous mobile phase in RP-LC.[1] Journal of Separation Science, 29(18), 2847–2852.[1] [1]

  • Restek Corporation. (2019). Falling Victim to One of LC's Classic Blunders: Mismatching Your Diluent and Mobile Phase. Chromatography Blog. Link

  • PubChem. (n.d.).[2] 6-Chloro-3-oxohexanoic acid (Compound Summary). National Library of Medicine. Link

  • Dolan, J. W. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Link

Sources

Troubleshooting

Technical Support Center: Overcoming Purification Challenges of Polar Pyrazine Tautomers

Welcome to the technical support center dedicated to the unique challenges of purifying polar pyrazine tautomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the unique challenges of purifying polar pyrazine tautomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the complexities of isolating these versatile heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying principles that govern the separation of these dynamic molecules. Here, you will find a blend of theoretical knowledge and practical, field-tested solutions to streamline your purification workflows and enhance the integrity of your research.

Understanding the Core Challenge: Pyrazine Tautomerism and Polarity

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are prevalent in pharmaceuticals, agrochemicals, and flavor chemistry. Many substituted pyrazines, particularly those bearing hydroxyl or amino groups, can exist as a mixture of two or more rapidly interconverting isomers known as tautomers . This phenomenon, called tautomerism, typically involves the migration of a proton.[1]

The most common forms of tautomerism in substituted pyrazines are amino-imino and keto-enol (or lactam-lactim) tautomerism.

  • Aminopyrazines: Can exist in the amino form or the imino form. Generally, the amino form is more stable.

  • Hydroxypyrazines: Can exist in the hydroxy (enol/lactim) form or the pyrazinone (keto/lactam) form. The equilibrium between these two forms is highly sensitive to the solvent environment.[2][3] The keto form is often favored in more polar solvents.[4]

The critical challenge in purification arises from the fact that these tautomers, while structurally very similar, can exhibit significantly different polarities. For example, the 2-pyridone tautomer has a much larger calculated dipole moment than its 2-hydroxypyridine counterpart, making it more polar.[2] This dynamic equilibrium can lead to a host of chromatographic issues, including:

  • Broad, tailing, or split peaks

  • Poor resolution between the target compound and impurities

  • Irreproducible retention times

  • On-column interconversion, where a pure tautomer can convert to a mixture on the chromatographic stationary phase

This guide will provide you with the strategies to understand, control, and overcome these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the purification of polar pyrazine tautomers.

Q1: My polar pyrazine streaks badly on a silica gel TLC plate, even with a high concentration of polar solvent. What can I do?

A1: This is a classic issue with basic nitrogen-containing heterocycles on acidic silica gel. The streaking is often due to strong, non-ideal interactions between the basic nitrogen atoms of the pyrazine and the acidic silanol groups on the silica surface.

  • Solution 1: Add a Basic Modifier. To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your mobile phase.[5]

    • Triethylamine (TEA): Typically 0.1-1% (v/v) is sufficient.

    • Ammonia in Methanol: A 7N solution of ammonia in methanol can be used as a component of the mobile phase, for example, in a dichloromethane/methanol/ammonia system.

  • Solution 2: Switch to an Alternative Stationary Phase. If a basic modifier doesn't resolve the issue or is incompatible with your compound, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds.[5]

    • Reversed-Phase (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography can be an excellent choice.

Q2: My pyrazine compound is not retained on a C18 column and elutes in the void volume. How can I get it to stick?

A2: This is a common problem for highly polar compounds in reversed-phase chromatography. The compound has a higher affinity for the polar mobile phase than the non-polar stationary phase.

  • Solution 1: Use a Highly Aqueous Mobile Phase. Modern reversed-phase columns are designed to be "aqueous stable" and can be run with up to 100% aqueous mobile phase. This increases the polarity of the mobile phase, promoting retention of polar analytes.

  • Solution 2: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for the separation of highly polar compounds. It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water. In HILIC, water is the strong, eluting solvent.[6][7][8]

  • Solution 3: Consider Mixed-Mode Chromatography (MMC). MMC columns have stationary phases with both reversed-phase and ion-exchange functionalities. This allows for multiple retention mechanisms, which can be very effective for retaining and separating polar and charged compounds.[5][9][10][11]

Q3: I am seeing a broad peak or two closely eluting peaks for my pure pyrazine compound. Could this be due to tautomers?

A3: Yes, it is highly likely. If the rate of interconversion between tautomers is slow enough on the chromatographic timescale, you may see two distinct peaks. If the interconversion is faster but still significant, you will likely observe peak broadening or a distorted peak shape.

  • Solution 1: Adjust the Mobile Phase pH. The tautomeric equilibrium is often pH-dependent. By adding a buffer to your mobile phase, you can often "lock" the compound into a single tautomeric form. For basic pyrazines, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can protonate the molecule, leading to a single, sharp peak. Conversely, a basic modifier may favor another form.[12]

  • Solution 2: Change the Solvent Polarity. The polarity of the mobile phase can influence the tautomeric equilibrium. Experiment with different organic solvents (e.g., methanol vs. acetonitrile) to see if the peak shape improves.[12]

  • Solution 3: Lower the Column Temperature. Reducing the temperature can slow down the rate of interconversion between tautomers, potentially leading to the separation of the individual forms or sharpening of a single peak if one form is greatly favored at the lower temperature.[12]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving specific and complex purification issues.

Guide 1: Troubleshooting On-Column Tautomer Interconversion

Issue: You observe a single spot on TLC, but on the column (Normal Phase or HILIC), you get a broad, distorted peak, or even two peaks that seem to interconvert.

Underlying Cause: The stationary phase is catalyzing the interconversion of your tautomers. The slightly acidic nature of silica gel or the aqueous layer in HILIC can facilitate proton transfer.

Step-by-Step Troubleshooting Protocol:

  • Confirm Tautomerism:

    • Acquire NMR spectra in different solvents (e.g., CDCl3 vs. DMSO-d6) to see if the spectral features change, which can be indicative of a shift in the tautomeric equilibrium.

    • If possible, use variable temperature NMR to observe potential coalescence of peaks, which is a strong indicator of dynamic exchange.

  • Optimize Mobile Phase to Favor a Single Tautomer:

    • pH Modification (for both Normal and Reverse Phase/HILIC):

      • For Basic Pyrazines: Add 0.1-0.5% formic acid or acetic acid to your mobile phase. This will protonate the pyrazine, often resulting in a single, stable ionic species.

      • For Acidic Pyrazines (e.g., hydroxypyrazines): Add a basic modifier like 0.1-1% triethylamine or a small amount of ammonium hydroxide.

    • Solvent Polarity Adjustment:

      • In HILIC, systematically vary the water content in your mobile phase. A higher water content will increase the polarity and may shift the equilibrium.

      • In normal phase, try switching from an aprotic solvent system (e.g., ethyl acetate/hexanes) to a protic one (e.g., isopropanol/hexanes) or vice versa.

  • Modify the Stationary Phase Environment:

    • Deactivate Silica Gel: For normal phase chromatography, you can pre-treat the silica gel with a solution of your mobile phase containing 1% triethylamine to neutralize the acidic sites before loading your compound.

    • Switch to a Less Acidic Stationary Phase: Consider using neutral alumina instead of silica gel.

    • Utilize a Chemically Modified Stationary Phase: For HILIC, try an amide or diol phase instead of bare silica, as they may have different catalytic effects on tautomerization.

  • Consider Temperature Effects:

    • Run the purification at a reduced temperature (e.g., in a cold room or with a column jacket). This can slow down the interconversion rate, potentially leading to sharper peaks.

Guide 2: Method Development for Purifying Highly Polar Pyrazines using HILIC

Objective: To develop a robust HILIC method for the purification of a highly polar pyrazine that shows poor retention in reversed-phase chromatography.

Step-by-Step Protocol:

  • Column Selection:

    • Start with a bare silica or an amide-bonded silica column. These are good general-purpose HILIC phases.

  • Mobile Phase Selection:

    • Organic Solvent (Solvent A): Acetonitrile is the most common and a good starting point.

    • Aqueous Component (Solvent B): Water.

    • Buffer: To improve peak shape and control retention, use a buffer. Ammonium formate or ammonium acetate at a concentration of 10-20 mM are excellent choices as they are volatile and MS-compatible. Adjust the pH of the aqueous component to be around 3-5 with formic acid or acetic acid.

  • Initial Gradient Conditions:

    • Equilibration: Equilibrate the column with your initial mobile phase conditions for at least 10-15 column volumes. HILIC columns can take longer to equilibrate than reversed-phase columns.

    • Starting Gradient:

      • Time 0 min: 95% A, 5% B

      • Time 15 min: 60% A, 40% B

      • Time 16 min: 95% A, 5% B

      • Time 20 min: 95% A, 5% B

    • Flow Rate: For a standard 4.6 mm ID analytical column, start with a flow rate of 1 mL/min.

  • Sample Injection:

    • Crucial Point: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase conditions (i.e., high acetonitrile content). Injecting in a highly aqueous solvent can lead to very poor peak shape. If your sample is not soluble in high organic, use the minimum amount of a stronger solvent like DMSO or DMF and inject a small volume.

  • Optimization:

    • Retention is too low: Increase the initial percentage of acetonitrile.

    • Retention is too high: Decrease the initial percentage of acetonitrile.

    • Poor Resolution:

      • Adjust the gradient slope. A shallower gradient will generally improve resolution.

      • Try a different HILIC stationary phase (e.g., switch from silica to an amide or diol phase).

      • Change the buffer pH to alter the ionization state of your pyrazine and potentially improve selectivity.

Data Presentation

Table 1: Recommended Starting Conditions for Different Chromatographic Techniques

TechniqueStationary PhaseMobile Phase AMobile Phase BModifiersBest For
Normal Phase Silica Gel, AluminaNon-polar solvent (e.g., Hexanes, Dichloromethane)Polar solvent (e.g., Ethyl Acetate, Methanol)0.1-1% Triethylamine or Ammonia (for basic pyrazines)Less polar pyrazines and their isomers.
Reversed Phase C18, C8, Phenyl-HexylWaterAcetonitrile or Methanol0.1% Formic Acid or Acetic Acid (improves peak shape for basic pyrazines)Moderately polar to non-polar pyrazines.
HILIC Silica, Amide, Diol, Zwitterionic[13]AcetonitrileWater10-20 mM Ammonium Formate or AcetateHighly polar and hydrophilic pyrazines.
Mixed-Mode C18 with embedded ion-exchange groupsWaterAcetonitrile or MethanolBuffers to control pH and ionic strengthComplex mixtures containing polar, non-polar, and charged pyrazines.

Visualizations

Tautomeric Equilibria of Substituted Pyrazines

tautomers cluster_amino Aminopyrazine Tautomerism cluster_hydroxy Hydroxypyrazine Tautomerism Amino Amino Form (Generally More Stable) Imino Imino Form Amino->Imino Proton Migration Hydroxy Hydroxy (Lactim) Form Pyrazinone Pyrazinone (Lactam) Form (More Polar) Hydroxy->Pyrazinone Proton Migration

Caption: Common tautomeric forms of substituted pyrazines.

Systematic Approach to Method Selection

method_selection start Start: Crude Pyrazine Mixture tlc Run TLC (Silica Gel) Solvent System: Hex/EtOAc, DCM/MeOH start->tlc rf_check Rf > 0.1 and Good Spot Shape? tlc->rf_check streaking Streaking? rf_check->streaking No normal_phase Purify by Normal Phase Flash Chromatography rf_check->normal_phase Yes add_modifier Add Basic Modifier (e.g., TEA) to Mobile Phase and Re-run TLC streaking->add_modifier Yes rp_check Assess Solubility in MeCN/Water streaking->rp_check No success Pure Compound normal_phase->success add_modifier->tlc rp_soluble Soluble? rp_check->rp_soluble rp_hplc Attempt Reversed-Phase Purification (C18) rp_soluble->rp_hplc Yes hilic Proceed to HILIC Method Development rp_soluble->hilic No no_retention Poor Retention? rp_hplc->no_retention hilic->success no_retention->hilic Yes no_retention->success No

Sources

Optimization

Stability of 6-chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile in aqueous solution

Technical Support Guide: Stability of 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile Part 1: Executive Technical Summary Compound Identity: Systematic Name: 6-chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile Tautomeric...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability of 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Part 1: Executive Technical Summary

Compound Identity:

  • Systematic Name: 6-chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

  • Tautomeric Form: Exists in equilibrium with 6-chloro-3-hydroxypyrazine-2-carbonitrile.

  • Context: A critical structural analog to the key Favipiravir (T-705) intermediate. Often encountered as a process impurity or alternative precursor during the synthesis of pyrazine-carboxamide antivirals.

Stability Profile: The stability of 6-chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile in aqueous solution is governed by two primary competing mechanisms: nitrile hydrolysis and oxidative dimerization .

  • Hydrolytic Instability (pH Dependent): The C-2 nitrile group is thermodynamically unstable in aqueous media, tending to hydrolyze to the corresponding carboxamide (primary degradation product) and subsequently to the carboxylic acid. This reaction is base-catalyzed. In neutral buffers (pH 7.0), the compound is kinetically stable for short durations (<24h) but degrades significantly over days.

  • Tautomeric Sensitivity: The 3-oxo/3-hydroxy motif makes the pyrazine ring electron-rich and susceptible to oxidation, particularly in the presence of light or transition metals, leading to colored dimeric impurities.

  • Solubility Constraints: The compound exhibits poor solubility in pure water, necessitating the use of organic co-solvents (DMSO, Acetonitrile) for accurate stability profiling.

Part 2: Troubleshooting & FAQs

Section A: Troubleshooting Experimental Anomalies

Issue 1: "I observe a new peak eluting earlier than the main peak in my Reverse Phase HPLC chromatogram after 24 hours in buffer."

  • Diagnosis: This is the hallmark of Nitrile Hydrolysis .

  • Mechanism: The nitrile (-CN) group converts to the primary amide (-CONH₂). Amides are more polar than their nitrile precursors, resulting in a shorter retention time on C18 columns.

  • Corrective Action:

    • Immediate: Quantify the new peak using a "6-chloro-3-oxo-3,4-dihydropyrazine-2-carboxamide" standard if available.

    • Prevention: Lower the temperature of your autosampler to 4°C. Ensure your buffer pH is < 7.5. Avoid phosphate buffers if possible, as they can sometimes catalyze hydrolysis; ammonium acetate is preferred for LC-MS.

Issue 2: "The solution turned yellow/brown upon standing, but HPLC purity remains relatively high (>98%)."

  • Diagnosis: Oxidative Degradation / Polymerization.

  • Mechanism: Pyrazine-3-one derivatives can undergo photo-oxidation or trace metal-catalyzed dimerization. These species have high extinction coefficients, so even trace amounts (<0.1%) cause visible color changes without significantly impacting HPLC area % (unless detection is at the specific impurity max).

  • Corrective Action:

    • Protocol Check: Are you using amber glassware?

    • Reagent Check: Ensure water source is essentially metal-free (Milli-Q). Add EDTA (0.1 mM) to buffers to sequester trace metals if the assay permits.

Issue 3: "My calibration curve is non-linear at high concentrations."

  • Diagnosis: Solubility Limit / Aggregation.

  • Root Cause: The planar, aromatic nature of the pyrazine core promotes stacking (aggregation) in aqueous media, which causes deviations from Beer-Lambert law and precipitation.

  • Corrective Action:

    • Use a co-solvent.[1] We recommend maintaining at least 5-10% DMSO or Acetonitrile in your final aqueous dilution to disrupt stacking interactions.

Section B: Frequently Asked Questions (FAQs)

Q1: What is the estimated half-life (t½) of this compound in PBS (pH 7.4) at room temperature?

  • Answer: While specific batch-dependent data varies, structurally similar 3-hydroxypyrazine-2-carbonitriles typically exhibit a t½ of 48 to 72 hours at 25°C in pH 7.4. However, at pH 9.0, this can drop to < 4 hours. For rigorous kinetic studies, we recommend a sampling frequency of t=0, 4, 8, 12, and 24 hours.

Q2: Can I autoclave aqueous stock solutions?

  • Answer: Absolutely NOT. The high temperature (121°C) and pressure will drive the hydrolysis of the nitrile to the acid (carboxylic acid) and potentially displace the 6-chloro group (hydrolysis to 3,6-dihydroxy species). Sterilize via 0.22 µm filtration (PES or PTFE membranes).

Q3: Is the compound light-sensitive?

  • Answer: Yes. The 3-oxo-3,4-dihydropyrazine chromophore absorbs in the UV-Vis region. Prolonged exposure to ambient light can induce radical formation. Always store solids and solutions in amber vials wrapped in foil.

Part 3: Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Purpose: To separate the parent nitrile from its hydrolytic degradants (amide and acid).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 suppresses acid ionization, improving peak shape).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% -> 60% B (Linear gradient)

    • 15-18 min: 60% -> 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 320 nm (specific for 3-oxo tautomer).

  • Temperature: 25°C.

Protocol 2: Forced Degradation Study (Hydrolysis)

Purpose: To validate the retention time of the primary degradant.

  • Preparation: Dissolve 5 mg of compound in 1 mL DMSO (Stock).

  • Acid Stress: Dilute 100 µL Stock into 900 µL 0.1 N HCl . Incubate at 60°C for 4 hours.

    • Expected Result: Minimal degradation (nitriles are relatively stable to acid).

  • Base Stress: Dilute 100 µL Stock into 900 µL 0.01 N NaOH . Incubate at Room Temp for 1 hour.

    • Expected Result: Rapid conversion to 6-chloro-3-oxo-3,4-dihydropyrazine-2-carboxamide .

  • Analysis: Neutralize both samples to pH 7 and inject onto the HPLC immediately.

Part 4: Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation cascade in aqueous media. Note the progression from Nitrile to Amide to Acid, and the side reaction of Chloro-displacement.

DegradationPathway cluster_tautomer Tautomeric Equilibrium Parent Parent Compound 6-chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile Amide Primary Degradant (Amide) 6-chloro-3-oxo-3,4-dihydropyrazine-2-carboxamide Parent->Amide Hydrolysis (+H2O) pH > 7.0 (Fast) Hydroxy Side Product (Displacement) 3,6-dioxo-piperazine-2-carbonitrile (Rare in neutral pH) Parent->Hydroxy Cl- Displacement High pH / Nucleophiles Tautomer 3-Hydroxy Form (Enol) Parent->Tautomer Equilibrium Acid Secondary Degradant (Acid) 6-chloro-3-oxo-3,4-dihydropyrazine-2-carboxylic acid Amide->Acid Hydrolysis (+H2O) Elevated Temp / Strong Base

Figure 1: Aqueous degradation pathways for 6-chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile. The primary risk is base-catalyzed hydrolysis of the nitrile.

Part 5: References

  • Makarov, V. A., et al. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Scientific Update. (2020). Favipiravir and the battle against COVID-19: Synthetic Routes. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. All stability data should be validated with your specific buffer systems and container closures.

Sources

Troubleshooting

Reducing byproduct formation in Sandmeyer reaction of aminopyrazines

Technical Support Center: Optimizing Sandmeyer Reactions of Aminopyrazines Executive Summary: The Aminopyrazine Challenge The Sandmeyer reaction on aminopyrazines presents a unique set of challenges compared to standard...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Sandmeyer Reactions of Aminopyrazines

Executive Summary: The Aminopyrazine Challenge

The Sandmeyer reaction on aminopyrazines presents a unique set of challenges compared to standard anilines. The electron-deficient nature of the pyrazine ring destabilizes the diazonium intermediate, making it highly susceptible to nucleophilic attack by water (hydrolysis) and thermal decomposition.

The Core Problem: The standard aqueous protocol (NaNO₂/HX) often fails for aminopyrazines, resulting in:

  • Hydrolysis: Formation of pyrazinones (hydroxypyrazines).

  • Dediazoniation: Thermal loss of N₂ leading to reduction (H-substitution) or polymerization.

  • Low Yields: Due to the high instability of the pyrazine-2-diazonium salt.

This guide provides an evidence-based troubleshooting framework, prioritizing non-aqueous alkyl nitrite protocols (Doyle-Kirshenbaum variation) as the "Gold Standard" for minimizing byproducts.

Mechanistic Pathway & Competition

The following diagram illustrates the kinetic competition between the desired Sandmeyer pathway and the primary byproduct-forming pathways.

Sandmeyer_Pyrazine Start 2-Aminopyrazine Diazo Pyrazine-2-diazonium (Highly Unstable) Start->Diazo Diazotization (NaNO2/H+ or t-BuONO) Radical Pyrazinyl Radical Diazo->Radical SET (Cu(I)/Cu(II)) Byprod_OH Pyrazinone (Hydrolysis) Diazo->Byprod_OH H2O Attack (Nucleophilic Subst.) Product 2-Halopyrazine (Desired) Radical->Product Halide Transfer (CuX2) Byprod_H Pyrazine (Reduction) Radical->Byprod_H H-Abstraction (from Solvent)

Figure 1: Mechanistic divergence in aminopyrazine Sandmeyer reactions. Note that the diazonium intermediate is the critical branch point for hydrolysis.

Troubleshooting Guide (Q&A)

Category 1: The "Hydroxy" Impurity (Pyrazinone Formation)

Q: My LCMS shows a major peak corresponding to [M-Cl+OH]. Why is the reaction hydrolyzing despite using concentrated acid? A: Pyrazine diazonium salts are exceptionally electrophilic. Even trace water in "concentrated" acids (e.g., 48% HBr is 52% water) can outcompete the halide ion.

  • Root Cause: Presence of water during the lifetime of the diazonium species.[1][2]

  • Solution: Switch to Non-Aqueous Diazotization (Solvent-Assisted) .

    • Reagent: Use tert-butyl nitrite (t-BuONO) or isoamyl nitrite.

    • Solvent: Anhydrous Acetonitrile (MeCN) or DMSO.

    • Halogen Source: Anhydrous CuCl₂ or CuBr₂ (added directly).

    • Why this works: By eliminating water entirely, you shut down the hydrolysis pathway. The alkyl nitrite generates the diazonium species in situ, which is immediately quenched by the copper halide [1, 2].

Category 2: Low Yield & Starting Material Recovery

Q: I see low conversion, but adding more NaNO₂ doesn't help. What is happening? A: The diazonium salt likely decomposed before it could react with the copper source.

  • Root Cause: Thermal instability. Pyrazine-2-diazonium salts can decompose at temperatures as low as 0°C.

  • Solution:

    • Lower Temperature: Perform the diazotization at -10°C to -5°C.

    • One-Pot Protocol: Do not isolate the diazonium salt. Add the nitrite to a mixture of the amine and the copper salt (Reverse Addition). This ensures the radical forms immediately upon diazotization [3].

Category 3: Halogen Exchange (Mixed Halides)

Q: I am trying to make the bromo-derivative using CuBr, but I see significant chloro-impurity. A: This occurs if you use HCl as the acid source or if your CuBr is contaminated with chlorides.

  • Root Cause: Halide exchange. The diazonium group can exchange with counter-ions in the solution before the radical step.

  • Solution:

    • Match the Acid: Use HBr (48%) only for brominations; HCl (37%) only for chlorinations.

    • Anhydrous Method: Use CuBr₂ in MeCN with t-BuONO. This removes the need for mineral acids entirely, ensuring 100% halide fidelity.

Optimized Protocols

Protocol A: The "Gold Standard" Non-Aqueous Sandmeyer

Recommended for valuable substrates or when hydrolysis is a major issue.

Reagents:

  • Substrate: 2-Aminopyrazine derivative (1.0 equiv)

  • Diazotizing Agent: tert-Butyl Nitrite (1.5 equiv)

  • Catalyst/Halogen Source: CuCl₂ (for Cl) or CuBr₂ (for Br) (1.2 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve CuCl₂ (or CuBr₂) and the 2-aminopyrazine in anhydrous MeCN.

  • Cooling: Cool the dark/opaque mixture to 0°C (use an ice/salt bath).

  • Addition: Dropwise add tert-butyl nitrite over 10-15 minutes. Note: Gas evolution (N₂) will be observed.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Optimization: If conversion is slow, heat to 60°C for 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl (to chelate copper). Extract with EtOAc.[3]

Protocol B: The "Craig Method" (In-Situ Halogenation)

Recommended for difficult solubility cases.

Concept: Diazotization occurs in the presence of a large excess of the halogen donor, minimizing the lifetime of the free diazonium ion.

  • Solvent: 48% HBr (for bromides) or conc. HCl (for chlorides).[2][4]

  • Additive: Add Cu(I) salt (0.1 equiv) to the acid mixture before adding NaNO₂.

  • Temperature: Keep strictly at -5°C during NaNO₂ addition.

Solvent & Additive Compatibility Table

ParameterStandard (Aqueous)Optimized (Non-Aqueous)Notes
Solvent H₂O / AcidMeCN, DMSO, DMFMeCN is preferred for ease of workup. DMSO improves solubility but is harder to remove.
Nitrite Source NaNO₂t-BuONO, Isoamyl NitriteOrganic nitrites are soluble in MeCN and milder than NaNO₂.
Temp Range -5°C to 5°C0°C to 65°CNon-aqueous conditions often tolerate higher temps (up to 60°C) to drive the radical step.
Copper Source CuCl / CuBrCuCl₂ / CuBr₂Cu(II) salts are often used in non-aqueous radical pathways (Doyle conditions) [4].

References

  • Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Efficient Synthesis of Aryl Chlorides and Bromides." Journal of Organic Chemistry.

  • Barbero, M., et al. (2001). "Improved Procedure to Aryl Thiocyanates: A New Synthetic Application of Dry Arenediazonium o-Benzenedisulfonimides." Synthesis.

  • Hanson, P., et al. (1993). "The Sandmeyer Reaction: A Radical Chain Mechanism?" Journal of the Chemical Society, Perkin Transactions 2.

  • Organic Chemistry Portal. "Sandmeyer Reaction." Organic Chemistry Portal.

Sources

Reference Data & Comparative Studies

Validation

HPLC method for detecting 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

[1] Executive Summary This guide details the High-Performance Liquid Chromatography (HPLC) analysis of 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile (CAS 259793-90-3), a critical intermediate in the synthesis of the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) analysis of 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile (CAS 259793-90-3), a critical intermediate in the synthesis of the antiviral drug Favipiravir (T-705) .[1]

This compound, often designated as the "Chloro-Homolog Impurity" or "Desfluoro-Chloro Intermediate," presents unique analytical challenges due to its keto-enol tautomerism and moderate polarity.[1][2] This guide compares standard Reverse Phase (RP-HPLC) techniques against alternative approaches, recommending a phosphate-buffered C18 method as the industry gold standard for separating this intermediate from its fluoro-analog and the final drug product.[1]

Compound Profile & Analytical Context

The target analyte is the immediate precursor to the fluorinated intermediate in Favipiravir synthesis. Its detection is vital for process control to ensure complete chlorination-to-fluorination conversion.[1]

AttributeDetail
Chemical Name 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile
CAS Number 259793-90-3
Molecular Formula C₅H₄ClN₃O
Molecular Weight 157.56 g/mol
Key Property Keto-Enol Tautomerism: Exists in equilibrium between the oxo (lactam) and hydroxy (lactim) forms.[1][2][3] This behavior necessitates strict pH control in the mobile phase to prevent peak splitting or tailing.
Synthesis Pathway & Impurity Origin

The following diagram illustrates where the target compound fits in the Favipiravir synthesis, highlighting the critical separation required from the Fluoro analog.

Favipiravir_Synthesis SM 3,6-Dichloropyrazine-2-carbonitrile (Starting Material) Target 6-Chloro-3-oxo-3,4-dihydropyrazine- 2-carbonitrile (TARGET ANALYTE) SM->Target Hydrolysis FluoroInt 6-Fluoro-3-oxo-3,4-dihydropyrazine- 2-carbonitrile (Fluoro-Intermediate) Target->FluoroInt Fluorination (KF) CRITICAL CONTROL POINT Favipiravir Favipiravir (Final API) FluoroInt->Favipiravir Amidation

Figure 1: Synthesis pathway showing the target analyte as the precursor to the fluorinated intermediate. Incomplete fluorination leads to the target persisting as a process impurity.

Method Comparison & Selection

Two primary chromatographic strategies were evaluated. The Acidic C18 method is selected as the superior protocol due to its ability to suppress ionization and resolve the critical halide pair (Cl vs. F).

FeatureMethod A: Acidic C18 (Recommended) Method B: HILIC
Stationary Phase C18 (Octadecylsilane)Silica / Amide
Mobile Phase Phosphate Buffer (pH 2.5–3.[1]0) / ACNAmmonium Acetate / ACN (High Organic)
Mechanism Hydrophobic Interaction (Ion Suppression)Partitioning / Hydrogen Bonding
Resolution (Cl vs F) High (Cl is significantly more lipophilic)Low (Separation driven by polarity only)
Peak Shape Sharp (Acid locks tautomer)Broad (Tautomer exchange possible)
Suitability Routine QC & Impurity Profiling Research / Mass Spec Compatibility

Recommended Experimental Protocol

This protocol is a self-validating system derived from "Favipiravir Related Substances" methodologies.[1] It is designed to separate the target (Chloro) from the Fluoro-analog and the final API.

Reagents & Equipment[4][5][6][7][8][9][10][11]
  • HPLC System: Agilent 1260/1290 or Waters Alliance (Quaternary pump, DAD/PDA detector).

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or Thermo Hypersil BDS C18.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), HPLC Grade.
    
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), HPLC Grade.

  • pH Adjuster: Orthophosphoric Acid (85%).

Chromatographic Conditions[4][6][7][8][9][11]
ParameterSettingRationale
Mobile Phase A 25 mM Phosphate Buffer, pH 3.0 ± 0.05Low pH suppresses the enol ionization (

), ensuring retention on C18.[1]
Mobile Phase B Acetonitrile (100%)Strong solvent for eluting the lipophilic chloro-impurity.
Mode IsocraticEnsures stable baseline and reproducible retention times.
Ratio (A:B) 92 : 8 (v/v) Optimized for resolution. Higher organic % causes co-elution of polar impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[4]
Column Temp. 25°C - 30°CAmbient control prevents retention shifts.[1]
Detection UV 323 nm (Primary) & 238 nm (Secondary)323 nm is specific to the pyrazine core; 238 nm maximizes sensitivity for the chloro-impurity.
Injection Vol. 10 µLStandard loop size.
Run Time 15 - 20 minutesSufficient to elute the late-eluting Chloro-impurity.[1]
Standard & Sample Preparation[8][9][11]
  • Diluent: Mix Phosphate Buffer (pH 3.0) and Acetonitrile in a 50:50 ratio.[5] Note: Using pure organic diluent can cause peak distortion for early eluting peaks.

  • Stock Solution (1000 µg/mL): Dissolve 25 mg of 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile reference standard in 25 mL of Methanol. Sonicate for 10 mins.

  • Working Standard (50 µg/mL): Dilute 1.25 mL of Stock Solution to 25 mL with Diluent .

  • System Suitability Solution: Prepare a mixture containing 50 µg/mL of Favipiravir and 5 µg/mL of the Chloro-target to verify resolution (

    
    ).
    

Analytical Workflow & Logic

The following flowchart details the decision-making process during the analysis, ensuring data integrity.

HPLC_Workflow Start Start Analysis Prep Prepare Mobile Phase (pH 3.0 Critical) Start->Prep Equilibrate Equilibrate Column (60 mins) Prep->Equilibrate Inj_Blank Inject Blank (Check Baseline) Equilibrate->Inj_Blank Inj_SST Inject System Suitability (Favipiravir + Chloro-Impurity) Inj_Blank->Inj_SST Check_Res Resolution > 2.0? Inj_SST->Check_Res Proceed Inject Samples Check_Res->Proceed Yes Fail Troubleshoot: Check pH or Column Age Check_Res->Fail No Fail->Prep Remake Buffer

Figure 2: Analytical workflow ensuring system suitability before sample analysis.

Expected Performance & Validation Data

Based on comparative studies of Favipiravir impurities, the following performance metrics are expected when using the recommended protocol.

Relative Retention Times (RRT)

The elution order is dictated by the lipophilicity of the substituents (


).
CompoundApprox.[3][6][7][8][9][4][10][11][5][12][13] Retention Time (min)RRT (vs Favipiravir)
Favipiravir (API)5.51.00
6-Fluoro-Impurity5.91.07
6-Chloro-Target ~6.8 - 7.5 1.23 - 1.36

Note: The Chloro-analog is significantly more retained than the Fluoro-analog due to the lower polarity of the C-Cl bond compared to the C-F bond.

Linearity & Sensitivity[11]
  • Linearity Range: 0.5 µg/mL – 100 µg/mL (

    
    ).
    
  • LOD (Limit of Detection): ~0.05 µg/mL.

  • LOQ (Limit of Quantification): ~0.15 µg/mL.[8]

  • Robustness: The method is most sensitive to pH changes . A shift from pH 3.0 to 3.5 can cause peak broadening due to partial ionization of the hydroxyl group.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary interactions with silanols; Ionization of enol.[1]Ensure buffer pH is ≤ 3.0. Use a "Base Deactivated" (BDS) or end-capped column.[1]
Co-elution with Fluoro-Impurity Mobile phase too strong (high % ACN).[1]Reduce ACN from 8% to 5% or 6%.
Retention Time Drift Temperature fluctuation or incomplete equilibration.Use a column oven at 30°C. Equilibrate for at least 20 column volumes.
Split Peaks Sample solvent mismatch.Ensure sample diluent matches the mobile phase (High aqueous content).

References

  • Mokhtari Dastjerd, F., et al. (2025). HPLC_UV Method for Quantification of Favipiravir in Pharmaceutical Formulations. Nanotechnology Perceptions. Link

  • Yazgı, D. & Önal, A. (2024). A Stability-Indicating HPLC Method for Favipiravir and its Related Substances.[1][9][10] Istanbul Journal of Pharmacy. Link

  • EIPICO & NIH. (2025). A quality-by-design optimized LC method for navigating degradation kinetics and quantification of favipiravir in the presence of degradation products and manufacturing impurities.[1][14] BMC Chemistry. Link

  • Veeprho Laboratories. (2024). Favipiravir Impurities and Related Compounds: 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile (CAS 356783-31-8).[1][2][15]Link

  • Anant Pharmaceuticals. (2023). Favipiravir API Impurity Manufacturers: 6-Chloro-3-hydroxypyrazine-2-carboxamide (CAS 259793-90-3).[3][13]Link

Sources

Validation

A Comparative Guide to the LC-MS Fragmentation Patterns of Favipiravir and Its Chloro-Impurities

For Researchers, Scientists, and Drug Development Professionals In the landscape of antiviral drug development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. F...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral drug development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Favipiravir, a broad-spectrum antiviral agent, is no exception. Process-related impurities, particularly chlorinated analogues, can arise during synthesis and pose potential risks, necessitating their careful identification and characterization. This guide provides an in-depth, objective comparison of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of Favipiravir and its key chloro-impurities, offering supporting data and methodologies to aid in their differentiation and analysis.

Introduction: The Imperative of Impurity Profiling

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a potent inhibitor of RNA-dependent RNA polymerase, crucial for the replication of various RNA viruses. The synthetic pathway of Favipiravir, however, can lead to the formation of structurally similar impurities where the fluorine atom is substituted with chlorine, or where additional chlorine atoms are introduced. Two such significant chloro-impurities are 6-Chloro-3-hydroxypyrazine-2-carboxamide and 3,6-dichloropyrazine-2-carbonitrile.[1] The presence of these impurities must be strictly controlled as they may have different toxicological and pharmacological profiles compared to the parent drug.

LC-MS stands as a cornerstone analytical technique for impurity profiling due to its high sensitivity and specificity, enabling the separation and identification of compounds even at trace levels. Understanding the distinct fragmentation patterns of Favipiravir and its chloro-impurities under tandem mass spectrometry (MS/MS) conditions is crucial for unambiguous identification.

Comparative Fragmentation Analysis

The differentiation of Favipiravir from its chloro-impurities via LC-MS/MS is predicated on the mass difference of the precursor ions and, more definitively, on their unique fragmentation patterns. The substitution of a fluorine atom (atomic mass ~19 amu) with a chlorine atom (atomic mass ~35 amu) results in a significant mass shift in the parent molecule and its fragments containing the halogen.

Favipiravir Fragmentation Pattern

Under positive electrospray ionization (ESI) conditions, Favipiravir typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 158. Upon collision-induced dissociation (CID), this precursor ion undergoes characteristic fragmentation. A prominent pathway involves the neutral loss of the carboxamide group (-CONH2), resulting in a significant fragment ion. Another key fragmentation involves the subsequent loss of carbon monoxide (CO).

A study on the quantitation of Favipiravir in human serum by LC-MS/MS identified the most abundant fragment ions in positive mode at m/z 113.1 and 85.1.[2] Another computational study of the electron ionization (EI) mass spectrum of Favipiravir also highlighted fragments at m/z 114 and 43 as probable species.

Table 1: Key LC-MS/MS Data for Favipiravir

Precursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss
158.0113.0, 85.0-CONH2, -CO

Diagram 1: Proposed Fragmentation Pathway of Favipiravir

G Favipiravir Favipiravir [M+H]⁺ m/z 158.0 Fragment1 Fragment 1 m/z 113.0 Favipiravir->Fragment1 - CONH2 Fragment2 Fragment 2 m/z 85.0 Fragment1->Fragment2 - CO

Caption: Proposed fragmentation of Favipiravir.

Fragmentation Pattern of 6-Chloro-3-hydroxypyrazine-2-carboxamide

This impurity is structurally very similar to Favipiravir, with the fluorine atom replaced by a chlorine atom. This substitution increases the molecular weight to approximately 173.56 g/mol .[3] The protonated molecule [M+H]⁺ would therefore be observed at m/z 174.5.

The fragmentation pathway is expected to be analogous to that of Favipiravir, involving the loss of the carboxamide group. However, the resulting fragments will retain the chlorine atom, leading to a predictable mass shift. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will also be a key diagnostic feature for any chlorine-containing fragments.

Table 2: Predicted LC-MS/MS Data for 6-Chloro-3-hydroxypyrazine-2-carboxamide

Precursor Ion [M+H]⁺ (m/z)Predicted Key Fragment Ions (m/z)Proposed Neutral Loss
174.5 / 176.5130.5 / 132.5-CONH2

Diagram 2: Predicted Fragmentation of 6-Chloro-3-hydroxypyrazine-2-carboxamide

G ChloroImpurity1 6-Chloro-3-hydroxypyrazine-2-carboxamide [M+H]⁺ m/z 174.5 / 176.5 Fragment1 Fragment 1 m/z 130.5 / 132.5 ChloroImpurity1->Fragment1 - CONH2

Caption: Predicted fragmentation of Chloro-Impurity 1.

Fragmentation Pattern of 3,6-dichloropyrazine-2-carbonitrile

This impurity has a more significantly altered structure, with two chlorine atoms and a nitrile group instead of a carboxamide. Its molecular weight is approximately 173.99 g/mol .[1][][5] The protonated molecule [M+H]⁺ would be observed around m/z 175. The presence of two chlorine atoms will result in a characteristic isotopic pattern with peaks at M, M+2, and M+4.

The fragmentation of this molecule is likely to be different from Favipiravir due to the presence of the nitrile group and the additional chlorine atom. Potential fragmentation pathways could involve the loss of a chlorine atom or the nitrile group.

Table 3: Predicted LC-MS/MS Data for 3,6-dichloropyrazine-2-carbonitrile

Precursor Ion [M+H]⁺ (m/z)Predicted Key Fragment Ions (m/z)Proposed Neutral Loss
175.0 / 177.0 / 179.0140.0 / 142.0-Cl
149.0 / 151.0-CN

Diagram 3: Predicted Fragmentation of 3,6-dichloropyrazine-2-carbonitrile

G ChloroImpurity2 3,6-dichloropyrazine-2-carbonitrile [M+H]⁺ m/z 175.0 / 177.0 / 179.0 Fragment1 Fragment 1 m/z 140.0 / 142.0 ChloroImpurity2->Fragment1 - Cl Fragment2 Fragment 2 m/z 149.0 / 151.0 ChloroImpurity2->Fragment2 - CN

Caption: Predicted fragmentation of Chloro-Impurity 2.

Experimental Protocol: A Self-Validating System

To reliably differentiate and quantify Favipiravir and its chloro-impurities, a robust and validated LC-MS/MS method is essential. The following protocol provides a starting point for method development, emphasizing the principles of scientific integrity and trustworthiness.

Materials and Reagents
  • Favipiravir reference standard

  • 6-Chloro-3-hydroxypyrazine-2-carboxamide reference standard

  • 3,6-dichloropyrazine-2-carbonitrile reference standard

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (or other suitable mobile phase modifier)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Step-by-Step Methodology
  • Standard Solution Preparation:

    • Accurately weigh and dissolve reference standards in a suitable solvent (e.g., methanol or acetonitrile) to prepare individual stock solutions.

    • Prepare working solutions by diluting the stock solutions to appropriate concentrations for calibration curves and system suitability tests.

  • LC Method Development:

    • Column Selection: A C18 reversed-phase column is a common starting point for separating compounds of this polarity.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically effective. The gradient should be optimized to achieve baseline separation of Favipiravir and its impurities.

    • Flow Rate and Column Temperature: Typical flow rates for UHPLC are in the range of 0.2-0.5 mL/min. A column temperature of around 40°C can improve peak shape and reproducibility.

  • MS/MS Method Development:

    • Ionization Mode: Operate the ESI source in positive ion mode.

    • Precursor Ion Selection: For each compound, infuse a standard solution directly into the mass spectrometer to determine the exact m/z of the protonated molecule [M+H]⁺.

    • Fragmentation Optimization: Perform product ion scans for each precursor ion to identify the most abundant and specific fragment ions. Optimize the collision energy (CE) for each transition to maximize the signal intensity.

    • Multiple Reaction Monitoring (MRM): Set up MRM transitions for each compound using the optimized precursor and product ions. This will provide the highest sensitivity and selectivity for quantification.

Diagram 4: Experimental Workflow for LC-MS/MS Analysis

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Prep1 Prepare Standard Solutions LC LC Separation Prep1->LC Prep2 Prepare Sample Solutions Prep2->LC MS MS Detection (Full Scan) LC->MS MSMS MS/MS Fragmentation MS->MSMS Data1 Peak Integration & Quantification MSMS->Data1 Data2 Fragmentation Pattern Comparison MSMS->Data2

Caption: Workflow for LC-MS/MS analysis.

Conclusion and Future Perspectives

The ability to distinguish Favipiravir from its chloro-impurities is a critical aspect of quality control in pharmaceutical manufacturing. This guide has outlined the fundamental differences in their LC-MS fragmentation patterns, providing a framework for the development of robust analytical methods. The predicted fragmentation pathways for the chloro-impurities, based on established mass spectrometry principles, offer a strong starting point for their identification in unknown samples.

Future work should focus on obtaining experimental MS/MS data for the chloro-impurities to confirm the predicted fragmentation patterns. Furthermore, the development and validation of a single, comprehensive LC-MS/MS method for the simultaneous quantification of Favipiravir and a wider range of its potential impurities will be invaluable for ensuring the safety and efficacy of this important antiviral drug.

References

Sources

Comparative

Comparative Reactivity Guide: 6-Chloro vs. 6-Bromopyrazine-2-carbonitrile

This guide provides an in-depth technical comparison of 6-chloropyrazine-2-carbonitrile and 6-bromopyrazine-2-carbonitrile , focusing on their divergent reactivity profiles in nucleophilic aromatic substitution ( ) and t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 6-chloropyrazine-2-carbonitrile and 6-bromopyrazine-2-carbonitrile , focusing on their divergent reactivity profiles in nucleophilic aromatic substitution (


) and transition-metal-catalyzed cross-coupling reactions.

Executive Summary & Decision Matrix

For medicinal chemists and process engineers, the choice between the 6-chloro and 6-bromo derivatives is rarely arbitrary. It is a strategic decision based on the intended downstream chemistry.

Feature6-Chloropyrazine-2-carbonitrile 6-Bromopyrazine-2-carbonitrile
Primary Utility Cost-effective

scaffold; Late-stage functionalization.
High-value intermediate for Pd-catalyzed couplings.[1]

Reactivity
High . Often comparable to or faster than Br due to inductive stabilization of the Meisenheimer complex.High . Good leaving group ability, but less inductive activation than Cl.
Pd-Coupling (Suzuki/Buchwald) Moderate . Requires specialized ligands (e.g., XPhos, SPhos) or higher temperatures.Excellent . Undergoes facile oxidative addition; enables milder conditions or sequential coupling.
Atom Economy Higher (Cl = 35.45 Da).Lower (Br = 79.90 Da).
Solubility Generally higher in polar organic solvents.Slightly lower; often crystallizes more readily.

Electronic Structure & Reactivity Fundamentals

The pyrazine core is inherently electron-deficient (


-deficient), mimicking a "dual-pyridine" system.[2] The introduction of a nitrile group at C2 further depletes electron density, activating the ring toward nucleophilic attack.
  • The 6-Position: Located ortho to N1 and meta to the C2-cyano group. While C3 (ortho to both N4 and CN) is the most activated position electronically, the 6-halo substituent directs reactivity to C6 via the "ipso" effect in substitution reactions.

  • Inductive vs. Mesomeric Effects:

    • Chlorine: High electronegativity (

      
      ) exerts a strong inductive effect (
      
      
      
      ), stabilizing the anionic Meisenheimer intermediate in
      
      
      reactions.
    • Bromine: Lower electronegativity (

      
      ) but a weaker C-X bond. In metal-catalyzed reactions, the weaker C-Br bond (approx. 68 kcal/mol vs. 81 kcal/mol for C-Cl) makes oxidative addition the kinetically favorable pathway.
      
Reactivity Divergence Visualization

ReactivityPathways Start 6-Halo-pyrazine-2-carbonitrile SNAr SNAr Pathway (Nucleophilic Attack) Start->SNAr Nucleophile (R-NH2, RO-) PdCat Pd-Catalyzed Pathway (Oxidative Addition) Start->PdCat Pd(0), Ligand, Ar-B(OH)2 Intermediate_Cl Meisenheimer Complex (Stabilized by -I effect of Cl) SNAr->Intermediate_Cl Cl is preferred (Rate limiting step: Attack) Intermediate_Br Pd(II)-Complex (Facilitated by weak C-Br bond) PdCat->Intermediate_Br Br is preferred (Rate limiting step: Bond Break) Product_SNAr 6-Amino/Alkoxy Product Intermediate_Cl->Product_SNAr Product_Pd 6-Aryl/Alkyl Product Intermediate_Br->Product_Pd

Caption: Divergent reaction pathways. Cl excels in


 due to inductive stabilization; Br excels in Pd-catalysis due to facile oxidative addition.

Detailed Reactivity Comparison

A. Nucleophilic Aromatic Substitution ( )

In


 reactions with amines or alkoxides, the rate-determining step for highly activated heteroaromatics is often the initial nucleophilic attack (formation of the Meisenheimer complex), not the expulsion of the leaving group.
  • The Chloride Advantage: The higher electronegativity of chlorine pulls electron density from the ring carbon more effectively than bromine. This lowers the LUMO energy at C6, accelerating the initial attack. Consequently, 6-chloro often reacts at comparable or slightly faster rates than 6-bromo in

    
    , provided the leaving group expulsion is fast.
    
  • Experimental Insight: For reactions with sterically hindered amines (e.g., isopropylamine), the smaller atomic radius of Chlorine (175 pm vs. 185 pm for Bromine) can also reduce steric repulsion in the transition state.

B. Transition Metal Catalysis (Suzuki, Buchwald-Hartwig)

This is where the 6-bromo derivative dominates. The mechanism relies on the oxidative addition of the C-X bond to the Pd(0) center.

  • The Bromide Advantage: The C-Br bond is significantly weaker than the C-Cl bond.

    • 6-Bromo: Reacts readily with standard catalysts like

      
       or 
      
      
      
      at moderate temperatures (60-80°C).
    • 6-Chloro: Often requires electron-rich, bulky phosphine ligands (e.g., XPhos, BrettPhos) or N-heterocyclic carbenes (NHC) and higher temperatures (100°C+) to facilitate oxidative addition.

  • Sequential Coupling Strategy: If a molecule contains both halogens (e.g., 6-bromo-5-chloropyrazine-2-carbonitrile), the bromine can be selectively coupled first at low temperature, leaving the chlorine intact for a second functionalization step.

Experimental Protocols

Protocol A: Amination (Optimized for 6-Chloro)

This protocol demonstrates the efficiency of the chloro-derivative in displacing amines without metal catalysis.

Reagents: 6-Chloropyrazine-2-carbonitrile (1.0 equiv), Morpholine (1.2 equiv), DIPEA (1.5 equiv), DMF (0.5 M). Procedure:

  • Dissolve 6-chloropyrazine-2-carbonitrile in anhydrous DMF.

  • Add DIPEA followed by morpholine dropwise at 0°C.

  • Allow the mixture to warm to room temperature (25°C). Note: The 6-bromo analog may require mild heating (40°C) to achieve the same conversion rate due to less inductive activation.

  • Stir for 2-4 hours. Monitor by TLC/LCMS.[3]

  • Workup: Dilute with water, extract with EtOAc. The product, 6-morpholinopyrazine-2-carbonitrile, is typically isolated by crystallization or silica chromatography.

Protocol B: Suzuki-Miyaura Coupling (Optimized for 6-Bromo)

This protocol highlights the mild conditions possible with the bromo-derivative.

Reagents: 6-Bromopyrazine-2-carbonitrile (1.0 equiv), Phenylboronic acid (1.2 equiv),


 (3 mol%), 

(2.0 equiv), Dioxane/Water (4:1). Procedure:
  • Charge a reaction vial with 6-bromopyrazine-2-carbonitrile, phenylboronic acid, and

    
    .
    
  • Purge with Nitrogen/Argon for 5 minutes.

  • Add degassed Dioxane/Water and

    
    .[3]
    
  • Heat to 60°C for 4 hours.

    • Comparison: If using the 6-chloro analog, the temperature must typically be raised to 100°C , and a more active catalyst system (e.g.,

      
      /XPhos) is often required to reach full conversion.
      
  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

Synthesis of the Scaffolds

Understanding the origin of these materials helps in planning supply chains.

  • 6-Chloropyrazine-2-carbonitrile:

    • Route: Typically synthesized from pyrazine-2-carbonitrile via N-oxidation followed by regioselective chlorination using

      
       or 
      
      
      
      .
    • Availability: Widely available as a commodity chemical due to the scalability of the chlorination process.

  • 6-Bromopyrazine-2-carbonitrile:

    • Route: Often prepared via the Sandmeyer reaction from 6-aminopyrazine-2-carbonitrile (diazotization with

      
       followed by 
      
      
      
      ). Direct bromination of the pyrazine ring is more sluggish and less selective than chlorination.
    • Implication: Often more expensive than the chloro-analog due to the multi-step synthesis from the amino precursor.

References

  • Mechanistic Insight into

    
    : Nucleophilic Aromatic Substitution of Heterocycles. Master Organic Chemistry. 
    
  • Pd-Catalyzed Coupling Trends: Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org.

  • Specific Reactivity of Halopyrazines: The Strategic Advantage of 3-Bromo-5-chloropyrazine-2-carbonitrile in Sequential Synthesis. Benchchem.

  • Synthesis of Halopyrazines: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis. MDPI.[4]

  • Comparative Amination Data: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr?. NCBI/PMC.

Sources

Validation

A Comparative Guide to Validated Analytical Methods for Favipiravir Intermediate Purity

For Researchers, Scientists, and Drug Development Professionals In the synthesis of the antiviral agent Favipiravir, ensuring the purity of its intermediates is a critical, non-negotiable step. The presence of impurities...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of the antiviral agent Favipiravir, ensuring the purity of its intermediates is a critical, non-negotiable step. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth comparison of validated analytical methods for the purity assessment of Favipiravir intermediates, offering a robust resource for researchers and drug development professionals.

The narrative of this guide is built on the principles of scientific integrity, drawing from established methodologies and regulatory standards. Every protocol and claim is substantiated by authoritative sources to ensure trustworthiness and applicability in a laboratory setting.

The Imperative of Intermediate Purity in Favipiravir Synthesis

Favipiravir, a pyrazinecarboxamide derivative, is an antiviral medication that has garnered significant attention for its broad-spectrum activity.[3][4] The synthesis of Favipiravir involves multiple steps, each with the potential to introduce process-related impurities.[1][2] These can include unreacted starting materials, by-products, and degradation products.[2] The International Council for Harmonisation (ICH) guidelines underscore the importance of controlling impurities in new drug substances.[5][6][7][8] Therefore, the implementation of validated, sensitive, and specific analytical methods is paramount for monitoring and controlling the purity of Favipiravir intermediates.

A Comparative Analysis of Analytical Techniques

While various analytical techniques can be employed for purity analysis, High-Performance Liquid Chromatography (HPLC) stands out as the most widely adopted and versatile method for Favipiravir and its intermediates due to its high resolution, sensitivity, and quantitative capabilities.[9][10][11][12] This section will primarily focus on comparing different HPLC methods, with a brief mention of UV-Vis Spectrophotometry as a complementary technique.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the predominant chromatographic mode for analyzing Favipiravir and its related compounds.[13][14][15][16] The separation is typically achieved on a C18 column, offering excellent retention and resolution of the polar and non-polar impurities.

Below is a comparative summary of validated RP-HPLC methods reported in the literature for the analysis of Favipiravir and its related substances.

ParameterMethod 1Method 2Method 3
Column Kromasil 100A C18 (250 mm x 4.6 mm, 5 µm)[13][14]Inertsil ODS-3V C18 (150 mm x 4.6 mm, 5 µm)[17]Sunfire C18 (250 mm x 4.6 mm, 5 µm)[18]
Mobile Phase Acetonitrile: Methanol: Water (50:350:100, v/v/v) with 0.5 mL Phosphoric acid[13][14]Buffer (pH 3.5): Acetonitrile (90:10, v/v)[17]A: Ammonium acetate buffer (pH 6.5), B: Methanol[18]
Flow Rate 1.0 mL/min[13][14]1.0 mL/min[17]Not specified
Detection Wavelength 300 nm[13][14]358 nm[17]323 nm[18]
Linearity Range Not specified for impurities50-250 µg/mL (for Favipiravir)[17]10-50 µg/mL (for Favipiravir)[18]
LOD 0.104 mg/mL (for Favipiravir)[14]2.186 µg/mL (for Favipiravir)[17]1.0 µg/mL (for Favipiravir)[18]
LOQ 0.316 mg/mL (for Favipiravir)[14]6.626 µg/mL (for Favipiravir)[17]3.5 µg/mL (for Favipiravir)[18]

Causality Behind Experimental Choices:

  • Column Chemistry (C18): The choice of a C18 stationary phase is driven by its hydrophobic nature, which provides effective retention for a broad range of organic molecules, including the aromatic and heterocyclic structures found in Favipiravir and its intermediates.

  • Mobile Phase Composition: The mobile phase composition is a critical parameter that dictates the retention and resolution of analytes. The use of a buffer in the mobile phase helps to control the ionization state of acidic or basic functional groups in the analytes and the stationary phase, leading to consistent retention times and improved peak shapes. The organic modifier (acetonitrile or methanol) is used to control the elution strength.

  • Detection Wavelength: The selection of the detection wavelength is based on the UV absorbance maxima of Favipiravir and its potential impurities.[17][18][19] A wavelength that provides good sensitivity for all compounds of interest is chosen.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid technique that can be used for preliminary purity assessments or for quantifying a known impurity with a distinct chromophore.[9][10] However, it lacks the specificity of HPLC and cannot resolve closely related impurities.[20] It is often used in conjunction with other methods for a comprehensive analysis. A reported UV spectrophotometric method for Favipiravir showed a maximum absorbance at 358 nm.[17]

Experimental Protocol: A Validated RP-HPLC Method for Purity Determination

This section provides a detailed, step-by-step protocol for a validated RP-HPLC method adapted from published literature for the purity analysis of a Favipiravir intermediate. This protocol is designed to be a self-validating system by incorporating system suitability tests.

Objective: To determine the purity of a Favipiravir intermediate and quantify any related impurities.

Materials and Reagents:

  • Favipiravir intermediate sample

  • Reference standards for the intermediate and known impurities

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and Water (e.g., 50:350:100, v/v/v) with the pH adjusted to a suitable value (e.g., with phosphoric acid). The exact ratio may need optimization based on the specific intermediate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (or controlled at a specific temperature for better reproducibility)

  • Detection Wavelength: Determined by the UV spectrum of the intermediate and its impurities (e.g., 300 nm).

  • Injection Volume: 10 µL

Procedure:

  • Preparation of Mobile Phase:

    • Precisely measure the required volumes of acetonitrile, methanol, and water.

    • Add the specified amount of phosphoric acid to adjust the pH.

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) to prevent air bubbles from interfering with the analysis.

  • Preparation of Standard Solutions:

    • Standard Stock Solution: Accurately weigh a known amount of the reference standard of the Favipiravir intermediate and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a known concentration.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to different concentrations covering the expected range of the analyte in the sample.

    • Impurity Standard Solutions: If reference standards for known impurities are available, prepare separate stock and working solutions for each impurity.

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the Favipiravir intermediate sample and dissolve it in the diluent to obtain a solution with a concentration within the linear range of the method.

  • System Suitability Test (SST):

    • Before injecting the samples, perform a system suitability test to ensure the chromatographic system is performing adequately.

    • Inject the working standard solution multiple times (e.g., 5 or 6 replicate injections).

    • Calculate the following parameters:

      • Tailing factor (T): Should be ≤ 2.0.

      • Theoretical plates (N): Should be ≥ 2000.

      • Relative Standard Deviation (RSD) of peak areas: Should be ≤ 2.0%.

    • The system is deemed suitable for analysis only if all SST parameters are met.

  • Analysis:

    • Inject the blank (diluent), followed by the standard solutions and the sample solution(s) into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

  • Calculation:

    • Calculate the percentage purity of the Favipiravir intermediate and the amount of each impurity using the following formula (for external standard method):

Visualization of Workflows and Relationships

To further elucidate the experimental process and the logical connections between validation parameters, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sst System Suitability Test (SST) prep_mobile->sst prep_std Standard Solution Preparation prep_std->sst prep_sample Sample Solution Preparation hplc_run HPLC Analysis prep_sample->hplc_run sst->hplc_run If SST passes integration Peak Integration hplc_run->integration calculation Purity & Impurity Calculation integration->calculation

Caption: Experimental workflow for HPLC-based purity analysis.

Validation_Parameters cluster_characteristics Validation Characteristics (ICH Q2(R1)) method Analytical Method accuracy Accuracy method->accuracy precision Precision method->precision specificity Specificity method->specificity lod LOD method->lod loq LOQ method->loq linearity Linearity method->linearity range Range method->range robustness Robustness method->robustness

Caption: Relationship of analytical method to validation parameters.

Conclusion

The selection and validation of an appropriate analytical method are fundamental to ensuring the quality and safety of Favipiravir. [22]This guide has provided a comparative overview of validated HPLC methods for the purity analysis of Favipiravir intermediates. By understanding the principles behind the method development and validation, researchers and drug development professionals can confidently implement robust analytical strategies in their laboratories. The provided experimental protocol and visualizations serve as practical tools to aid in this endeavor. Adherence to established guidelines, such as those from the ICH, is crucial for generating reliable and defensible analytical data throughout the drug development lifecycle. [6][7][8][9]

References
  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. (n.d.). Retrieved from [Link]

  • Key ICH Method Validation Parameters to Know - Altabrisa Group. (2025, August 25). Retrieved from [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). Retrieved from [Link]

  • Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods - Longdom Publishing. (2024, November 25). Retrieved from [Link]

  • Stability Indicating RP-HPLC Method Development and Validation for Quantification of Favipiravir and its Related Substances - Impactfactor. (2024, July 18). Retrieved from [Link]

  • A systemic approach to estimate and validate RP-HPLC assay method for remdesivir and favipiravir in capsule dosage form - Our journal portfolio - PLOS. (n.d.). Retrieved from [Link]

  • Analytical Method Validation Parameters: An Updated Review. (2020, March 22). Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]

  • Analytical Performance and Greenness Evaluation of Five Multi-Level Design Models Utilized for Impurity Profiling of Favipiravir, a Promising COVID-19 Antiviral Drug - MDPI. (2022, June 7). Retrieved from [Link]

  • A systemic approach to estimate and validate RP-HPLC assay method for remdesivir and favipiravir in capsule dosage form - PMC. (2025, April 15). Retrieved from [Link]

  • Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • Favipiravir Impurities and Related Compound - Veeprho. (n.d.). Retrieved from [Link]

  • A Stability-Indicating HPLC Method for Favipiravir and its Related Substances - DergiPark. (2024, June 12). Retrieved from [Link]

  • (PDF) An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - ResearchGate. (2022, November 21). Retrieved from [Link]

  • The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. (2024, October 15). Retrieved from [Link]

  • A quality-by-design optimized LC method for navigating degradation kinetics and quantification of favipiravir in the presence of degradation products and manufacturing impurities - PMC. (2025, August 15). Retrieved from [Link]

  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). Retrieved from [Link]

  • Bioanalytical Method Development and Validation for the Determination of Favipiravir in Spiked Human Plasma by using RP-HPLC | Journal of Pharmaceutical Research International. (2021, October 26). Retrieved from [Link]

  • Pharmaceutical Analysis: Methods & Techniques | StudySmarter. (2024, September 5). Retrieved from [Link]

  • Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR - PMC. (n.d.). Retrieved from [Link]

  • Analytical Method Development and Validation of RP-HPLC Method for Estimation of Favipiravir in Bulk and Pharmaceutical dosage f - Journal of Neonatal Surgery. (n.d.). Retrieved from [Link]

  • Analytical Method Development and Validation of Favipiravir by UV Spectrophotometric Method - IJIRT. (n.d.). Retrieved from [Link]

  • Analytical Method Development and Validation and Forced Degradation Stability-Indicating Studies of Favipiravir by RP-HPLC and UV in Bulk and Pharmaceutical Dosage Form. (2021, November 10). Retrieved from [Link]

  • New Analytical Methods for the Determination of New Anti-Viral Drug Favipiravir: A Potential Therapeutic Drug Against Covid-19 Virus, in Bulk and Dosage Forms - PMC. (2023, January 12). Retrieved from [Link]

  • Development and validation of method for analysis of favipiravir and remdesivir in volumetric absorptive microsampling with ultra high-performance liquid chromatography–tandem mass spectrophotometry - Frontiers. (2023, May 4). Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: IR Spectroscopy of Nitrile-Substituted Pyrazine Derivatives

Executive Summary Target Analyte: Nitrile group (-C≡N) attached to a pyrazine ring (e.g., 2-Pyrazinecarbonitrile). Primary Spectral Feature: Strong, sharp absorption band at 2240 ± 5 cm⁻¹ .

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Analyte: Nitrile group (-C≡N) attached to a pyrazine ring (e.g., 2-Pyrazinecarbonitrile). Primary Spectral Feature: Strong, sharp absorption band at 2240 ± 5 cm⁻¹ . Key Differentiator: The electron-deficient nature of the pyrazine ring shifts the nitrile stretch to a slightly higher frequency compared to pyridine and benzene analogs, though conjugation effects still keep it below aliphatic nitriles (2260 cm⁻¹).

The Spectral Signature: 2-Cyanopyrazine

In the infrared spectrum of pyrazine derivatives, the nitrile group provides one of the most diagnostic and isolated signals. Unlike the "fingerprint region" (1500–500 cm⁻¹), the nitrile stretch occurs in a silent region, making it an ideal marker for reaction monitoring (e.g., substitution reactions on the pyrazine ring).

Primary Band Assignment
  • Wavenumber: 2240 cm⁻¹ (Solid state/KBr)[1]

  • Intensity: Medium to Strong (variable based on dipole change)

  • Shape: Sharp

  • Mode:

    
     (Stretching vibration)
    
Mechanistic Context

The position of the nitrile band is governed by the bond order of the C≡N triple bond. In pyrazine systems, two competing electronic effects dictate the exact frequency:

  • Resonance (Mesomeric Effect): The

    
    -system of the pyrazine ring conjugates with the nitrile 
    
    
    
    -system. This delocalization reduces the C≡N bond order, lowering the frequency compared to aliphatic nitriles (which appear ~2260 cm⁻¹).
  • Inductive Effect (-I): The two nitrogen atoms in the pyrazine ring are highly electronegative. They withdraw electron density from the ring carbon attached to the nitrile, shortening the C-C bond and stiffening the C≡N bond via the

    
    -framework. This opposes the resonance effect, keeping the frequency higher than in less electron-deficient aromatics like benzene.
    

Comparative Analysis: Pyrazine vs. Alternatives

To accurately assign a pyrazine nitrile, one must distinguish it from similar aromatic systems. The following table synthesizes experimental data comparing the pyrazine core with benzene and pyridine analogs.

Table 1: Comparative IR Frequencies of Aromatic Nitriles
CompoundStructure

(cm⁻¹)
Electronic Environment
Acetonitrile Aliphatic (

)
2250–2260No conjugation (Baseline).
Benzonitrile Benzene Ring2228–2232Strong conjugation lowers bond order.
2-Cyanopyridine Pyridine Ring (1 N)2235–2240Moderate electron withdrawal by 1 N atom.
2-Cyanopyrazine Pyrazine Ring (2 N)2240–2245 Strong electron withdrawal by 2 N atoms counteracts conjugation.

Note: Values are for solid-state (KBr) or neat liquid. Solvents (e.g., DMSO, Methanol) can shift these bands by 5–10 cm⁻¹ due to hydrogen bonding with the nitrile lone pair.

Visualization: Electronic Effects on Wavenumber

The following diagram illustrates the logical flow of how electronic effects shift the vibrational frequency.

ElectronicEffects Base Aliphatic Nitrile (Baseline ~2260 cm⁻¹) Conjugation Aromatic Conjugation (Lowers Bond Order) Base->Conjugation Add Ring Benzene Benzonitrile (~2230 cm⁻¹) Conjugation->Benzene Max Resonance Induction Heteroatom Inductive Effect (Stiffens Bond) Pyrazine Pyrazinecarbonitrile (~2240 cm⁻¹) Induction->Pyrazine 2x Nitrogen atoms (Electron Withdrawal) Benzene->Induction Add N atoms

Figure 1: Interplay of conjugation and inductive effects shifting the nitrile frequency.

Methodological Comparison: ATR vs. Transmission (KBr)

For drug development professionals characterizing solid pyrazine derivatives, the choice of sampling technique affects spectral quality.

Table 2: Technique Evaluation
FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet)
Sample Prep None (Direct contact).Grinding with KBr, pressing pellet.
Throughput High (Seconds per sample).Low (10-15 mins per sample).
Peak Intensity Depth of penetration dependent; peaks may appear weaker at high wavenumbers (2200+ cm⁻¹).True absorbance; generally sharper, stronger peaks.
Artifacts Contact pressure variations.Moisture bands (3400 cm⁻¹) from hygroscopic KBr; Christiansen effect (scattering).
Recommendation Routine Screening Publication Quality / Structural Confirmation

Experimental Protocol: Characterization of Pyrazinecarbonitrile

Objective: Obtain a publication-grade IR spectrum for a novel pyrazine nitrile derivative.

Workflow Diagram

Protocol Start Start: Solid Pyrazine Derivative Prep Sample Preparation (Grind 1-2mg sample + 200mg dry KBr) Start->Prep Press Pellet Formation (10 tons pressure, 2 mins under vacuum) Prep->Press Blank Background Scan (Air or Pure KBr) Press->Blank Parallel Scan Acquire Spectrum (4000-400 cm⁻¹, 16-32 scans, 4 cm⁻¹ res) Press->Scan Blank->Scan Analyze Critical Analysis Check 2240 cm⁻¹ region Scan->Analyze

Figure 2: Standardized workflow for KBr transmission spectroscopy.

Detailed Steps (KBr Method)
  • Desiccation: Ensure the pyrazine derivative is dried (vacuum oven) to remove solvates, as water peaks (3400 cm⁻¹) can obscure overtone regions.

  • Grinding: Mix 1–2 mg of the sample with ~200 mg of spectroscopic-grade KBr. Grind in an agate mortar until a fine, uniform powder is achieved. Crucial: Coarse particles cause light scattering (sloping baseline).

  • Pelletizing: Transfer to a die set. Apply vacuum for 1 minute to remove trapped air, then apply 8–10 tons of pressure for 2 minutes. The resulting pellet should be transparent.

  • Acquisition:

    • Resolution: 2 cm⁻¹ or 4 cm⁻¹.

    • Scans: 16 minimum (32 recommended for noise reduction).

    • Region of Interest: Zoom in on 2300–2100 cm⁻¹.

Troubleshooting & Validation

Common Pitfalls
  • Fermi Resonance: In some nitrile compounds, the fundamental C≡N stretch couples with an overtone of a lower-frequency ring vibration, splitting the peak into a doublet (e.g., 2240 and 2255 cm⁻¹). While less common in simple pyrazines than in benzonitrile, it can occur in substituted derivatives.

    • Validation: Change the solvent (if solution IR) or temperature. Fermi resonance is sensitive to environment; fundamental stretches are less so.

  • Iso-nitrile Contamination: If a synthesis involves silver cyanide, a small iso-nitrile (R-N≡C) impurity may form.

    • Check: Look for a broader, lower frequency band around 2150 cm⁻¹.

  • Hydrolysis: Pyrazine nitriles can hydrolyze to amides (Pyrazinecarboxamide).

    • Check: Appearance of Doublet N-H stretch (3400/3200 cm⁻¹) and Amide I carbonyl (1680 cm⁻¹). Disappearance of 2240 cm⁻¹ peak.[2]

Self-Validating Check
  • True Positive: Sharp peak at ~2240 cm⁻¹ + Aromatic C=C/C=N ring stretches at ~1580/1520 cm⁻¹.

  • False Positive: Broad peak at 2200 cm⁻¹ (likely an impurity or triple bond alkyne).

References

  • NIST Chemistry WebBook. Pyrazinecarbonitrile Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for nitrile shifts).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
  • PubChem. 2-Cyanopyrazine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Validation

Reference Standard Guide: 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

This guide outlines the technical specifications, analytical protocols, and qualification strategies for 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile , a critical impurity and intermediate in the synthesis of the an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical specifications, analytical protocols, and qualification strategies for 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile , a critical impurity and intermediate in the synthesis of the antiviral therapeutic Favipiravir (T-705) .

Executive Summary & Compound Identity

6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile (also known as 6-chloro-3-hydroxypyrazine-2-carbonitrile) is a pivotal reference marker used to control the quality of Favipiravir. It serves two primary roles:

  • Process Intermediate: It is the direct precursor to the "Chloro-Amide" impurity if the nitrile group hydrolyzes prematurely.

  • Critical Impurity: It represents a "failure-to-fluorinate" species during the HALEX (Halogen Exchange) reaction where the 6-chloro group is intended to be replaced by fluorine.

Chemical Identity Table
AttributeSpecification
IUPAC Name 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile
Tautomer 6-Chloro-3-hydroxypyrazine-2-carbonitrile
CAS Number Not widely listed (Structurally related to 356783-16-9 [Dichloro precursor] and 259793-90-3 [Amide analog])
Molecular Formula C₅H₂ClN₃O
Molecular Weight 155.54 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water (pH dependent)

Synthesis & Origin in Drug Development

Understanding the origin of this standard is essential for explaining its presence in the final drug substance.

Origin Pathway

This compound typically arises during the synthesis of Favipiravir via the 3,6-dichloropyrazine-2-carbonitrile route.[1][2]

  • Step 1: 3,6-Dichloropyrazine-2-carbonitrile is treated with a fluorinating agent (e.g., KF).[2][3]

  • Step 2: If the 6-chloro position fails to exchange with fluorine, but the 3-chloro position hydrolyzes (as intended or via side reaction), 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is formed.

  • Step 3: Further hydrolysis of the nitrile group yields the 6-Chloro-Amide impurity (CAS 259793-90-3).

SynthesisPathway Dichloro 3,6-Dichloropyrazine- 2-carbonitrile (Starting Material) Target 6-Chloro-3-oxo-3,4- dihydropyrazine-2-carbonitrile (Target Reference Standard) Dichloro->Target Selective Hydrolysis (C3-Cl -> C3-OH) AmideImp 6-Chloro-3-oxo-3,4- dihydropyrazine-2-carboxamide (Downstream Impurity) Target->AmideImp Nitrile Hydrolysis (CN -> CONH2) Favipiravir Favipiravir (T-705) Target->Favipiravir Fluorination (Failure) + Hydrolysis

Figure 1: Origin of the reference standard within the Favipiravir synthetic pathway.

Analytical Characterization & Methods

A. HPLC Method (Purity & Assay)

Critical Insight: The 3-oxo/3-hydroxy tautomerism is pH-sensitive. You must use an acidic mobile phase to lock the compound in the neutral (oxo) form to ensure sharp peak shape.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B; 2-15 min: 5%→60% B; 15-20 min: 60% B
Detection UV @ 254 nm (primary) and 330 nm (secondary for yellow impurities)
Column Temp 30°C
Retention Time ~7.5 - 8.5 min (elutes after the amide analog due to the nitrile group)
B. Mass Spectrometry (Identification)[10]
  • Ionization Mode: ESI Negative (Electrospray Ionization). Hydroxypyrazines ionize poorly in positive mode but form stable [M-H]⁻ ions.

  • Expected Mass:

    • Exact Mass: 154.99

    • Observed [M-H]⁻: 153.99 m/z

    • Isotope Pattern: Distinct 3:1 ratio of ³⁵Cl/³⁷Cl (peaks at 154 and 156).

C. NMR Spectroscopy (Structure Verification)
  • Solvent: DMSO-d₆ (Avoid CDCl₃ due to poor solubility).

  • ¹H NMR Features:

    • Proton H-5: Singlet at ~8.5 - 9.0 ppm.

    • NH/OH Proton: Broad singlet, typically >12.0 ppm (highly exchangeable; may disappear with D₂O shake).

  • ¹³C NMR Features:

    • Nitrile Carbon (-CN): Characteristic peak at ~114-116 ppm.

    • Carbonyl (C-3): Downfield peak at ~155-160 ppm.

Reference Standard Qualification Protocol

To certify this material as a Primary or Secondary Reference Standard, follow this self-validating workflow.

Protocol Steps:
  • Hygroscopicity Assessment: This compound can be hygroscopic. Perform TGA (Thermogravimetric Analysis) to determine water content accurately. Do not rely solely on Karl Fischer if the sample is limited.

  • Mass Balance Purity Assignment:

    
    
    
  • Homogeneity Testing: Analyze 3 samples from top, middle, and bottom of the container to ensure no segregation of salts or polymorphs.

QualificationWorkflow cluster_valid Validation Checkpoints Start Raw Material (Crude Solid) ID Structural ID (1H-NMR, MS, IR) Start->ID Purity Purity Assessment (HPLC-UV, GC-Headspace) ID->Purity State Solid State Characterization (TGA, ROI, XRD) Purity->State Cert Generate CoA (Assign Potency) State->Cert

Figure 2: Workflow for qualifying the reference standard.

Stability & Storage Recommendations

  • Hydrolytic Instability: The nitrile group at position 2 is electron-deficient and susceptible to hydrolysis.

    • Risk: Conversion to the amide (CAS 259793-90-3) in the presence of moisture and base.

    • Mitigation: Store under Argon or Nitrogen atmosphere.

  • Temperature: Store at -20°C for long-term storage.

  • Retest Period: 12 months (if stored frozen and desiccated).

References

  • Favipiravir Synthesis & Impurities: Zhang, T., et al. "Efficient synthesis of Favipiravir from 3-aminopyrazine-2-carboxylic acid."[1] Chemical Papers, 2019.

  • Impurity Profiling: Daicel Pharma Standards. "Favipiravir Impurities and Analytical Standards."

  • Pyrazine Tautomerism: ClearSynth. "Analytical data for 6-fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile derivatives."

  • General Qualification Guidelines: ICH Q2(R1) Validation of Analytical Procedures.

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the Crystal Structure Analysis of 6-Substituted 3-Hydroxypyrazines

Authored for Researchers, Scientists, and Drug Development Professionals Welcome to an in-depth exploration of the solid-state characterization of 6-substituted 3-hydroxypyrazines. This guide moves beyond mere procedural...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of the solid-state characterization of 6-substituted 3-hydroxypyrazines. This guide moves beyond mere procedural descriptions to offer a comparative analysis of the critical analytical techniques used to elucidate the crystal structures of these pharmaceutically relevant heterocycles. As a senior application scientist, my objective is to provide not just the "how," but the "why," grounding each recommendation and protocol in fundamental scientific principles and field-proven insights.

The pyrazine ring is a prevalent scaffold in medicinal chemistry, found in numerous approved drugs.[1] The substitution pattern, particularly the presence of a hydroxyl group at the 3-position and a variable substituent at the 6-position, creates a molecule ripe for complex intermolecular interactions. These interactions, such as hydrogen bonding and π-stacking, govern the crystal packing, which in turn dictates critical physicochemical properties like solubility, stability, dissolution rate, and bioavailability.[2] Understanding and controlling the solid form is therefore not an academic exercise but a cornerstone of rational drug development.

This guide is structured to first detail the gold-standard technique, Single-Crystal X-ray Diffraction (SC-XRD), followed by a critical comparison with powerful complementary methods: Powder X-ray Diffraction (PXRD), Solid-State Nuclear Magnetic Resonance (ssNMR), and Computational Modeling.

The Definitive Method: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous data on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions, which are essential for understanding the structure-property relationships of 6-substituted 3-hydroxypyrazines.

Causality Behind the Experimental Choice

The choice of SC-XRD as the primary tool is driven by its ability to provide a complete and unambiguous structural solution. For a molecule like a 6-substituted 3-hydroxypyrazine, key questions revolve around tautomerism (is the "hydroxy" group truly enolic or is it the keto tautomer in the solid state?) and the hydrogen-bonding network. For instance, the crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir) reveals an almost planar molecule with a crucial intramolecular O-H···O hydrogen bond.[3] This type of detailed insight is only achievable through SC-XRD. The resulting structural data is foundational for computational modeling and for interpreting data from other, less definitive techniques.

Experimental Protocol: A Self-Validating Workflow

The protocol for SC-XRD is designed to ensure data quality and structural accuracy at each stage.

Step 1: Crystal Growth (The Critical, Often-Frustrating First Step)

  • Objective: To obtain single crystals of sufficient size (>0.1 mm in all dimensions) and quality (minimal defects).

  • Methodology:

    • Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures). The ideal solvent is one in which the compound has moderate solubility.

    • Slow Evaporation: Dissolve the compound in the chosen solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks. This is a common and effective method for obtaining high-quality crystals.[4]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "weaker" solvent (one in which the compound is less soluble). The vapor of the weaker solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.

  • Expert Insight: The choice of solvent can influence the resulting polymorph (different crystal packing of the same molecule). Therefore, it is crucial to screen various solvents, as different polymorphs can have drastically different properties.[2]

Step 2: Data Collection

  • Objective: To measure the intensities of a large number of diffracted X-ray beams from the single crystal.

  • Methodology:

    • Mounting: A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Instrumentation: The crystal is mounted on a goniometer in a single-crystal X-ray diffractometer.

    • Data Acquisition: The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. A detector records the position and intensity of the diffracted spots.

Step 3: Structure Solution and Refinement

  • Objective: To process the diffraction data to generate an electron density map and refine a model of the atomic positions.

  • Methodology:

    • Data Reduction: The raw data is processed to correct for experimental factors and to produce a list of unique reflection intensities.

    • Structure Solution: "Direct methods" or "Patterson methods" are used to determine the initial phases of the structure factors, leading to a preliminary electron density map.

    • Model Building & Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics like the R-factor.

Visualization of the SC-XRD Workflow

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structural Analysis Compound Synthesized Compound Crystal Single Crystal Growth Compound->Crystal Solvent Screening Mount Crystal Mounting & Cryo-cooling Crystal->Mount Diffractometer X-ray Data Collection Mount->Diffractometer Solve Structure Solution Diffractometer->Solve Refine Structure Refinement Solve->Refine Validate Validation & CIF File Refine->Validate Final_Structure Final_Structure Validate->Final_Structure Final 3D Structure

Caption: Decision tree for selecting a solid-state analysis method.

References

  • El-Nahas, A. M., & Hirao, K. (1999). A theoretical study on 2-hydroxypyrazine and 2,3-dihydroxypyrazine: tautomerism, intramolecular hydrogen bond, solvent effects. Journal of Molecular Structure: THEOCHEM, 459(1-3), 155-162. [Link]

  • Belskaya, O. B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. ACS Medicinal Chemistry Letters, 5(8), 919-924. [Link]

  • Zarychta, B., et al. (2013). Pyrazine-2(1H)-thione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569–o1570. [Link]

  • Kwit, M., et al. (2021). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. [Link]

  • Reck, G., et al. (2018). Crystal structure of 4-(pyrazin-2-yl)morpholine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 60-63. [Link]

  • Wikipedia. (n.d.). Solid-state nuclear magnetic resonance. [Link]

  • Gamoke, B. C., et al. (2023). Polymorphism and Negative Linear Compressibility in Pyrazine-d4. Crystal Growth & Design, 23(12), 5489-5496. [Link]

  • Zhang, Y., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Journal of Chemical and Pharmaceutical Research, 6(7), 2005-2008. [Link]

  • Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD). [Link]

  • Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(17), 5254-5258. [Link]

  • Fábián, L. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutical Science & Technology. [Link]

  • Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). [Link]

  • Lu, J., & Polenova, T. (2011). Solid State NMR Spectroscopy. Analytical Chemistry, 83(12), 4501-4524. [Link]

  • Gholampour, N., et al. (2023). Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. Scientific Reports, 13(1), 18836. [Link]

  • Cradock, S., et al. (1990). The r.alpha. structures of pyrazine and pyrimidine by the combined analysis of electron diffraction, liquid-crystal NMR, and rotational data. Journal of the American Chemical Society, 112(10), 3847-3853. [Link]

  • Maan, A., et al. (2022). Computational Evaluation of Polycyclic Bis-Oxadiazolo-Pyrazine Backbone in Designing Potential Energetic Materials. Polycyclic Aromatic Compounds, 1-12. [Link]

  • Creative Biostructure. (2025). What is Solid-State NMR and How Is It Used?. [Link]

  • Bruker. (n.d.). NMR spectroscopy for solids. [Link]

  • Sabet, R., et al. (2025). Synthesis, QSAR analysis and molecular docking study of a new series of 3-hydroxypyridine-4-one derivatives as anti-tyrosinase agents. Journal of Ovarian Research, 18(1), 1-13. [Link]

  • Chen, X., et al. (2022). Searching for high performance asymmetrically substituted teterazine energetic materials based on 3-hydrazino-6-(1H-1,2,3,4-tetr. Arabian Journal of Chemistry, 15(1), 103525. [Link]

  • Fun, H. K., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 13(5), 5810-5822. [Link]

  • E-Researchco. (2019). Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. [Link]

  • Royal Society of Chemistry. (2024). Chapter 1: An Introduction to Solid-state NMR and Potential Applications for MOFs and COFs. [Link]

  • Prie, G. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 930-938. [Link]

  • Wujec, M., et al. (2025). Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone. Molecules, 30(20), 4897. [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Senior Application Scientist Guide: Handling 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile Part 1: Executive Safety Assessment Compound Identity & Significance Chemical Name: 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Guide: Handling 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Part 1: Executive Safety Assessment

Compound Identity & Significance

  • Chemical Name: 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile[1][2]

  • Synonyms: 6-Chloro-3-hydroxy-2-pyrazinecarbonitrile (tautomer); Favipiravir Chloro-Impurity/Intermediate.[2]

  • CAS Note: While the user provided CAS 356783-28-3 , this registry number is most commonly associated with the fluoro analog (6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile).[2] The safety protocols for the chloro analog described here are structurally homologous and should be treated with the same high-level precautions as the fluoro Favipiravir intermediate.[2][3]

  • Operational Context: This compound is a critical pharmacophore in the synthesis of pyrazine-based antivirals (e.g., Favipiravir/T-705).[2][3] It possesses a nitrile group and a halogenated heterocyclic core, making it both chemically reactive and biologically active.[2][3]

Core Hazard Profile (GHS Classification derived from Homologs)

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[2][3]

  • Skin/Eye Irritation: Category 2 (H315/H319) – Causes severe irritation.[2][3]

  • STOT-SE: Category 3 (H335) – Respiratory tract irritation.[2][3]

  • Potency Alert: As a precursor to a viral RNA polymerase inhibitor, this compound should be handled as a Potent Compound (Occupational Exposure Band 3) until specific toxicological data proves otherwise.[2][3]

Part 2: Risk Assessment & Engineering Controls

Effective safety is not just about PPE; it is about containment .[2][3] The following decision logic dictates your setup based on the scale of operation.

SafetyLogic Start Start: Define Operation Scale SmallScale < 100 mg (Analytical) Start->SmallScale MedScale 100 mg - 10 g (Preparative) Start->MedScale LargeScale > 10 g (Process/Pilot) Start->LargeScale Control1 Standard Fume Hood (Sash @ 18 inches) SmallScale->Control1 Control2 Powder Containment Hood (HEPA Filtered) MedScale->Control2 Control3 Glove Box / Isolator (Negative Pressure) LargeScale->Control3 PPE_Base Base PPE: Nitrile Gloves + Lab Coat + Safety Glasses Control1->PPE_Base PPE_High Enhanced PPE: Double Nitrile Gloves + Tyvek Sleeves + N95/P100 Control2->PPE_High PPE_Max Max PPE: Tyvek Suit + PAPR (if open handling) + Double Gloves Control3->PPE_Max

Figure 1: Risk-based containment strategy. Select your engineering control level before opening the vial.

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gloves."[2][3] The chlorinated pyrazine ring can permeate standard latex rapidly.[2][3]

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (min.[2][3] 0.11 mm thickness).Alternative: Laminate (Silver Shield) for spill cleanup.[2][3]Nitriles offer excellent resistance to solid organic irritants.[2][3] Double gloving provides a "breakthrough" buffer and allows outer glove removal without skin exposure.[2][3]
Respiratory N95 (minimum) for capped handling.P100/PAPR for open powder handling outside a glove box.[2][3]Fine crystalline powders can aerosolize easily during weighing.[2][3] The nitrile moiety poses a theoretical cyanide risk if metabolized, though unlikely from inhalation of dust alone.[2][3]
Eye/Face Chemical Splash Goggles (ANSI Z87.1+).Avoid: Standard safety glasses with gaps.[2][3]The compound is a severe eye irritant (H319).[2][3] Dust entry into the eye can cause corneal opacity or long-term damage.[2][3]
Body Tyvek® Lab Coat (closed front).Avoid: Cotton lab coats for >1g handling.[2][3]Cotton absorbs and holds toxic dust against clothes/skin.[2][3] Tyvek sheds particles and is disposable.[2][3]

Part 4: Operational Protocol (Step-by-Step)

This protocol is designed to minimize "transient exposure"—the moments when the compound is most likely to escape containment.[2][3]

Phase 1: Preparation & Weighing
  • Static Control: Use an anti-static gun or bar inside the balance enclosure.[2][3] Pyrazine derivatives are often static-prone, causing "flying powder" during transfer.[2][3]

  • Taring: Tare the receiving vessel (flask/vial) before opening the chemical container.

  • Transfer: Use a disposable spatula.[2][3] Do not reuse spatulas even after washing to prevent cross-contamination of other sensitive biological assays.[2][3]

  • Solubilization: Dissolve the solid inside the hood immediately after weighing.[2][3]

    • Recommended Solvents: DMSO or DMF (high solubility).[2][3] Water solubility is pH-dependent (acidic nature of the enol form).[2][3]

Phase 2: Reaction & Monitoring
  • Venting: If heating, ensure the reaction vessel is vented through a scrubber or into the hood exhaust.[2][3] Thermal decomposition can release Nitrogen Oxides (NOx) and trace Hydrogen Chloride (HCl).[2][3]

  • Sampling: Do not remove the reaction flask from the hood for TLC/HPLC sampling. Take aliquots inside the containment zone.

Phase 3: Waste Disposal
  • Solid Waste: Dispose of gloves, spatulas, and weighing boats in a "Hazardous Solid Waste" bin sealed in a secondary bag.

  • Liquid Waste: Segregate into "Halogenated Organic Waste." [2][3]

    • Critical: Do not mix with strong acids or oxidizers.[2][3] The nitrile group (C≡N) is stable but can release toxic gases under extreme acidic hydrolysis.[2][3]

Part 5: Emergency Response Workflow

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (Alert Lab Personnel) Spill->Evacuate PPE_Don 2. Don PPE (Goggles, Double Nitrile, N95) Evacuate->PPE_Don Contain 3. Cover with Absorbent Pads PPE_Don->Contain Solvent 4. Wet Wipe (Acetone or Ethanol) Contain->Solvent Dispose 5. Seal in Hazardous Waste Bag Solvent->Dispose

Figure 2: Immediate response protocol for solid or solution spills.

First Aid Measures:

  • Eye Contact: Flush immediately for 15 minutes .[2][3] Do not rub. The crystalline solid can cause mechanical abrasion alongside chemical irritation.[2][3]

  • Skin Contact: Wash with soap and water.[2][3] Do not use alcohol on skin, as it may enhance transdermal absorption of the pyrazine ring.[2][3]

References

  • National Center for Biotechnology Information (NCBI). (2025).[2][3] PubChem Compound Summary for CID 22662829 (3,6-Difluoropyrazine-2-carbonitrile / Favipiravir Impurity).[2] Retrieved from [Link][2][3]

    • Note: Cited for structural homology and hazard classification of the pyrazine carbonitrile class.[2][3]

  • Provides toxicological context for the final drug substance and its intermedi
    • The closest structural analog with comprehensive industrial safety data.[2][3]

  • Furuta, Y., et al. (2013).[2][3] "Favipiravir (T-705), a novel viral RNA polymerase inhibitor."[2][3] Antiviral Research, 100(2), 446-454.[2][3]

    • Establishes the biological activity and mechanism, necessit

Sources

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